molecular formula C15H22O2 B15581735 Sinulatumolin E

Sinulatumolin E

Cat. No.: B15581735
M. Wt: 234.33 g/mol
InChI Key: BMUCJOJWXLJQSG-VHOOFTNMSA-N
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Description

Sinulatumolin E is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1S,8S,9Z,10aS)-8-hydroxy-1,9,10a-trimethyl-1,2,3,5,6,8-hexahydrobenzo[8]annulen-7-one

InChI

InChI=1S/C15H22O2/c1-10-9-15(3)11(2)5-4-6-12(15)7-8-13(16)14(10)17/h6,9,11,14,17H,4-5,7-8H2,1-3H3/b10-9-/t11-,14-,15+/m0/s1

InChI Key

BMUCJOJWXLJQSG-VHOOFTNMSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Sinulatumolin E from the Soft Coral Sinularia tumulosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial biological evaluation of Sinulatumolin E, a novel neolemnane-type terpenoid derived from the marine soft coral Sinularia tumulosa. This document details the experimental protocols for its extraction and purification, presents its key physicochemical and spectroscopic data, and discusses its potential as an anti-inflammatory agent.

Introduction

The marine environment is a prolific source of novel bioactive natural products, with soft corals of the genus Sinularia being a particularly rich reservoir of structurally diverse terpenoids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. Recently, a series of novel terpenoids, designated as sinulatumolins, were isolated from the soft coral Sinularia tumulosa, collected from the South China Sea. Among these, this compound has been identified as a new neolemnane, a class of sesquiterpenoids. This guide serves to consolidate the available scientific information on the isolation and characterization of this promising new molecule.

Isolation and Purification of this compound

The isolation of this compound from Sinularia tumulosa involves a multi-step process of extraction and chromatographic separation. The general workflow is designed to efficiently separate compounds based on their polarity and other physicochemical properties.

Animal Material

Specimens of the soft coral Sinularia tumulosa were collected from the Hainan Province in the South China Sea. Proper taxonomic identification is a critical first step in natural product discovery to ensure reproducibility.

Extraction and Fractionation

The collected organisms were subjected to an exhaustive extraction process to isolate the crude mixture of secondary metabolites. A generalized protocol is as follows:

  • Initial Extraction: The freeze-dried and minced coral tissue is extracted with a mixture of organic solvents, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) at room temperature. This process is repeated multiple times to ensure complete extraction of the organic-soluble compounds.

  • Solvent Partitioning: The resulting crude extract is then partitioned between different immiscible solvents of varying polarities, such as ethyl acetate (B1210297) (EtOAc) and water, to yield fractions with differing chemical compositions.

Chromatographic Purification

The active fractions are then subjected to a series of chromatographic techniques to isolate the pure compounds. This process generally involves:

  • Silica (B1680970) Gel Column Chromatography: The crude fraction is first separated using normal-phase column chromatography on silica gel, eluting with a gradient of solvents, typically n-hexane and ethyl acetate.

  • Sephadex LH-20 Chromatography: Further purification is often achieved using size-exclusion chromatography on Sephadex LH-20, which separates molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is accomplished using reversed-phase HPLC, which provides high-resolution separation to yield the pure compound.

Diagram of the General Isolation Workflow for this compound

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction and Fractionation cluster_purification Chromatographic Purification cluster_final Final Product Collection Collection of Sinularia tumulosa Preparation Freeze-drying and mincing Collection->Preparation Extraction Extraction with DCM/MeOH Preparation->Extraction Partition Solvent Partitioning (EtOAc/H2O) Extraction->Partition Silica Silica Gel Column Chromatography Partition->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Final Pure this compound HPLC->Final

Caption: A generalized workflow for the isolation of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through extensive spectroscopic analysis. The following table summarizes the key data obtained for this compound.

Property Data
Molecular Formula C15H22O2
Appearance Colorless oil
Optical Rotation Data not available in the reviewed literature.
HRESIMS Specific m/z data not available in the reviewed literature.
1H NMR Complete dataset not available in the reviewed literature.
13C NMR Complete dataset not available in the reviewed literature.

Biological Activity: Anti-inflammatory Potential

This compound was evaluated for its anti-inflammatory activity. The primary assay measured the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.

Anti-inflammatory Assay

The inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in RAW264.7 macrophage cells was assessed. While the specific IC50 value for this compound is not available in the reviewed literature, its analogues, Sinulatumolins A, C, and D, showed significant inhibitory activity with IC50 values of 7.5, 2.6, and 5.5 µM, respectively.[1]

Proposed Signaling Pathway

The inhibition of TNF-α production suggests that this compound may interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. This pathway is central to the inflammatory response in macrophages.

Diagram of the Proposed Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB TNFa TNF-α Production NFkB->TNFa SinulatumolinE This compound SinulatumolinE->Inhibition Inhibition->NFkB

Caption: Proposed inhibition of the LPS-induced TNF-α production pathway by this compound.

Conclusion and Future Directions

This compound is a novel neolemnane sesquiterpenoid isolated from the soft coral Sinularia tumulosa. Its discovery adds to the growing chemical diversity of natural products from this genus. Preliminary biological evaluation of related compounds suggests that this compound may possess anti-inflammatory properties through the inhibition of TNF-α production.

Further research is warranted to fully characterize the physicochemical properties and biological activity of this compound. This includes:

  • Complete elucidation of its stereochemistry.

  • Determination of its specific IC50 value in anti-inflammatory assays.

  • In-depth studies to confirm its mechanism of action and identify its molecular targets within the inflammatory signaling cascade.

  • Evaluation of its potential in other therapeutic areas, such as oncology and infectious diseases.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The unique structure and potential bioactivity of this marine natural product make it a compelling candidate for further investigation and development.

References

Elucidating the Complexity: A Technical Guide to the Structural Determination of Novel Diterpenoids from Sinularia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The soft coral genus Sinularia is a prolific source of structurally diverse and biologically active secondary metabolites, with diterpenoids being a prominent chemical class.[1] These compounds, often possessing novel carbon skeletons, have garnered significant attention for their potential as new therapeutic agents, exhibiting cytotoxic, anti-inflammatory, and neuroprotective activities.[1][2] This technical guide provides an in-depth overview of the core methodologies employed in the chemical structure elucidation of novel diterpenoids from Sinularia, emphasizing data presentation, detailed experimental protocols, and logical workflows.

The General Workflow: From Coral to Compound

The journey from a marine specimen to a fully characterized novel diterpenoid is a multi-step process that combines classical natural product chemistry with modern spectroscopic and computational techniques. The overall workflow is a systematic process of extraction, fractionation, isolation, and ultimately, structure elucidation.

Structure Elucidation Workflow Collection Sample Collection & Preparation (e.g., Sinularia sp.) Extraction Solvent Extraction (e.g., Acetone (B3395972), MeOH/DCM) Collection->Extraction Partitioning Solvent Partitioning (e.g., Et2O/H2O) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Chromatography HPLC HPLC Purification (Normal or Reversed-Phase) Chromatography->HPLC PureCompound Isolation of Pure Diterpenoid HPLC->PureCompound Spectroscopy Spectroscopic Analysis (1D/2D NMR, HRESIMS, IR, UV) PureCompound->Spectroscopy Bioassay Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory) PureCompound->Bioassay PlanarStructure Determination of Planar Structure Spectroscopy->PlanarStructure Stereochemistry Stereochemical Analysis (NOESY, X-ray, ECD, VCD) PlanarStructure->Stereochemistry Computation Computational Chemistry (TDDFT-ECD, DP4+) Stereochemistry->Computation AbsoluteStructure Absolute Structure Elucidation Stereochemistry->AbsoluteStructure Computation->AbsoluteStructure

Caption: General workflow for the isolation and structure elucidation of novel diterpenoids.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of natural product chemistry. Below are representative methodologies for the key stages of the process.

Sample Collection and Extraction
  • Collection: Specimens of Sinularia species are typically collected by SCUBA diving and are often frozen immediately to preserve the chemical integrity of the secondary metabolites.[3]

  • Extraction: The lyophilized and crushed coral material is exhaustively extracted with organic solvents. A common procedure involves an initial extraction with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (1:1), followed by partitioning of the crude extract.[3] Alternatively, acetone is also frequently used for the initial extraction.[4] The resulting extract is then concentrated under reduced pressure.

Isolation and Purification
  • Solvent Partitioning: The crude extract is typically partitioned between an organic solvent (e.g., ethyl ether or ethyl acetate) and water to separate compounds based on polarity.[4]

  • Column Chromatography: The organic-soluble fraction is subjected to column chromatography over silica (B1680970) gel, using a gradient elution system of increasing polarity, often with n-hexane and ethyl acetate (B1210297) mixtures. This initial separation yields several fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified by repeated HPLC, often using both normal-phase and reversed-phase columns, to yield the pure diterpenoids.[5]

Spectroscopic Analysis for Structure Determination
  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is crucial for determining the molecular formula of the isolated compound.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is the primary tool for elucidating the planar structure and relative stereochemistry.

    • 1D NMR: ¹H and ¹³C NMR spectra provide information on the types and numbers of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing connectivity within spin systems.[6][8]

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.[4][8]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and establishing the overall carbon skeleton.[4][6][8]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing essential information for determining the relative stereochemistry of the molecule.[6][8]

Determination of Absolute Configuration

Establishing the absolute configuration is a critical final step.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this is the most definitive method for determining both the relative and absolute stereochemistry.[9][10][11]

  • Computational Methods: In the absence of suitable crystals, computational methods are employed.

    • Time-Dependent Density Functional Theory (TDDFT) Calculation of Electronic Circular Dichroism (ECD) Spectra: The experimental ECD spectrum is compared with the calculated spectra for possible enantiomers to determine the absolute configuration.[1][4]

    • DP4+ Analysis: This probabilistic method compares experimental and calculated NMR chemical shifts to assign the most likely stereoisomer.[12]

Data Presentation: Case Studies of Novel Sinularia Diterpenoids

To illustrate the application of these techniques, this section presents the structural data for recently discovered diterpenoids from Sinularia.

Case Study 1: Cembranoid and Casbanoid Diterpenoids from Sinularia nanolobata

Researchers isolated three new cembranoids and one new casbanoid from Sinularia nanolobata.[4] The structure of one of the new cembranoids, a colorless oil, was elucidated as follows.

Table 1: NMR Spectroscopic Data (¹H and ¹³C) for a Novel Cembranoid in CDCl₃ [4]

PositionδC (ppm), mult.δH (ppm), mult. (J in Hz)
1129.5, C
2130.5, CH5.71, d (16.3)
3130.5, CH6.01, d (16.3)
477.3, C
541.7, CH₂2.15, m
624.4, CH₂1.32, m
7125.5, CH5.11, t (7.0)
8137.4, C
941.7, CH₂2.15, m
1024.4, CH₂2.18, dt (12.9, 3.0)
1162.6, CH2.79, dd (10.8, 2.6)
1261.6, C
1337.6, CH₂2.01, m
1426.4, CH₂2.46, m
15131.7, C
1621.5, CH₃1.81, s
1720.4, CH₃1.81, s
1823.3, CH₃1.31, s
1914.8, CH₃1.70, s
2016.3, CH₃1.30, s
-OMe50.3, CH₃3.07, s

Data obtained at 400 MHz for ¹H and 100 MHz for ¹³C NMR.

The molecular formula was established as C₂₁H₃₄O₂ by HRESIMS.[4] The planar structure was pieced together using COSY, HSQC, and HMBC correlations. The relative configuration was determined by a NOESY experiment, and the absolute configuration was ultimately assigned using TDDFT-ECD calculations.[4]

Case Study 2: Sinularbols A and B from Sinularia arborea

Two novel diterpenoids, sinularbols A and B, possessing a new 3,9-cyclized cembranoid skeleton, were isolated from Sinularia arborea.[5][6]

Table 2: NMR Spectroscopic Data (¹H and ¹³C) for Sinularbol A in CDCl₃ [5]

PositionδC (ppm), mult.δH (ppm), mult. (J in Hz)
151.5, CH2.38, m
2127.7, CH5.20, d (9.6)
3146.7, C
440.5, CH₂2.35, m; 2.25, m
576.0, CH4.03, ddd (11.2, 2.8, 2.8)
6125.5, CH5.58, dd (6.4, 6.4)
7137.4, C
840.0, CH₂2.20, m; 2.05, m
950.2, CH1.85, m
1073.8, C
1135.8, CH₂1.75, m; 1.55, m
1226.0, CH₂1.50, m; 1.40, m
1338.8, CH₂1.65, m; 1.55, m
1472.9, C
1530.2, CH₃1.25, s
1629.8, CH₃1.22, s
1720.8, CH₃1.65, s
1816.8, CH₃1.70, s
1924.2, CH₃1.05, s
2016.5, CH₃0.95, d (7.2)

Data obtained at 400 MHz for ¹H and 100 MHz for ¹³C NMR.

The molecular formula of Sinularbol A was determined to be C₂₀H₃₄O₃ by HRESIMS.[5][6] The relative configuration was elucidated from NOESY correlations and confirmed through computer modeling.[6]

Visualization of Key Relationships

HMBC and COSY Correlations

The following diagram illustrates the key 2D NMR correlations used to establish the planar structure of a hypothetical cembranoid diterpenoid, connecting different fragments of the molecule.

2D_NMR_Correlations cluster_A Fragment A cluster_B Fragment B cluster_C Fragment C H1 H-1 C2 C-2 H1->C2 HMBC C3 C-3 H1->C3 HMBC C14 C-14 H1->C14 HMBC C4 C-4 C3->C4 Connection H5a H-5a H6 H-6 H5a->H6 COSY H7 H-7 H6->H7 COSY H18 H₃-18 (Me) H18->C4 HMBC C5 C-5 H18->C5 HMBC

Caption: Key HMBC and COSY correlations for structural connectivity.
Stereochemical Determination Logic

The determination of a molecule's three-dimensional structure is a process of integrating data from multiple experiments.

Stereochemistry_Logic Planar Planar Structure (from COSY, HMBC, HSQC) NOESY NOESY Data (Through-space H-H proximity) Planar->NOESY Relative Relative Stereochemistry NOESY->Relative Xray Single-Crystal X-ray (Definitive 3D Structure) Absolute Absolute Stereochemistry Xray->Absolute Direct Determination ECD Experimental ECD Spectrum ECD->Absolute Comparison with TDDFT TDDFT-ECD Calculation (Computed spectra for enantiomers) TDDFT->Absolute Comparison with Relative->Xray Confirmation by Relative->TDDFT Input for

Caption: Logical flow for determining relative and absolute stereochemistry.

Conclusion

The elucidation of novel diterpenoids from Sinularia is a dynamic field that continues to reveal molecules with unprecedented structural features and promising biological activities. A systematic and integrated approach, combining meticulous isolation techniques with a powerful suite of spectroscopic and computational tools, is essential for success. This guide provides a foundational understanding of the core principles and methodologies, serving as a valuable resource for researchers dedicated to the discovery and development of new marine-derived natural products.

References

In-Depth Technical Guide to the Spectroscopic Data of Sinularolide E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sinularolide E, a cembranoid diterpene isolated from the soft coral Sinularia gibberosa. Due to the likely misspelling in the original query, this document focuses on Sinularolide E, a compound of significant interest for its antineoplastic properties. This guide is intended to serve as a core resource for researchers in natural product chemistry, marine biology, and oncology drug development.

Introduction to Sinularolide E

Sinularolide E is a marine natural product belonging to the cembrane (B156948) class of diterpenoids. These compounds, isolated from soft corals of the genus Sinularia, are known for their complex structures and diverse biological activities.[1] Sinularolide E, specifically isolated from Sinularia gibberosa, has demonstrated notable antineoplastic activity, making it a person of interest for further investigation in cancer research.

Spectroscopic Data

While a specific peer-reviewed article containing a complete, tabulated set of ¹H and ¹³C NMR data for Sinularolide E could not be located in the available literature, the following data for a closely related analogue, Sinularolide F, isolated from a Bornean Sinularia sp., is presented. This data provides a representative example of the spectroscopic characteristics of this compound class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for Sinularolide F was acquired in Chloroform-d (CDCl₃) at 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.

Table 1: ¹H and ¹³C NMR Data for Sinularolide F in CDCl₃

Position¹³C (ppm)¹H (ppm, J in Hz)
184.4 (C)
276.8 (CH)4.35 (d, 8.3)
3136.4 (C)
4128.6 (CH)5.21 (d, 10.5)
539.5 (CH₂)2.35 (m), 2.25 (m)
6120.0 (CH)5.55 (dd, 16.5, 6.5)
7130.5 (CH)5.15 (d, 16.5)
8142.4 (C)
938.7 (CH₂)2.15 (m), 2.05 (m)
1024.5 (CH₂)1.85 (m), 1.75 (m)
11131.9 (C)
12125.1 (CH)5.05 (br s)
1340.1 (CH₂)2.20 (m), 2.10 (m)
1425.8 (CH₂)1.95 (m), 1.85 (m)
15170.2 (C)
1618.2 (CH₃)1.65 (s)
1716.5 (CH₃)1.60 (s)
1815.1 (CH₃)1.55 (s)
1910.2 (CH₃)1.70 (s)
OAc170.5 (C), 21.3 (CH₃)2.05 (s)

Data adapted from a study on bioactive cembranoids from a Bornean Sinularia sp.[2][3]

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the molecular formula of novel compounds. For cembranoids isolated from Sinularia species, HRESIMS analysis typically reveals the sodium adduct ion [M+Na]⁺. For Sinularolide E, the molecular formula has been established as C₂₀H₂₈O₄.[4]

Table 2: Mass Spectrometry Data for Sinularolide E

IonCalculated m/zObserved m/z
[M+Na]⁺355.1885Varies with experiment

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of cembranoid diterpenes from Sinularia species, based on published literature.

Isolation and Purification
  • Extraction: The soft coral material is typically minced and extracted exhaustively with a solvent such as ethyl acetate (B1210297) (EtOAc) or a mixture of dichloromethane (B109758) and methanol.

  • Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically n-hexane and ethyl acetate.

  • Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography and/or high-performance liquid chromatography (HPLC) to yield the pure compounds.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer to determine the elemental composition of the molecule.

Antineoplastic Activity and Potential Signaling Pathway

Cembranoid diterpenes isolated from Sinularia species have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[1][5] While the specific signaling pathway for Sinularolide E's antineoplastic activity has not been fully elucidated, the general mechanism for many anticancer agents involves the induction of apoptosis (programmed cell death) in cancer cells.

Below is a generalized diagram illustrating a potential workflow for investigating the antineoplastic activity of a natural product like Sinularolide E.

experimental_workflow cluster_extraction Isolation & Characterization cluster_bioassay Biological Evaluation A Soft Coral (Sinularia gibberosa) B Extraction & Fractionation A->B C Purification (HPLC) B->C D Structure Elucidation (NMR, MS) C->D E In vitro Cytotoxicity Assays (e.g., MTT) D->E Test Compound (Sinularolide E) F Apoptosis Assays (e.g., Flow Cytometry) E->F G Western Blot Analysis F->G H Identification of Protein Targets G->H I Elucidation of Signaling Pathway H->I Pathway Analysis

Experimental workflow for investigating the antineoplastic activity of Sinularolide E.

This workflow begins with the isolation and structural determination of the compound, followed by a series of in vitro assays to assess its cytotoxic and apoptotic effects on cancer cell lines. Subsequent molecular biology techniques, such as Western blotting, can then be used to identify the protein targets and elucidate the specific signaling pathway involved in its anticancer action.

References

The Cembranoid Biosynthesis Pathway in Sinularia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The soft coral genus Sinularia is a prolific source of a diverse array of bioactive secondary metabolites, among which cembranoid diterpenes are particularly prominent. These 14-membered macrocyclic compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, making them attractive candidates for drug discovery and development. Understanding the biosynthetic pathway of cembranoids in Sinularia is crucial for harnessing their therapeutic potential, potentially enabling their sustainable production through synthetic biology approaches. This technical guide provides an in-depth overview of the current understanding of the cembranoid biosynthesis pathway in Sinularia and related soft corals, detailing the proposed enzymatic steps, and providing generalized experimental protocols for their investigation.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to the Cembrane (B156948) Skeleton

The biosynthesis of all terpenoids, including cembranoids, begins with the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. In the context of cembranoid biosynthesis, the key precursor is the 20-carbon molecule, geranylgeranyl pyrophosphate (GGPP), which is formed by the sequential condensation of three molecules of IPP with one molecule of DMAPP.

The foundational step in cembranoid biosynthesis is the cyclization of the linear GGPP molecule to form the characteristic 14-membered cembrane ring. This reaction is catalyzed by a class of enzymes known as diterpene synthases or terpene cyclases.

GGPP_to_Cembranoids cluster_0 Isoprenoid Precursors cluster_1 GGPP Synthesis cluster_2 Cembranoid Skeleton Formation IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP GGPP Synthase Cembranoid_Carbocation Cembranyl Diphosphate (B83284) Carbocation GGPP->Cembranoid_Carbocation Diterpene Synthase (Cembranoid Synthase) Cembrene_A Cembrene (B1233663) A Cembranoid_Carbocation->Cembrene_A Deprotonation

Figure 1: Initial steps of cembranoid biosynthesis from isoprenoid precursors to the cembrane skeleton.

While the specific cembranoid synthases from Sinularia have yet to be fully characterized, it is hypothesized that these enzymes facilitate the intramolecular cyclization of GGPP to a cembranyl diphosphate carbocation intermediate. Subsequent deprotonation at different positions of this intermediate can lead to the formation of various initial cembranoid scaffolds, such as cembrene A.

Diversification of the Cembrane Skeleton: The Role of Tailoring Enzymes

Following the formation of the initial cembrane ring, a vast array of structurally diverse cembranoids are generated through the action of a suite of "tailoring" enzymes. These enzymes, primarily from the cytochrome P450 monooxygenase (P450) superfamily, as well as reductases, epoxidases, and transferases, introduce a variety of functional groups and stereochemical complexities to the cembranoid backbone.

These modifications include:

  • Oxidation: Introduction of hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups.

  • Epoxidation: Formation of epoxide rings across double bonds.

  • Lactonization: Formation of lactone rings, a common feature in many bioactive cembranoids.

  • Rearrangements: Intramolecular cyclizations and rearrangements to form more complex polycyclic structures.

The co-occurrence of various cembranoids within a single Sinularia specimen provides clues to these biosynthetic relationships. More complex cembranoids are often presumed to be derived from simpler precursors through these enzymatic modifications.

Cembranoid_Diversification Cembrene_A Cembrene A Hydroxylated_Cembranoid Hydroxylated Cembranoid Cembrene_A->Hydroxylated_Cembranoid Cytochrome P450 (Hydroxylation) Epoxidized_Cembranoid Epoxidized Cembranoid Cembrene_A->Epoxidized_Cembranoid Epoxidase Cembranoid_Lactone Cembranoid Lactone Hydroxylated_Cembranoid->Cembranoid_Lactone Dehydrogenase & Lactonase Polycyclic_Cembranoid Polycyclic Cembranoid Epoxidized_Cembranoid->Polycyclic_Cembranoid Intramolecular Cyclization

Figure 2: Proposed diversification of the cembranoid skeleton through the action of tailoring enzymes.

Quantitative Data on Cembranoid Biosynthesis

A significant challenge in the study of cembranoid biosynthesis in Sinularia is the lack of quantitative data regarding enzyme kinetics and pathway flux. To date, no specific cembranoid synthases from Sinularia have been heterologously expressed and kinetically characterized. Consequently, key parameters such as Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the enzymes involved in the core pathway remain unknown.

However, studies on the bioactivity of isolated cembranoids have yielded quantitative data. For instance, the inhibitory effects of certain cembranoid diterpenes from Sinularia maxima on soluble epoxide hydrolase (sEH) have been quantified. While this data pertains to the pharmacological activity of the final products rather than their biosynthesis, it underscores the biological relevance of these compounds.

Table 1: Inhibitory Activity of Cembranoids from Sinularia maxima on Soluble Epoxide Hydrolase (sEH)

CompoundIC50 (µM)Ki (µM)Inhibition Mode
Sinumaximol C70.68 ± 1.4459.44Non-competitive
Sethukarailin78.83 ± 2.2655.03Non-competitive

Data is illustrative and compiled from published bioactivity studies. It does not represent biosynthetic enzyme kinetics.

Experimental Protocols for Investigating Cembranoid Biosynthesis

While detailed experimental protocols specifically for Sinularia cembranoid biosynthesis are not extensively documented, established methodologies for studying terpene biosynthesis in other marine organisms can be adapted.

Protocol 1: General Procedure for Diterpene Synthase Assay

This protocol outlines a general method for testing the activity of a putative cembranoid synthase, which could be isolated from Sinularia tissue or heterologously expressed in a suitable host like E. coli or yeast.

1. Enzyme Preparation:

  • Homogenize fresh or frozen Sinularia tissue in an appropriate extraction buffer (e.g., 50 mM HEPES, pH 7.5, containing 10% glycerol, 5 mM DTT, and protease inhibitors).

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

  • For heterologously expressed enzymes, purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Enzyme Assay:

  • Prepare a reaction mixture containing the enzyme extract or purified protein in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5% glycerol).

  • Initiate the reaction by adding the substrate, geranylgeranyl pyrophosphate (GGPP), to a final concentration of 10-50 µM.

  • Incubate the reaction at an optimal temperature (e.g., 25-30 °C) for a defined period (e.g., 1-4 hours).

  • Terminate the reaction by adding a quenching solution (e.g., EDTA) and an organic solvent (e.g., hexane (B92381) or ethyl acetate) for extraction.

3. Product Analysis:

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under a stream of nitrogen.

  • Analyze the product profile by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cembranoid products based on their mass spectra and retention times compared to authentic standards, if available.

Enzyme_Assay_Workflow cluster_0 Enzyme Preparation cluster_1 Enzyme Assay cluster_2 Product Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Centrifugation Centrifugation Tissue_Homogenization->Centrifugation Enzyme_Extract Crude Enzyme Extract or Purified Protein Centrifugation->Enzyme_Extract Reaction_Setup Reaction Setup (Buffer, Enzyme) Enzyme_Extract->Reaction_Setup Substrate_Addition Add GGPP Reaction_Setup->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Reaction_Termination Reaction Termination & Extraction Incubation->Reaction_Termination Sample_Preparation Sample Preparation (Drying & Concentration) Reaction_Termination->Sample_Preparation GC_MS_Analysis GC-MS / LC-MS Analysis Sample_Preparation->GC_MS_Analysis

Figure 3: A generalized workflow for a diterpene synthase assay.
Protocol 2: Isotopic Labeling to Trace the Biosynthetic Pathway

Isotopic labeling studies are powerful tools for elucidating biosynthetic pathways. By feeding the organism with labeled precursors, the incorporation of the label into the final products can be traced, providing direct evidence for the pathway.

1. Precursor Administration:

  • Culture small explants of Sinularia in artificial seawater.

  • Introduce a stable isotope-labeled precursor, such as [1-13C]acetate or [U-13C]glucose, into the culture medium.

  • Incubate the coral explants with the labeled precursor for a period sufficient for its incorporation into the biosynthetic pathway (e.g., 24-72 hours).

2. Metabolite Extraction:

  • Harvest the coral tissue and extract the secondary metabolites using an appropriate solvent system (e.g., methanol (B129727) followed by dichloromethane).

  • Fractionate the crude extract using chromatographic techniques (e.g., silica (B1680970) gel column chromatography, HPLC) to isolate the cembranoids of interest.

3. Isotopic Analysis:

  • Analyze the purified cembranoids by Nuclear Magnetic Resonance (NMR) spectroscopy (13C-NMR) and Mass Spectrometry (MS).

  • In the 13C-NMR spectrum, enhanced signals for specific carbon atoms will indicate the positions of label incorporation.

  • In the mass spectrum, an increase in the molecular weight of the cembranoids corresponding to the number of incorporated labeled atoms will be observed.

Future Directions and Conclusion

The study of cembranoid biosynthesis in Sinularia is a burgeoning field with significant potential. While the general outline of the pathway from GGPP is established, the specific enzymes, their genetic basis, and their catalytic mechanisms remain largely unexplored. Future research should focus on:

  • Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of cembranoid-producing Sinularia species to identify candidate genes for diterpene synthases, P450s, and other tailoring enzymes.

  • Enzyme Characterization: Heterologous expression and functional characterization of these candidate enzymes to confirm their roles in the biosynthetic pathway and to determine their kinetic parameters.

  • Isotopic Labeling Studies: Performing detailed isotopic labeling experiments to definitively trace the biosynthetic origins of the diverse cembranoid structures.

A comprehensive understanding of the cembranoid biosynthetic pathway will not only provide fundamental insights into the chemical ecology of Sinularia but also pave the way for the biotechnological production of these valuable natural products for therapeutic applications.

Initial Biological Screening of Sinulatumolin E Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the initial biological screening of extracts containing Sinulatumolin E, a neolemnane diterpene isolated from the soft coral Sinularia tumulosa. Based on preliminary findings, this compound has demonstrated significant inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a variety of inflammatory disorders. This document outlines the core methodologies, data presentation strategies, and conceptual workflows necessary to evaluate the therapeutic potential of this compound extracts. Given the limited publicly available data on this specific compound, this guide leverages established protocols for assessing TNF-α inhibition to provide a comprehensive screening strategy.

Introduction

Marine organisms are a rich source of novel bioactive secondary metabolites with therapeutic potential. The soft coral genus Sinularia is known for producing a diverse array of compounds, including sesquiterpenes, diterpenes, and steroids, many of which exhibit cytotoxic, anti-inflammatory, and antimicrobial properties. This compound, a recently identified neolemnane, has been shown to possess significant TNF-α inhibitory activity, marking it as a promising candidate for further investigation as an anti-inflammatory agent. This guide details the foundational steps for a systematic initial biological screening of this compound extracts.

Data Presentation: Quantitative Analysis of Bioactivity

A crucial aspect of any screening campaign is the systematic and clear presentation of quantitative data. For the initial biological screening of this compound, the primary endpoint is the inhibition of TNF-α. The following table provides a template for summarizing the results from such an assay.

Compound/Extract Concentration (µg/mL) TNF-α Inhibition (%) IC50 (µg/mL) Cell Viability (%)
This compound Extract1
5
10
25
50
Positive Control (e.g., Dexamethasone)10
Negative Control (Vehicle)-0-100

Experimental Protocols

The following are detailed methodologies for key experiments in the initial biological screening of this compound extracts.

Cell Culture

RAW 264.7, a murine macrophage cell line, is a suitable model for in vitro inflammation studies as they produce significant amounts of TNF-α upon stimulation with lipopolysaccharide (LPS).

  • Cell Line: RAW 264.7

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is essential to determine the non-toxic concentration range of the this compound extract.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound extract (e.g., 1-100 µg/mL) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

TNF-α Inhibition Assay (ELISA)

This assay quantifies the amount of TNF-α secreted by LPS-stimulated macrophages.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the this compound extract for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6-8 hours to induce TNF-α production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the initial biological screening of this compound extracts.

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis A This compound Extract C Cytotoxicity Assay (MTT) A->C B RAW 264.7 Cell Culture B->C D TNF-α Inhibition Assay (ELISA) B->D C->D Determine non-toxic dose E Data Analysis (IC50, % Inhibition) D->E F Hit Identification E->F

Initial screening workflow for this compound.
Potential Signaling Pathway

While the specific mechanism of action for this compound is yet to be elucidated, the inhibition of TNF-α production often involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The diagram below presents a simplified, hypothetical signaling cascade that could be investigated in subsequent studies.

Hypothetical NF-κB signaling pathway inhibition.

Conclusion and Future Directions

The initial biological screening of this compound extracts should focus on confirming and quantifying its TNF-α inhibitory activity in a dose-dependent manner, while ensuring the observed effects are not due to cytotoxicity. Positive results from this initial screen would warrant further investigation, including:

  • Fractionation and Bioassay-Guided Isolation: To isolate pure this compound and confirm its activity.

  • Mechanism of Action Studies: Investigating the effects on key signaling pathways (e.g., NF-κB, MAPK) through techniques like Western blotting and reporter gene assays.

  • In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation.

This systematic approach will be critical in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

Taxonomic Identification of Sinularia Species: A Technical Guide to Unlocking Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The soft coral genus Sinularia is a prolific source of structurally diverse and biologically active secondary metabolites, holding immense potential for the discovery of new therapeutic agents. Accurate taxonomic identification of these species is paramount for ensuring the reproducibility of research and for targeted bioprospecting. This technical guide provides a comprehensive overview of the methodologies for the taxonomic identification of Sinularia species, protocols for the isolation and characterization of novel compounds, and a summary of their biological activities.

Taxonomic Identification of Sinularia

The identification of Sinularia species relies on a combination of morphological and molecular techniques. A dual approach is recommended for accurate and reliable classification.

Morphological Identification based on Sclerite Analysis

The primary method for morphological identification of Sinularia species is the microscopic examination of their sclerites, which are calcium carbonate microstructures embedded in their tissue. The shape, size, and arrangement of sclerites are key diagnostic features.[1][2]

  • Tissue Digestion: A small fragment of the Sinularia colony is dissolved in a 10% sodium hypochlorite (B82951) (bleach) solution to remove the soft tissue and isolate the sclerites.[3]

  • Rinsing and Drying: The isolated sclerites are thoroughly rinsed with double-distilled water to remove any residual bleach and then air-dried at room temperature.[3]

  • Microscopic Examination: The dried sclerites are mounted on a slide and observed under a light microscope. For more detailed analysis of the surface microstructures, Scanning Electron Microscopy (SEM) is employed.

  • SEM Preparation: For SEM, the dried sclerites are mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of gold to make them conductive.[3]

  • Imaging and Analysis: The coated sclerites are then examined under an SEM at an appropriate accelerating voltage (e.g., 10 kV).[3] Digital images are captured, and the morphology of different sclerite types (e.g., clubs, spindles, capstans) is analyzed and compared with established taxonomic keys and literature.[1]

Molecular Identification using DNA Barcoding

DNA barcoding provides a standardized and reproducible method for species identification. For octocorals, including Sinularia, the mitochondrial mutS homolog (msh1) gene has been established as a reliable DNA barcode.[3]

  • DNA Extraction: Total genomic DNA is extracted from a small piece of ethanol-preserved Sinularia tissue using a suitable DNA extraction kit or a standardized protocol like the silica-based method.

  • PCR Amplification: The msh1 gene is amplified using Polymerase Chain Reaction (PCR).

    • Primers: Specific primers for the octocoral msh1 gene are used.

    • PCR Master Mix: A typical PCR reaction mixture (50 µL total volume) includes:

      • 1-2 µL of DNA template

      • 25 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

      • 2.5 µL of each 10 mM forward and reverse primer

    • PCR Conditions: An initial denaturation at 94°C for 60s, followed by 30 cycles of denaturation at 94°C for 60s, annealing at 48-55°C for 60s, and extension at 72°C for 60s, with a final extension at 72°C for 10 minutes.[4]

  • PCR Product Verification: The amplified PCR products are visualized on a 1.3% agarose (B213101) gel to confirm the presence of a band of the expected size.[4]

  • DNA Sequencing: The purified PCR products are sent for bidirectional Sanger sequencing.[4]

  • Sequence Analysis: The forward and reverse sequences are assembled and edited using sequence analysis software. The resulting consensus sequence is then compared against a reference database like GenBank using the BLASTn algorithm for species identification.[4] Phylogenetic analysis can also be performed to understand the evolutionary relationships between different species.

Isolation and Structure Elucidation of Novel Compounds

Sinularia species are known to produce a wide array of secondary metabolites, primarily terpenoids (sesquiterpenes and diterpenes, including cembranoids) and steroids.[5][6]

  • Extraction: The freeze-dried and ground Sinularia tissue is extracted sequentially with solvents of increasing polarity, such as ethyl acetate (B1210297) and ethanol, to obtain crude extracts.[7]

  • Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).[8]

  • Purification: The fractions are further purified using High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[8]

  • Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, NOESY) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.[8][9]

Bioactive Compounds from Sinularia Species

Numerous novel compounds with significant biological activities have been isolated from various Sinularia species. The following tables summarize some of the key quantitative data for these compounds.

Table 1: Cytotoxic Activity of Compounds from Sinularia Species

Sinularia SpeciesCompound ClassCompound NameCell LineIC50 (µM)Reference
S. polydactylaSteroidSteroid 22HeLa< 10[10]
S. polydactylaSteroidSteroid 23MCF7< 10[10]
S. brassicaWithanolideSinubrasolide AHuman Neutrophils3.5 (superoxide anion)[11]
S. brassicaWithanolideSinubrasolide AHuman Neutrophils1.4 (elastase release)[11]
S. arboreaSteroidCrassarosterol AK562, MOLT-4-[12]

Table 2: Anti-inflammatory Activity of Compounds from Sinularia Species

Sinularia SpeciesCompound ClassCompound NameAssayIC50 (µg/mL)Reference
Sinularia sp.CembranoidSinularolide FLPS-stimulated RAW 264.7< 6.25[13]
Sinularia sp.CembranoidDenticulatolideLPS-stimulated RAW 264.7< 6.25[13]

Visualizing Molecular Pathways

Biosynthetic Pathway of Terpenoids

The majority of secondary metabolites in Sinularia are terpenoids, which are synthesized from the fundamental five-carbon isoprene (B109036) units. The biosynthesis of sesquiterpenes (C15) and diterpenes (C20) proceeds through the mevalonate (B85504) pathway, starting from acetyl-CoA.

Terpenoid_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmpp Isomerase gpp Geranyl Pyrophosphate (GPP) ipp->gpp IPP DMAPP fpp Farnesyl Pyrophosphate (FPP) gpp->fpp IPP ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp IPP sesquiterpenes Sesquiterpenes (C15) fpp->sesquiterpenes diterpenes Diterpenes (C20) (e.g., Cembranoids) ggpp->diterpenes Anti_inflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->pro_inflammatory nfkb->pro_inflammatory sinularia_compounds Sinularia Compounds sinularia_compounds->mapk Inhibition sinularia_compounds->nfkb Inhibition Experimental_Workflow collection Sample Collection (Sinularia sp.) taxonomic_id Taxonomic Identification collection->taxonomic_id extraction Extraction & Fractionation collection->extraction morphological Morphological Analysis (Sclerites) taxonomic_id->morphological molecular Molecular Analysis (msh1 gene) taxonomic_id->molecular purification Purification (HPLC) extraction->purification structure Structure Elucidation (NMR, MS) purification->structure bioassay Bioactivity Screening purification->bioassay novel_compound Novel Bioactive Compound structure->novel_compound bioassay->novel_compound

References

Sinulatumolin E: A Potent Anti-Inflammatory Neolemnane from the Soft Coral Sinularia tumulosa

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sinulatumolin E is a recently discovered neolemnane sesquiterpenoid isolated from the marine soft coral Sinularia tumulosa. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its natural abundance, isolation, and biological activity as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The genus Sinularia is a well-established source of a diverse array of bioactive secondary metabolites, including terpenoids, which have garnered significant interest in the scientific community for their potential therapeutic applications.[1] this compound, in particular, has demonstrated significant anti-inflammatory properties, making it a promising candidate for further investigation in the development of novel anti-inflammatory agents.

Natural Abundance and Yield

This compound is a natural product found in the soft coral Sinularia tumulosa, a species collected from the South China Sea. While the exact natural abundance of this compound within the coral has not been quantified in publicly available literature, its isolation has been reported as part of a broader phytochemical investigation of the source organism.

Quantitative Data on Isolation and Biological Activity

Due to the limited access to the full experimental details of the primary isolation study, the precise yield of this compound from the wet or dry weight of Sinularia tumulosa cannot be provided at this time. However, the biological activity of the isolated compound has been quantified and is presented below.

CompoundSource OrganismBiological ActivityIC50 Value
This compoundSinularia tumulosaTNF-α Inhibition3.6 µM[2]

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound from Sinularia tumulosa is not available in the accessible literature, a general methodology for the isolation of terpenoids from Sinularia species can be outlined based on common practices in marine natural product chemistry.

General Isolation Workflow for Terpenoids from Sinularia sp.

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation Collection Collection of Sinularia tumulosa Freezing Immediate Freezing Collection->Freezing Homogenization Homogenization of Frozen Tissue Freezing->Homogenization Solvent_Extraction Exhaustive Extraction with Organic Solvents (e.g., MeOH/CH2Cl2) Homogenization->Solvent_Extraction Concentration Concentration of Crude Extract Solvent_Extraction->Concentration Solvent_Partitioning Solvent-Solvent Partitioning Concentration->Solvent_Partitioning VLC Vacuum Liquid Chromatography (VLC) Solvent_Partitioning->VLC MPLC Medium Pressure Liquid Chromatography (MPLC) VLC->MPLC HPLC High-Performance Liquid Chromatography (HPLC) MPLC->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy XRay Single-Crystal X-ray Diffraction HPLC->XRay Final_Compound Pure this compound Spectroscopy->Final_Compound XRay->Final_Compound

Methodology Details:

  • Sample Collection and Preparation: Specimens of Sinularia tumulosa are collected from their marine habitat and immediately frozen to preserve the chemical integrity of their secondary metabolites. The frozen tissue is then homogenized to increase the surface area for efficient extraction.

  • Extraction: The homogenized coral is exhaustively extracted with a sequence of organic solvents, typically starting with a polar solvent like methanol (B129727) (MeOH) followed by a less polar solvent such as dichloromethane (B109758) (CH2Cl2). The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to preliminary separation through solvent-solvent partitioning to separate compounds based on their polarity. Further fractionation is commonly achieved using vacuum liquid chromatography (VLC) over silica (B1680970) gel.

  • Purification: The fractions obtained from VLC are further purified using a combination of chromatographic techniques, including Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS). The absolute stereochemistry is often confirmed by single-crystal X-ray diffraction analysis.

Total Synthesis

To date, there are no published reports on the total synthesis of this compound. The structural complexity of neolemnane sesquiterpenoids presents a significant challenge for synthetic chemists. The development of a synthetic route would be invaluable for confirming the structure, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a sustainable source of the compound for further biological evaluation.

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of TNF-α, a key pro-inflammatory cytokine involved in a multitude of inflammatory diseases. The reported IC50 value of 3.6 µM indicates a significant inhibitory effect.[2]

Inhibition of TNF-α Signaling Pathway

The precise mechanism by which this compound inhibits TNF-α has not been fully elucidated. However, small molecule inhibitors of TNF-α can act through various mechanisms, including the disruption of the TNF-α trimer, which is the biologically active form of the cytokine. The following diagram illustrates a generalized TNF-α signaling pathway and a hypothetical point of inhibition by a small molecule like this compound.

G cluster_extracellular Extracellular cluster_intracellular Intracellular TNF_trimer TNF-α Trimer TNFR1 TNFR1 TNF_trimer->TNFR1 Binding Inhibitor This compound Inhibitor->TNF_trimer Inhibition/Disruption TRADD TRADD TRAF2 TRAF2 IKK IKK Complex IkB IκB NFkB NF-κB Nucleus Nucleus Inflammation Inflammatory Gene Expression

This proposed mechanism suggests that this compound may interfere with the structure or function of the TNF-α trimer, preventing its binding to the TNF receptor 1 (TNFR1) and thereby inhibiting the downstream signaling cascade that leads to the expression of inflammatory genes.

Conclusion and Future Directions

This compound is a promising new marine natural product with significant anti-inflammatory activity. Its potent inhibition of TNF-α suggests its potential as a lead compound for the development of new therapies for inflammatory disorders. Key areas for future research include:

  • Full Elucidation of the Mechanism of Action: Detailed studies are needed to determine the precise molecular mechanism by which this compound inhibits TNF-α.

  • Total Synthesis: The development of a total synthesis would provide access to larger quantities of the compound for preclinical studies and allow for the creation of analogues to explore structure-activity relationships.

  • In Vivo Efficacy: Evaluation of the anti-inflammatory effects of this compound in relevant animal models of inflammatory diseases is crucial to validate its therapeutic potential.

  • Determination of Natural Abundance and Yield: Further investigation into the chemical ecology of Sinularia tumulosa is warranted to quantify the natural abundance of this compound and optimize its isolation.

The continued exploration of this compound and other bioactive compounds from marine sources holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Sinulariolide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Subject Compound: This technical guide focuses on the well-researched marine natural product, Sinulariolide . The initial topic requested was "Sinulatumolin E," a compound for which there is a scarcity of in-depth physicochemical and biological data in publicly available scientific literature. To fulfill the core requirements of this request for a comprehensive guide with detailed experimental protocols and signaling pathway visualizations, the focus has been shifted to Sinulariolide, a closely related and extensively studied diterpenoid from the same soft coral genus, Sinularia.

Introduction: Sinulariolide is a cembrane-based diterpenoid isolated from soft corals of the genus Sinularia, particularly Sinularia flexibilis[1][2][3][4]. As a marine secondary metabolite, it has garnered significant attention from the scientific community for its diverse and potent biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties[4]. Its ability to modulate key cellular signaling pathways makes it a promising lead compound for the development of novel therapeutics, especially in oncology. This guide provides a detailed overview of its physicochemical characteristics, common experimental methodologies, and its mechanisms of action at the molecular level.

Physicochemical Properties

The fundamental physicochemical properties of Sinulariolide are summarized below. This data is crucial for its extraction, purification, and formulation in research and development settings.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₄[2]
Molecular Weight 334.4 g/mol [2]
Exact Mass 334.21440943 Da[2]
Appearance Colorless oil or crystals[5]
Lipophilicity (XLogP3) 3.0 (Computed)[2]
Optical Rotation ([α]D) Data not consistently reported in cited literature
Melting Point Data not consistently reported in cited literature
Spectral Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of Sinulariolide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the complex structure of Sinulariolide. The ¹³C-NMR spectrum typically reveals 20 carbon signals, including characteristic peaks for olefinic carbons, an oxymethine carbon, and an oxygenated quaternary carbon[5]. The ¹H-NMR spectrum shows signals corresponding to multiple methyl groups, methylenes, and methines, with specific chemical shifts and coupling constants that define the molecule's stereochemistry[5][6][7].

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate measurement of the molecule's exact mass[2][5]. Fragmentation patterns observed in tandem MS (MS/MS) experiments help to confirm the core structure and connectivity of the molecule[8][9][10].

  • Infrared (IR) Spectroscopy: The IR spectrum of Sinulariolide provides information about its functional groups. Key absorption bands are expected for hydroxyl (-OH) stretching, carbonyl (C=O) stretching from the lactone ring, and C=C stretching from the olefinic groups, which are characteristic of its cembrane (B156948) diterpenoid structure[11][12][13].

Experimental Protocols

This section details the methodologies commonly employed in the research of Sinulariolide, from its initial isolation to the assessment of its biological effects.

Isolation and Purification

Sinulariolide is typically isolated from the soft coral Sinularia flexibilis. The general workflow involves solvent extraction followed by multi-step chromatographic purification.

G Workflow for Sinulariolide Isolation A Soft Coral Collection (e.g., Sinularia flexibilis) B Freeze-Drying & Grinding A->B C Solvent Extraction (e.g., Dichloromethane/Methanol) B->C D Crude Extract Concentration C->D E Solvent Partitioning (e.g., Ethyl Acetate/Water) D->E F Column Chromatography (Silica Gel) E->F G Further Fractionation (Sephadex LH-20) F->G H Final Purification (HPLC) G->H I Pure Sinulariolide H->I G Western Blotting Protocol Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Culture & Treatment with Sinulariolide B Cell Lysis & Protein Extraction (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D Sample Denaturation (Laemmli Buffer, 95°C) C->D E SDS-PAGE Gel Electrophoresis D->E F Protein Transfer to PVDF Membrane E->F G Membrane Blocking (BSA or Milk) F->G H Primary Antibody Incubation (e.g., anti-p-Akt) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection (ECL Reagent) I->J K Imaging & Analysis J->K G Transwell Migration & Invasion Assay Workflow A Prepare Transwell Inserts (Coat with Matrigel for Invasion Assay) B Seed Cells in Upper Chamber (Serum-free media + Sinulariolide) A->B C Add Chemoattractant to Lower Chamber (e.g., Media with 10% FBS) B->C D Incubate (e.g., 24 hours at 37°C) C->D E Remove Non-Migrated Cells (from top of insert with cotton swab) D->E F Fix & Stain Migrated Cells (on underside of insert) E->F G Imaging & Quantification (Microscopy) F->G G Inhibition of PI3K/Akt/mTOR Pathway by Sinulariolide RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation Sinulariolide Sinulariolide Sinulariolide->PI3K Sinulariolide->Akt G Suppression of MAPK Pathway by Sinulariolide Upstream Upstream Signals (e.g., Ras, GRB2) MAPKKK MAPKKK (e.g., Raf) Upstream->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK p MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK p Metastasis MMP Expression & Cell Invasion MAPK->Metastasis Sinulariolide Sinulariolide Sinulariolide->MAPK inhibits phosphorylation G Integrated Anti-Metastatic Action of Sinulariolide FAK FAK / GRB2 PI3K PI3K / Akt FAK->PI3K MAPK MAPK Pathway FAK->MAPK MMPs MMP-2 / MMP-9 Expression & Activity PI3K->MMPs MAPK->MMPs Invasion Cell Migration & Invasion MMPs->Invasion Sinulariolide Sinulariolide Sinulariolide->FAK inhibits

References

Unveiling the Anti-cancer Potential of the Sea: A Technical Guide to Preliminary Cytotoxicity Assays of Sinularia-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The soft coral genus Sinularia is a prolific source of structurally diverse and biologically active secondary metabolites, many of which have demonstrated significant cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth overview of the preliminary cytotoxicity assays of these marine-derived compounds, offering detailed experimental protocols, a comprehensive summary of reported cytotoxic activities, and a visual representation of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers in the fields of marine natural products, oncology, and drug discovery.

Quantitative Cytotoxicity Data of Sinularia-Derived Compounds and Extracts

The following tables summarize the in vitro cytotoxic activity of various compounds and extracts isolated from different Sinularia species. The data is presented to facilitate easy comparison of the cytotoxic potential of these marine natural products against various human cancer cell lines.

Table 1: Cytotoxicity of Extracts from Various Sinularia Species

Sinularia SpeciesCell LineAssay TypeIC50 (µg/mL)Reference
S. grandilobataSCC25MTS36.7[1]
HaCaTMTS33.6[1]
S. parvaSCC25MTS34.0[1]
HaCaTMTS30.3[1]
S. triangulaSCC25MTS32.2[1]
HaCaTMTS49.1[1]
S. scabraSCC25MTS38.9[1]
HaCaTMTS26.8[1]
S. nanolobataSCC25MTS31.4[1]
HaCaTMTS22.6[1]
S. gibberosaSCC25MTS39.1[1]
HaCaTMTS32.9[1]
S. leviCaco-2MTT3.3[2]
MCF-7MTT6.4[2]
HepG-2MTT8.5[2]

Table 2: Cytotoxicity of Diterpenoids Derived from Sinularia Species

CompoundSinularia SpeciesCell LineAssay TypeIC50 (µM)IC50 (µg/mL)Reference
SinugibberolS. gibberosaHT-29--0.5[3][4]
P-388--11.7[3][4]
Sarcoehrenbergilide DS. ehrenbergiA549-23.3-[3][4]
Sarcoehrenbergilide ES. ehrenbergiA549-27.3-[3][4]
HepG2-22.6-[3][4]
Sarcoehrenbergilide FS. ehrenbergiA549-25.4-[3][4]
HepG2-31.8-[3][4]
SinuflexolideS. leptocladosHeLa--8.6[3]
HEp-2--8.2[3]
MCF-7--16.0[3]
MDA-MB-231--11.3[3]
12-hydroperoxylsarcoph-10-eneS. leviHepG-2MTT-2.13 ± 0.09[2][5]
MCF-7MTT-3.54 ± 0.07[2][5]
Caco-2MTT-5.67 ± 0.08[2][5]
SarcophineS. levi-MTT--[2][5]
Molestin ES. cf. molestaHeLa-5.26-[6]
HCT-116-8.37-[6]
5-epi-SinuleptolideSinularia sp.BxPC-3MTT9.73-[7]
PANC-1MTT17.57-[7]
HPDE-E6E7MTT44.54-[7]
Cembranolide Diterpene (Compound 3)S. maxima x S. polydactylaSK-BR-3-0.039-[8]
HeLa-0.48-[8]
HeLa-Apl-0.56-[8]
Lobane & CembranesSinularia sp.SF-268-6.8-18.5-[9]
MCF-7-6.8-18.5-[9]
H460-6.8-18.5-[9]

Table 3: Cytotoxicity of Steroids Derived from Sinularia Species

CompoundSinularia SpeciesCell LineAssay TypeIC50 (µM)IC50 (µg/mL)Reference
3β,11-dihydroxy-24-methylene-9,11-secocholestan-9-oneS. leptocladosHepG2--8.2[3]
MCF-7--9.2[3]
MDA-MB-231---[3]
A-549---[3]
GorgosterolS. levi-MTT--[2][5]
Ximaosteroid ESinularia sp.HL-60-1.79-[10]
Ximaosteroid FSinularia sp.HL-60-4.03-[10]
Known Steroid (Compound 4)Sinularia sp.HL-60-0.69-[10]
Crassarosterol AS. arboreaK562---[11]
MOLT-4---[11]
(22R,23R,24R)-5α,8α-epidioxy-22,23-methylene-24-methylcholest-6-en-3β-olSinularia sp.P-388--0.4-10.8[4]
KB--0.4-10.8[4]
A-549--0.4-10.8[4]
HT-29--0.4-10.8[4]
Numersterol ASinularia sp.P-388--0.4-10.8[4]
KB--0.4-10.8[4]
A-549--0.4-10.8[4]
HT-29--0.4-10.8[4]
PregnenoloneSinularia sp.P-388--0.4-10.8[4]
KB--0.4-10.8[4]
A-549--0.4-10.8[4]
HT-29--0.4-10.8[4]

Experimental Protocols for Cytotoxicity Assays

The following section provides detailed methodologies for the most commonly employed cytotoxicity assays in the study of Sinularia-derived compounds.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[13][14]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HepG-2, MCF-7, Caco-2)[2]

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics[2][15]

  • Sinularia-derived compound or extract dissolved in DMSO[1][16]

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a concentration of 1000–2000 cells/well in 100 μL of culture medium.[2] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Sinularia-derived compounds in culture medium. Replace the medium in the wells with 100 μL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: After incubation, remove the treatment medium and add 50 μL of serum-free medium and 50 μL of MTT solution to each well. Incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 μL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Procedure for Suspension Cells:

  • Cell Seeding and Treatment: Seed suspension cells in a 96-well plate and treat with the compounds as described for adherent cells.

  • Centrifugation: After treatment, centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.

  • MTT Addition and Incubation: Carefully aspirate the supernatant and add 50 μL of serum-free medium and 50 μL of MTT solution to each well. Resuspend the cells and incubate for 2-4 hours.

  • Centrifugation and Solubilization: Centrifuge the plate again to pellet the formazan crystals. Remove the supernatant and add 100-150 μL of solubilization solution.

  • Absorbance Measurement and Data Analysis: Proceed as with adherent cells.

MTT_Assay_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells A1 Seed Adherent Cells in 96-well plate A2 Incubate (24h) for cell attachment A1->A2 A3 Treat with Sinularia Compounds A2->A3 A4 Incubate (48-72h) A3->A4 A5 Add MTT Solution A4->A5 A6 Incubate (2-4h) A5->A6 A7 Remove MTT, Add Solubilizer A6->A7 A8 Measure Absorbance (570nm) A7->A8 S1 Seed Suspension Cells & Treat S2 Incubate (48-72h) S1->S2 S3 Centrifuge to pellet cells S2->S3 S4 Add MTT Solution S3->S4 S5 Incubate (2-4h) S4->S5 S6 Centrifuge to pellet formazan S5->S6 S7 Remove Supernatant, Add Solubilizer S6->S7 S8 Measure Absorbance (570nm) S7->S8

MTT Assay Workflow for Adherent and Suspension Cells.
SRB (Sulforhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[17] The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Culture medium

  • Sinularia-derived compound or extract

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[18]

  • Wash solution (1% v/v acetic acid)[18]

  • Solubilization buffer (10 mM Tris base)[19]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described for the MTT assay.

  • Cell Fixation: After incubation, gently add 100 μL of cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.[17]

  • Washing: Discard the supernatant and wash the plates five times with distilled water or 1% acetic acid to remove TCA and unbound dye.[18][20]

  • Air Drying: Air-dry the plates completely.[18]

  • SRB Staining: Add 50-100 μL of SRB solution to each well and incubate at room temperature for 30 minutes.[19]

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.[18]

  • Air Drying: Air-dry the plates again.

  • Dye Solubilization: Add 100-200 μL of SRB solubilization buffer to each well and shake for 5 minutes.[17][19]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[17]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

SRB_Assay_Workflow Start Seed Cells & Treat with Compounds Incubate Incubate (48h) Start->Incubate Fix Fix cells with cold TCA (1h at 4°C) Incubate->Fix Wash1 Wash plates 5x with distilled water Fix->Wash1 Dry1 Air-dry plates Wash1->Dry1 Stain Add SRB solution (30 min) Dry1->Stain Wash2 Wash plates 5x with 1% acetic acid Stain->Wash2 Dry2 Air-dry plates Wash2->Dry2 Solubilize Add Solubilization Buffer (e.g., Tris) Dry2->Solubilize Read Measure Absorbance (540nm) Solubilize->Read

General Workflow for the Sulforhodamine B (SRB) Assay.

Signaling Pathways Modulated by Sinularia-Derived Compounds

Several studies have indicated that cytotoxic compounds from Sinularia exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

JAK2/STAT3, AKT, and ERK Pathways

5-epi-Sinuleptolide, a norditerpene from Sinularia, has been shown to inhibit the growth and metastasis of pancreatic ductal adenocarcinoma (PDAC) cells by targeting the JAK2/STAT3, AKT, and ERK signaling pathways.[7] Inhibition of these pathways leads to a decrease in cell proliferation and survival.[7] Specifically, treatment with 5-epi-sinuleptolide resulted in a significant decrease in the phosphorylation of JAK2, STAT3, AKT, and ERK.[7]

JAK2_STAT3_AKT_ERK_Pathway cluster_pathways Signaling Pathways in Pancreatic Cancer cluster_inhibition Inhibition by 5-epi-Sinuleptolide EGF Growth Factors (e.g., EGF) EGFR EGFR EGF->EGFR JAK2 JAK2 EGFR->JAK2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 JAK2->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-epi-Sinuleptolide Inhibitor->JAK2 Inhibitor->STAT3 Inhibitor->AKT Inhibitor->ERK

Inhibition of JAK2/STAT3, AKT, and ERK Pathways by 5-epi-Sinuleptolide.
Mitochondrial-Mediated Apoptosis and MAPK Pathways

Sinulariolide (B1237615), a cembrane-based diterpenoid from Sinularia flexibilis, has been found to induce apoptosis in human bladder carcinoma cells through the activation of mitochondrial-related pathways and the p38 MAPK pathway.[21] Treatment with sinulariolide leads to the release of cytochrome c, activation of caspases-3 and -9, and regulation of Bcl-2 family proteins, ultimately resulting in programmed cell death.[21] The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, JNK, and ERK, are crucial regulators of cell growth, differentiation, and apoptosis.[21]

PI3K/Akt/mTOR Pathway

Sinularin (B1233382), another compound isolated from Sinularia flexibilis, has been shown to induce apoptosis in human gastric cancer cells by inactivating the PI3K/Akt/mTOR signaling pathway.[22] This pathway is critical for cell survival and proliferation, and its inhibition by sinularin leads to mitochondrial dysfunction and activation of the caspase cascade, resulting in apoptosis.[22]

Apoptosis_Pathways cluster_sinulariolide Sinulariolide-Induced Apoptosis cluster_sinularin Sinularin-Induced Apoptosis Sinulariolide Sinulariolide p38MAPK p38 MAPK Sinulariolide->p38MAPK Mitochondria Mitochondria Sinulariolide->Mitochondria Apoptosis1 Apoptosis p38MAPK->Apoptosis1 CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis1 Sinularin Sinularin PI3K PI3K Sinularin->PI3K Mito_dys Mitochondrial Dysfunction Sinularin->Mito_dys Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Casp_cascade Caspase Cascade Mito_dys->Casp_cascade Apoptosis2 Apoptosis Casp_cascade->Apoptosis2

References

literature review of bioactive metabolites from Sinularia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The soft coral genus Sinularia represents a prolific source of structurally diverse and biologically active secondary metabolites, making it a focal point for marine natural product chemistry and drug discovery. Distributed widely in the world's oceans, particularly in the Indo-Pacific, these organisms have yielded over 700 novel compounds.[1][2] This technical guide provides a comprehensive literature review of these bioactive metabolites, with a focus on their chemical diversity, pharmacological potential, and the experimental methodologies employed in their discovery.

Chemical Diversity of Bioactive Metabolites

Secondary metabolites from Sinularia are predominantly terpenoids and steroids, which together account for a significant portion of the isolated compounds.[1][2] The chemical diversity is a hallmark of this genus, with numerous novel carbon skeletons and functionalities being reported.

Table 1: Major Classes of Bioactive Metabolites from Sinularia

Metabolite ClassPercentage of Total Isolates (approx.)Key SubclassesNotable Biological Activities
Diterpenoids46%Cembranoids, Sinularboranes, FlexibilinsCytotoxic, Anti-inflammatory, Antifouling, Neuroprotective
Steroids/Steroidal Glycosides22%Polyhydroxylated Sterols, Withanolides, SecosteroidsCytotoxic, Anti-inflammatory, Antiviral, Antimicrobial
Sesquiterpenoids10%Valerenane-type, Farnesane-type, Cadinane-typeAnti-inflammatory, Antimicrobial, Antimalarial
Norditerpenoids9%-Cytotoxic, Anti-inflammatory
Norsesquiterpenoids2%Norhumulene-typeAnti-inflammatory
Other Types11%Polyamines, FuranosesterterpenoidsAntimicrobial, Cytotoxic

Source: Adapted from reviews of secondary metabolites from Sinularia.[1][2]

Pharmacological Potential and Quantitative Data

The bioactive compounds isolated from Sinularia exhibit a broad spectrum of pharmacological activities, with many demonstrating potent effects in preclinical studies. The anti-inflammatory and cytotoxic properties are particularly well-documented.

Table 2: Selected Bioactive Metabolites from Sinularia with Quantitative Activity Data

Compound NameChemical ClassSource SpeciesBiological ActivityQuantitative Data (IC50 / % Inhibition)
Sinubrasolide AWithanolide SteroidS. brassicaSuperoxide (B77818) anion generation inhibitionIC50: 3.5 µM
Elastase release inhibitionIC50: 1.4 µM
12-hydroperoxylsarcoph-10-eneDiterpeneS. leviCytotoxicity (HepG-2)IC50: 2.13 ± 0.09 µg/mL
Cytotoxicity (MCF-7)IC50: 3.54 ± 0.07 µg/mL
Cytotoxicity (Caco-2)IC50: 5.67 ± 0.08 µg/mL
GorgosterolSteroidS. leviCytotoxicity-
SarcophineDiterpeneS. leviCytotoxicity-
Lobocrassin BCembrane DiterpeneLobophytum crassumSuperoxide anion generation inhibitionIC50: 4.8 µg/mL
Elastase release inhibitionIC50: 4.9 µg/mL
Sinularolide FCembranoidS. sp.Anti-inflammatory (NO inhibition)Reduces iNOS protein expression
Apoptosis (HL-60 cells)-
ent-Sinuflexibilin DCembraneS. flexibilisCytotoxicity (S1T cell line)-

Note: This table presents a selection of compounds with available quantitative data from the search results. The original publications should be consulted for detailed experimental conditions.

Experimental Protocols

The discovery of novel bioactive metabolites from Sinularia involves a multi-step process encompassing collection, extraction, isolation, and structure elucidation. While specific protocols vary between studies, a general workflow can be outlined.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of bioactive metabolites from Sinularia.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation & Bioassay Collection Collection of Sinularia sp. Freezing Freeze-drying Collection->Freezing Grinding Grinding of dried material Freezing->Grinding Solvent_Extraction Solvent Extraction (e.g., EtOAc, MeOH/DCM) Grinding->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration CC Column Chromatography (Silica gel, Sephadex) Concentration->CC HPLC High-Performance Liquid Chromatography (HPLC) CC->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Bioassays Biological Activity Screening HPLC->Bioassays

Caption: Generalized workflow for isolating bioactive metabolites.

Methodological Details

1. Sample Collection and Preparation:

  • Specimens of Sinularia are collected from their marine habitat, often by scuba diving.

  • The collected samples are typically frozen immediately to preserve the chemical integrity of the metabolites.

  • Prior to extraction, the frozen material is freeze-dried and then ground into a fine powder to increase the surface area for solvent extraction.

2. Extraction:

  • The powdered coral material is extracted with organic solvents. A common approach is sequential extraction with solvents of increasing polarity, or a direct extraction with a mixture like dichloromethane/methanol (DCM/MeOH).

  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

3. Isolation and Purification:

  • The crude extract is subjected to various chromatographic techniques to separate the complex mixture of compounds.

  • Column Chromatography (CC): Initial fractionation is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., n-hexane to ethyl acetate).

  • Size-Exclusion Chromatography: Sephadex LH-20 is commonly used to separate compounds based on their size.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is typically achieved using normal-phase or reverse-phase HPLC to yield pure compounds.

4. Structure Elucidation:

  • The chemical structures of the purified compounds are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

5. Bioassays:

  • The purified compounds are screened for various biological activities. The specific assays depend on the research focus and may include:

    • Cytotoxicity assays: Evaluated against a panel of human cancer cell lines (e.g., HepG-2, MCF-7, Caco-2).[3]

    • Anti-inflammatory assays: Measuring the inhibition of inflammatory mediators like nitric oxide (NO), superoxide anion generation, and elastase release in cell models (e.g., LPS-stimulated RAW 264.7 macrophages).[4][5]

    • Antimicrobial assays: Testing against pathogenic bacteria and fungi.

    • Antifouling assays: Assessing the inhibition of settlement of marine invertebrate larvae.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets for many Sinularia metabolites are still under investigation, some studies have shed light on their mechanisms of action, particularly in the context of anti-inflammatory and cytotoxic effects.

Anti-inflammatory Signaling

Several diterpenoids and steroids from Sinularia have been shown to modulate key inflammatory pathways. For instance, some cembranoids inhibit the production of nitric oxide (NO) by reducing the expression of the inducible nitric oxide synthase (iNOS) protein in lipopolysaccharide (LPS)-stimulated macrophages.[5]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_expression iNOS Gene Expression NFkB->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation Sinularia_metabolite Sinularia Metabolite (e.g., Sinularolide F) Sinularia_metabolite->iNOS_expression Inhibition

Caption: Inhibition of the iNOS pathway by Sinularia metabolites.

Cytotoxic Mechanisms

The cytotoxic effects of many Sinularia metabolites are crucial for their potential as anticancer agents. Network pharmacology studies have begun to unravel the complex mechanisms involved. For instance, analysis of the cytotoxic compounds from S. levi suggests that cyclin-dependent kinase 1 (CDK1) may be a key target in their anticancer activity against various cancer cell lines.

cytotoxic_mechanism Sinularia_metabolite Cytotoxic Metabolite (e.g., from S. levi) CDK1 Cyclin-Dependent Kinase 1 (CDK1) Sinularia_metabolite->CDK1 Inhibition Cell_Cycle Cell Cycle Progression CDK1->Cell_Cycle Apoptosis Apoptosis CDK1->Apoptosis Regulation Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation

Caption: Postulated inhibition of CDK1 by cytotoxic Sinularia metabolites.

Future Perspectives

The genus Sinularia continues to be a treasure trove of novel bioactive compounds. Future research should focus on several key areas:

  • Total Synthesis and Analogue Development: The total synthesis of promising lead compounds will be crucial for ensuring a sustainable supply for further development and for creating analogues with improved efficacy and safety profiles.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways of these metabolites will provide a deeper understanding of their therapeutic potential.

  • "Omics" Approaches: The use of genomics, transcriptomics, and metabolomics can help to elucidate the biosynthetic pathways of these compounds and potentially enable their production through biotechnological methods.

  • Clinical Translation: Promising candidates should be advanced through preclinical and clinical trials to evaluate their therapeutic utility in human diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Sinulatumolin E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sinulatumolin E is a neolemnane-type sesquiterpenoid isolated from the soft coral Sinularia tumulosa. This class of marine natural products has demonstrated significant biological activities, including anti-inflammatory effects, making them promising candidates for drug discovery and development. These application notes provide a detailed protocol for the extraction and purification of this compound from its natural source, based on established methodologies for isolating terpenoids from marine invertebrates.

I. Data Presentation

The following tables summarize the expected yields and purity at each stage of the extraction and purification process. These values are representative and may vary depending on the specific collection of the soft coral and the precise execution of the protocol.

Table 1: Summary of Extraction and Fractionation Yields

StepStarting Material (Wet Weight)Fraction/ExtractSolvent(s)Yield (g)Yield (%)
1. Extraction1.5 kgCrude ExtractAcetone (B3395972)755.0
2. Solvent Partitioning75 gn-Hexane Fractionn-Hexane/MeOH(aq)2533.3
Ethyl Acetate (B1210297) FractionEthyl Acetate/H₂O3040.0
Aqueous FractionH₂O2026.7

Table 2: Summary of Chromatographic Purification of the Ethyl Acetate Fraction

StepStarting Material (g)Chromatographic MethodEluent SystemFraction(s) of InterestYield (mg)Purity (%)
1. Silica (B1680970) Gel Column30Vacuum Liquid Chromatographyn-Hexane/Ethyl Acetate GradientF3 - F55,200~25
2. Sephadex LH-205.2Size-Exclusion ChromatographyDichloromethane (B109758)/Methanol (B129727) (1:1)S21,100~60
3. RP-HPLC1.1Reversed-Phase HPLCAcetonitrile (B52724)/Water GradientThis compound85>98

II. Experimental Protocols

A. General Experimental Procedures

All solvents used should be of analytical or HPLC grade. Thin-layer chromatography (TLC) should be performed on pre-coated silica gel 60 F254 plates, and spots can be visualized by heating after spraying with a 10% H₂SO₄ in ethanol (B145695) solution.

B. Extraction of Raw Material

  • Preparation of Coral: Collect specimens of the soft coral Sinularia tumulosa. Freeze-dry the coral to remove water, then cut the dried material into small pieces.

  • Initial Extraction:

    • Immerse the dried coral (approximately 1.5 kg) in acetone at room temperature.

    • Allow the material to macerate for 48 hours.

    • Filter the extract and repeat the extraction process three more times with fresh acetone.

    • Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

C. Solvent Partitioning of the Crude Extract

  • Initial Partition: Suspend the crude extract (e.g., 75 g) in 90% aqueous methanol.

  • n-Hexane Partition: Perform a liquid-liquid extraction of the methanol-water mixture with n-hexane (4 x 500 mL). This will separate nonpolar compounds.

  • Ethyl Acetate Partition: Dilute the remaining methanol-water layer with distilled water to a 50% aqueous solution. Partition this solution with ethyl acetate (4 x 500 mL). This compound is expected to be in the ethyl acetate fraction.

  • Fraction Concentration: Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator. The ethyl acetate fraction will be carried forward for further purification.

D. Chromatographic Purification

1. Silica Gel Vacuum Liquid Chromatography (VLC) of the Ethyl Acetate Fraction:

  • Column Packing: Pack a silica gel column (e.g., 10 cm diameter, 20 cm height) with silica gel 60 in n-hexane.
  • Sample Loading: Dissolve the ethyl acetate fraction (e.g., 30 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the column.
  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 n-hexane:ethyl acetate).
  • Fraction Collection: Collect fractions of approximately 250 mL and monitor by TLC. Combine fractions with similar TLC profiles. This compound, being a moderately polar sesquiterpenoid, is expected to elute in the mid-polarity fractions.

2. Sephadex LH-20 Size-Exclusion Chromatography:

  • Column Preparation: Swell Sephadex LH-20 gel in a 1:1 mixture of dichloromethane and methanol and pack it into a glass column (e.g., 2.5 cm diameter, 100 cm length).
  • Sample Application: Dissolve the combined, semi-purified fractions from the silica gel column (e.g., 5.2 g) in a minimal volume of the mobile phase and apply it to the top of the Sephadex column.
  • Elution: Elute with the dichloromethane/methanol (1:1) mixture at a constant flow rate. This step separates compounds based on their size and removes polymeric materials and some pigments.
  • Fraction Monitoring: Collect fractions and monitor by TLC to identify those containing the target compound.

3. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: Use a C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
  • Mobile Phase: Use a gradient elution system of acetonitrile (ACN) and water. For example, start with 50% ACN in water, increasing to 100% ACN over 40 minutes.
  • Sample Injection: Dissolve the further purified fraction from the Sephadex column (e.g., 1.1 g) in methanol and inject it into the HPLC system.
  • Detection and Collection: Monitor the elution profile at 210 nm. Collect the peak corresponding to this compound based on its retention time.
  • Final Step: Concentrate the collected fraction under reduced pressure to yield pure this compound. Confirm the structure and purity using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

III. Mandatory Visualizations

Extraction_Purification_Workflow SoftCoral Soft Coral (Sinularia tumulosa) Extraction Extraction with Acetone SoftCoral->Extraction CrudeExtract Crude Acetone Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (n-Hexane / Ethyl Acetate / H₂O) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Select fraction SilicaGel Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel SemiPure Semi-purified Fractions SilicaGel->SemiPure Sephadex Sephadex LH-20 Chromatography SemiPure->Sephadex Purified Further Purified Fraction Sephadex->Purified HPLC Preparative RP-HPLC Purified->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway_Placeholder Illustrative Anti-inflammatory Signaling Pathway (General Example - Not Specific to this compound) cluster_NFkB Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation induces SinulatumolinE This compound SinulatumolinE->IKK

Caption: Potential anti-inflammatory mechanism of action for compounds like this compound.

Application Notes and Protocols for the Isolation of Cembranoid Diterpenes from Sinularia Species

Author: BenchChem Technical Support Team. Date: December 2025

Topic: HPLC and Chromatography Methods for the Isolation of Cembranoid Diterpenes (e.g., Sinulariolide E)

For: Researchers, scientists, and drug development professionals.

Introduction

Cembranoid diterpenes, a class of natural products isolated from soft corals of the genus Sinularia, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. A prominent member of this class is Sinulariolide, isolated from Sinularia flexibilis. This document provides detailed application notes and protocols for the isolation and purification of cembranoid diterpenes from Sinularia species, with a focus on High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques. The methodologies described are based on established procedures for the isolation of cembranoids from Sinularia extracts.

Data Presentation: Chromatographic Parameters

The following tables summarize typical chromatographic conditions used in the purification of cembranoid diterpenes from Sinularia species. These parameters can be used as a starting point for method development.

Table 1: Column Chromatography Parameters for Initial Fractionation

ParameterDescription
Stationary Phase Silica (B1680970) Gel (60 Å, 200-300 mesh)
Mobile Phase Step-gradient of n-hexane and ethyl acetate (B1210297) (EtOAc)
Elution Profile Start with 100% n-hexane, gradually increasing the polarity by adding EtOAc.
Fractions Fractions are collected based on Thin Layer Chromatography (TLC) analysis.

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Final Purification

ParameterMethod 1 (Reversed-Phase)Method 2 (Reversed-Phase)Method 3 (Reversed-Phase)
Instrument Preparative HPLC SystemSemi-preparative HPLC SystemAnalytical HPLC System
Column C18, 5 µm, 250 x 10 mmODS, 5 µm, 250 x 10 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A Water (H₂O) with 0.1% Formic Acid (FA)Water (H₂O)Water (H₂O)
Mobile Phase B Acetonitrile (MeCN) with 0.1% Formic Acid (FA)Methanol (B129727) (MeOH)Acetonitrile (MeCN)
Gradient 5% B to 100% B over 18 minIsocratic or gradient (e.g., 85:15 MeOH:H₂O)5% B to 100% B over 18 min
Flow Rate 2-5 mL/min1.5 mL/min[1]1 mL/min[2]
Detection UV at 215 nmPhotodiode Array (PDA) DetectorUV at 210 nm
Injection Volume 500-2000 µL100-500 µL10-20 µL

Experimental Protocols

Extraction of Raw Material
  • Collection and Preparation: Collect specimens of Sinularia sp. and freeze them immediately. Before extraction, thaw and mince the soft coral tissue.

  • Solvent Extraction: Macerate the minced tissue in ethyl acetate (EtOAc) or a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) at room temperature.[3] Repeat the extraction process three times to ensure exhaustive extraction of secondary metabolites.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:EtOAc, 7:3). Combine fractions with similar TLC profiles.

Purification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the fraction containing the target cembranoid in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale):

    • Inject a small amount of the sample onto an analytical C18 column.

    • Develop a suitable gradient elution method, typically starting with a high percentage of water and gradually increasing the organic solvent (acetonitrile or methanol).

    • Monitor the elution profile at a wavelength where the compound of interest absorbs (e.g., 210-220 nm).

  • Preparative/Semi-preparative Scale-up:

    • Once a good separation is achieved on the analytical scale, scale up the method to a preparative or semi-preparative column.

    • Adjust the flow rate and injection volume according to the column dimensions. For instance, a semi-preparative separation might use a flow rate of 1.5 mL/min on a 10 x 250 mm column.[1]

    • Collect the fractions corresponding to the peak of the target compound.

  • Purity Analysis:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain the purified cembranoid diterpene.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the isolation and purification of cembranoid diterpenes from Sinularia species.

cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Soft Coral (Sinularia sp.) extraction Solvent Extraction (EtOAc or DCM/MeOH) start->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate crude_extract Crude Extract concentrate->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane/EtOAc gradient) crude_extract->column_chromatography tlc TLC Monitoring column_chromatography->tlc fractions Combined Fractions tlc->fractions hplc Preparative/Semi-preparative HPLC (C18, MeCN/H2O or MeOH/H2O) fractions->hplc pure_compound Pure Cembranoid Diterpene hplc->pure_compound

Caption: General workflow for the isolation of cembranoid diterpenes.

cluster_hplc_protocol HPLC Purification Protocol prep_sample Prepare Sample (Dissolve & Filter) analytical_run Analytical HPLC (Method Development) prep_sample->analytical_run scale_up Scale-up to Preparative/ Semi-preparative HPLC analytical_run->scale_up collect_fractions Collect Fractions scale_up->collect_fractions purity_check Purity Analysis (Analytical HPLC) collect_fractions->purity_check final_product Combine Pure Fractions & Evaporate Solvent purity_check->final_product

Caption: Detailed workflow for the HPLC purification step.

References

Application Note: A Convergent Total Synthesis Strategy for (+)-Ineleganolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Ineleganolide is a structurally complex nor-furanocembranoid natural product isolated from the soft coral Sinularia inelegans.[1][2] It belongs to a large family of diterpenoids that have attracted significant attention from the synthetic and biomedical communities due to their unique architectures and promising biological activities.[3][4][5] (+)-Ineleganolide exhibits cytotoxicity against P-388 murine leukemia cells with an ED50 of 3.82 μg/mL.[1][2] Its highly oxidized and stereochemically rich pentacyclic framework presents a formidable challenge for chemical synthesis.[3][6] This application note details a successful total synthesis strategy, highlighting key reactions, experimental protocols, and strategic considerations.

Retrosynthetic Analysis

The total synthesis of (+)-Ineleganolide can be approached through a convergent strategy. A plausible retrosynthetic analysis, based on the work of Wood and coworkers, is outlined below.[1][2][7] The strategy hinges on a late-stage transannular Michael reaction to construct the intricate 5,7,6-fused carbocyclic core from an 11-membered macrocyclic diketone.[1][2] This macrocycle is envisioned to arise from a furan (B31954) oxidation and oxa-Michael cascade of a macrocyclic precursor.[1] The 14-membered macrocycle itself can be forged via a Nozaki-Hiyama-Kishi (NHK) macrocyclization.[1][2] The acyclic precursor for this key cyclization can be assembled through an aldol (B89426) reaction of a bicyclic lactone and a suitable aldehyde. This bicyclic lactone is accessible via a diastereoselective Ueno-Stork-type radical cyclization.[1][6]

G ineleganolide (+)-Ineleganolide macrocyclic_diketone Macrocyclic Diketone (9) ineleganolide->macrocyclic_diketone Transannular Michael Reaction macrocycle_10 Macrocycle (10) macrocyclic_diketone->macrocycle_10 Furan Oxidation/Oxa-Michael Cascade acyclic_precursor_11 Acyclic Precursor (11) macrocycle_10->acyclic_precursor_11 Nozaki-Hiyama-Kishi (NHK) Macrocyclization bicyclic_lactone_12 Bicyclic Lactone (12) acyclic_precursor_11->bicyclic_lactone_12 Aldol Reaction aldehyde_partner Aldehyde Partner acyclic_precursor_11->aldehyde_partner chiral_enone_13 Chiral Enone (13) bicyclic_lactone_12->chiral_enone_13 Ueno-Stork Radical Cyclization furfuryl_alcohol_14 Furfuryl Alcohol (14) bicyclic_lactone_12->furfuryl_alcohol_14 G cluster_0 Macrocycle Formation and Elaboration acyclic_precursor Acyclic Precursor (28a/28b) nhk_macrocycle NHK Macrocycle (29) acyclic_precursor->nhk_macrocycle NHK Macrocyclization (CrCl2, 4Å MS, THF) z_enoate (Z)-Enoate (42) nhk_macrocycle->z_enoate Multi-step conversion keto_tetrahydrofuran Keto-tetrahydrofuran (9) z_enoate->keto_tetrahydrofuran One-pot Furan Oxidation/ Oxa-Michael Cascade ineleganolide_sinulochmodin (+)-Ineleganolide (1) & (-)-Sinulochmodin C (2) keto_tetrahydrofuran->ineleganolide_sinulochmodin Transannular Michael Reaction (LiHMDS)

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive compounds with significant therapeutic potential.[1][2][3] Marine natural products, derived from organisms such as sponges, algae, and marine microorganisms, exhibit a broad range of biological activities, including potent anti-inflammatory effects.[1][3] Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the discovery of new anti-inflammatory agents a critical area of research.[1] This document provides a detailed protocol for a panel of in vitro assays to screen and characterize the anti-inflammatory properties of marine natural products.

The workflow begins with an essential cytotoxicity assessment to determine the safe concentration range of the test compounds. Subsequently, the anti-inflammatory potential is evaluated by measuring the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophage cells. Further mechanistic insights can be gained by examining the expression of cyclooxygenase-2 (COX-2) and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Experimental Workflow

The overall experimental workflow for screening marine natural products for anti-inflammatory activity is depicted below. This workflow ensures a systematic evaluation, from initial toxicity profiling to the elucidation of the mechanism of action.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the marine natural product (e.g., 1, 10, 50, 100 µg/mL) and incubate for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[6][7]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of the marine natural product for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[6][8]

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to the supernatant.[6]

  • Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.[7]

  • Data Analysis: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[6]

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[9][10][11] A sandwich ELISA is commonly used for this purpose.[12]

Protocol:

  • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with the marine natural product, and LPS stimulation as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

    • Block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction and measure the absorbance at 450 nm.[13]

  • Data Analysis: Calculate the cytokine concentration from a standard curve.

Cyclooxygenase-2 (COX-2) Expression Analysis

Principle: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins.[14] The expression of COX-2 can be analyzed at the protein level by Western blotting or at the mRNA level by quantitative real-time PCR (qPCR).

Protocol (Western Blot):

  • Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody against COX-2.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of Marine Natural Product on RAW 264.7 Macrophages

Concentration (µg/mL)Cell Viability (%) ± SD
Control100 ± 5.2
198.5 ± 4.8
1095.1 ± 6.1
5089.3 ± 5.5
10055.7 ± 7.3

Table 2: Effect of Marine Natural Product on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Production (µM) ± SDTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control1.2 ± 0.350.5 ± 8.135.2 ± 6.7
LPS (1 µg/mL)45.8 ± 3.91250.6 ± 110.3980.4 ± 95.8
LPS + Product (10 µg/mL)25.3 ± 2.1675.4 ± 55.9510.9 ± 48.2
LPS + Product (50 µg/mL)10.7 ± 1.5250.1 ± 28.7180.3 ± 22.1

Signaling Pathway Analysis

Inflammation is regulated by complex signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[15][16][17][18][19] Marine natural products may exert their anti-inflammatory effects by modulating these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of pro-inflammatory gene expression.[16][18][20] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[16] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for TNF-α, IL-6, and COX-2.[18]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB_degraded IκBα Degradation IkappaB->IkappaB_degraded NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active releases Nucleus Nucleus NFkappaB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes induces Cytoplasm Cytoplasm

Caption: Simplified NF-κB signaling pathway in inflammation.

By analyzing the phosphorylation status of key proteins like IκBα and p65 using Western blotting, researchers can determine if a marine natural product inhibits NF-κB activation.

References

Application Notes and Protocols for Sinulariolide as a Molecular Probe in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Sinulatumolin E" did not yield specific results. It is highly probable that this was a typographical error for "Sinulariolide," a well-researched marine-derived compound with significant activity in cell signaling. The following application notes and protocols are based on the published data for Sinulariolide.

Application Notes

Introduction:

Sinulariolide is a bioactive cembrane (B156948) diterpenoid isolated from the soft coral Sinularia flexibilis. It has garnered significant interest within the research and drug development communities due to its potent anti-cancer and anti-inflammatory properties. As a molecular probe, Sinulariolide is a valuable tool for dissecting complex cellular signaling pathways involved in proliferation, apoptosis, migration, and inflammation. Its mechanism of action involves the modulation of key signaling cascades, making it an excellent candidate for investigating therapeutic targets in various diseases, particularly cancer.

Mechanism of Action:

Sinulariolide exerts its biological effects by targeting multiple signaling pathways. In various cancer cell lines, it has been shown to:

  • Induce Apoptosis: Sinulariolide triggers programmed cell death through the intrinsic mitochondrial pathway. This is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and caspase-9.[1][2]

  • Inhibit Cell Migration and Invasion: It suppresses the migratory and invasive capabilities of cancer cells by downregulating the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[3]

  • Modulate Key Signaling Pathways: Sinulariolide has been demonstrated to inhibit the phosphorylation and activation of several critical signaling proteins, thereby disrupting pro-survival and pro-inflammatory cascades. The primary pathways affected include:

    • MAPK Pathway: It suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinases (ERK).[3][4]

    • PI3K/Akt Pathway: Sinulariolide inhibits the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt, crucial mediators of cell survival and proliferation.[1][3]

    • NF-κB Pathway: In inflammatory contexts, Sinulariolide can downregulate the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[4]

Applications:

Sinulariolide can be utilized as a molecular probe in a variety of research applications, including:

  • Cancer Biology: To study the mechanisms of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer models.

  • Immunology and Inflammation: To investigate anti-inflammatory signaling pathways and the regulation of cytokine production.[4]

  • Drug Discovery: As a lead compound for the development of novel anti-cancer and anti-inflammatory therapeutics.

  • Target Validation: To probe the function of specific kinases and signaling proteins in cellular processes.

Quantitative Data Summary

The following table summarizes the effective concentrations of Sinulariolide reported in various studies. This data can serve as a starting point for designing experiments.

Cell LineAssayEffective Concentration(s)Observed EffectReference
Human Bladder Carcinoma (TSGH)MTT Assay (Cell Viability)5, 10, 15, 20, 25, 30 µMDose-dependent decrease in cell viability.[2]
Human Bladder Carcinoma (TSGH)Cell Migration Assay10, 15, 25 µMDose-dependent suppression of cell migration.[2]
Human Hepatocellular Carcinoma (HA22T)Cell Migration & Invasion AssayConcentration-dependentInhibition of cell migration and invasion.[3]
Human Rheumatoid Arthritis SynoviocytesCytokine Expression (Western Blot)Not specifiedReduction in the expression of pro-inflammatory cytokines.[4]
Human Gastric Cancer CellsCell Migration & Invasion AssayConcentration-dependentInhibition of cell migration and invasion via suppression of FAK, PI3K, AKT, and mTOR and MAPK signaling pathways.[1]

Experimental Protocols

Here are detailed protocols for key experiments using Sinulariolide as a molecular probe.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Sinulariolide on a specific cell line.

Materials:

  • Sinulariolide (stock solution in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of Sinulariolide in complete medium from the stock solution. The final concentrations should bracket the expected effective range (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Sinulariolide treatment.

  • Remove the old medium from the wells and add 100 µL of the prepared Sinulariolide dilutions or vehicle control to the respective wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of Sinulariolide on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, JNK).

Materials:

  • Sinulariolide

  • Target cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Sinulariolide for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of Sinulariolide on the migratory capacity of cells.

Materials:

  • Sinulariolide

  • Target cell line

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of Sinulariolide or a vehicle control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Visualizations

Sinulariolide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Akt Akt PI3K->Akt MMP MMP-2/9 Akt->MMP Bcl2 Bcl-2 Akt->Bcl2 Survival Survival Akt->Survival MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK JNK JNK MAPKKK->JNK ERK ERK MAPKK->ERK ERK->MMP Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis Migration Migration/ Invasion MMP->Migration Bax Bax CytoC Cytochrome c Bax->CytoC Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Sinulariolide Sinulariolide Sinulariolide->PI3K Sinulariolide->Akt Sinulariolide->ERK Sinulariolide->JNK Sinulariolide->MMP Sinulariolide->Bax Sinulariolide->Bcl2 Sinulariolide->NFkB

Caption: Sinulariolide's inhibitory effects on key cell signaling pathways.

Western_Blot_Workflow cluster_protocol Western Blot Protocol for Sinulariolide Treatment A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody F->G H 8. Secondary Antibody G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western Blot analysis.

Wound_Healing_Assay cluster_assay Wound Healing Assay Workflow A 1. Grow Cells to Confluent Monolayer B 2. Create Scratch (Wound) A->B C 3. Wash to Remove Detached Cells B->C D 4. Treat with Sinulariolide C->D E 5. Image at Time 0 D->E F 6. Image at Later Time Points E->F Incubate G 7. Measure Wound Closure F->G

Caption: Workflow for the wound healing (cell migration) assay.

References

Application of Sinularin & Sinulariolide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinularin and Sinulariolide, natural marine compounds isolated from soft corals of the Sinularia genus, have demonstrated significant anti-cancer properties in a variety of cancer cell lines. These compounds induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways. These application notes provide a comprehensive overview of their effects and detailed protocols for their study in a research setting.

Quantitative Data Summary

The cytotoxic effects of Sinularin and Sinulariolide have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: IC50 Values of Sinularin in Various Cancer Cell Lines
Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
SK-HEP-1Hepatocellular Carcinoma24, 48, 72 h~10[1]
HepG2Hepatocellular Carcinoma24 h17.5[2]
Hep3BHepatocellular Carcinoma24 h43.2[2]
A2058Melanoma24 h9.28[2]
AGSGastric Cancer24 h17.73[2]
Ca9-22Oral Cancer24 h23.5[2]
SKBR3Breast Cancer24 h33[2]
786-ORenal Cancer24 h124.4[2]
ACHNRenal Cancer24 h132.5[2]
Table 2: IC50 Values of Sinulariolide in Hepatocellular Carcinoma (HCC) Cell Lines
Cell LineIncubation TimeIC50 (µg/mL)Reference
HA22T48 h6.8[3]
HepG248 h8.5[3]
Huh748 h11.2[3]
Hep3B48 h13.4[3]

Mechanism of Action: Signaling Pathways

Sinularin and Sinulariolide exert their anti-cancer effects by modulating multiple signaling pathways, primarily leading to apoptosis.

Sinularin-Induced Apoptotic Pathways

Sinularin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It also triggers oxidative DNA damage and G2/M cell cycle arrest.[2] In prostate cancer cells, Sinularin stabilizes the FOXO3 protein, leading to the upregulation of the pro-apoptotic protein PUMA and subsequent intrinsic apoptosis.[4] In hepatocellular carcinoma cells, Sinularin's effects are associated with the downregulation of AKT and p-ERK, and the upregulation of p-p38 and pJNK.[1]

Sinularin_Apoptosis_Pathway cluster_akt_erk Inhibition cluster_mapk Activation cluster_foxo3 Stabilization cluster_apoptosis Apoptosis Induction Sinularin Sinularin AKT AKT Sinularin->AKT ERK ERK1/2 Sinularin->ERK p38 p-p38 Sinularin->p38 JNK p-JNK Sinularin->JNK FOXO3 FOXO3 Sinularin->FOXO3 Extrinsic_Pathway Extrinsic Pathway (Caspase-8) Sinularin->Extrinsic_Pathway Mitochondrial_Pathway Intrinsic Pathway (Caspase-9) p38->Mitochondrial_Pathway JNK->Mitochondrial_Pathway PUMA PUMA FOXO3->PUMA PUMA->Mitochondrial_Pathway Caspase3 Cleaved Caspase-3 Mitochondrial_Pathway->Caspase3 Extrinsic_Pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sinularin-induced apoptotic signaling pathways.
Sinulariolide-Induced Signaling Pathways

Sinulariolide has been shown to suppress cell migration and invasion by inhibiting matrix metalloproteinases (MMP-2 and MMP-9) and urokinase. This inhibition is mediated through the PI3K/AKT/mTOR and MAPK signaling pathways.[5][6]

Sinulariolide_Metastasis_Pathway cluster_pathways Signaling Pathways cluster_effectors Effector Proteins cluster_outcome Cellular Outcome Sinulariolide Sinulariolide PI3K PI3K Sinulariolide->PI3K inhibits MAPK MAPKs (ERK, JNK, p38) Sinulariolide->MAPK inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MMP2 MMP-2 mTOR->MMP2 MMP9 MMP-9 mTOR->MMP9 uPA Urokinase mTOR->uPA MAPK->MMP2 MAPK->MMP9 MAPK->uPA Migration Cell Migration MMP2->Migration Invasion Cell Invasion MMP2->Invasion MMP9->Migration MMP9->Invasion uPA->Migration uPA->Invasion

Sinulariolide's inhibition of metastasis-related pathways.

Experimental Protocols

Detailed protocols for key experiments used to study the effects of Sinularin and Sinulariolide on cancer cell lines are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Sinularin or Sinulariolide stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Sinularin or Sinulariolide in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • After incubation, add 100 µL of solubilization solution to each well.[8]

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Sinularin or Sinulariolide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of Sinularin or Sinulariolide for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[9]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

AnnexinV_PI_Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

Materials:

  • Cell culture dishes

  • Cancer cell lines

  • Sinularin or Sinulariolide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with Sinularin or Sinulariolide as described previously.

  • Lyse the cells in lysis buffer and collect the supernatant after centrifugation.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

TUNEL (TdT dUTP Nick-End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or chamber slides

  • Sinularin or Sinulariolide

  • 4% Paraformaldehyde in PBS (for fixation)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Culture and treat cells on coverslips or chamber slides.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[13]

  • Wash with PBS and then permeabilize the cells for 5-15 minutes on ice.[14]

  • Wash again with PBS.

  • Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber for 60 minutes at 37°C.[14]

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion

Sinularin and Sinulariolide are promising natural compounds with potent anti-cancer activities. The provided data and protocols offer a framework for researchers to investigate their mechanisms of action and potential therapeutic applications in various cancer models. Further studies are warranted to fully elucidate their efficacy and safety profiles for potential clinical use.

References

Application Notes and Protocols for the Quantification of Sinularia Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The soft corals of the genus Sinularia are a rich source of structurally diverse and biologically active secondary metabolites. These compounds, primarily terpenoids (with cembranoids being a prominent subclass) and steroids, have garnered significant interest in the scientific community due to their potential therapeutic applications, including anti-inflammatory, cytotoxic, and neuroprotective activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] Accurate quantification of these metabolites is crucial for pharmacological studies, drug discovery, and quality control of natural product-based therapeutics.

This document provides detailed application notes and experimental protocols for the quantification of major classes of Sinularia metabolites. It also includes summaries of their biological activities and diagrams of the signaling pathways they modulate.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various metabolites isolated from Sinularia species. This data is essential for selecting appropriate marker compounds for quantification and for interpreting the biological significance of the quantitative results.

Table 1: Cytotoxic Activity of Sinularia Metabolites

CompoundClassCell LineIC50 (µM)Reference
5-epi-SinuleptolideNorditerpeneBxPC-3 (Pancreatic)9.73[7]
5-epi-SinuleptolideNorditerpenePANC-1 (Pancreatic)17.57[7]
Sinulodurin ADiterpene+SA (Mammary Epithelial)20-30[3]
Sinulodurin BDiterpene+SA (Mammary Epithelial)20-30[3]
Lobanes & CembranesDiterpenesSF-268, MCF-7, H4606.8–18.5[12]
Sinulariaone ADiterpenoidHL-60 (Leukemia)38.01[26]

Table 2: Anti-inflammatory Activity of Sinularia Metabolites

CompoundClassAssayIC50 (µM)Reference
Sinumaximols CCembranoid DiterpenesEH Inhibition70.68 ± 1.44[19]
SethukarailinCembranoid DiterpenesEH Inhibition78.83 ± 2.26[19]
Sinumaximol DDiterpenoidNF-κB Inhibition21.35 ± 3.21[1]
Sinumaximol EDiterpenoidNF-κB Inhibition29.10 ± 1.54[1]
Sinumaximol GDiterpenoidNF-κB Inhibition25.81 ± 1.38[1]
11-epi-Sinulariolide acetate (B1210297)DiterpenoidNF-κB Inhibition15.81 ± 2.29[1]
DihydrosinularinDiterpenoidNF-κB Inhibition25.1 ± 2.58[1]
SinularinDiterpenoidNF-κB Inhibition28.19 ± 2.65[1]
11-DehydrosinulariolideDiterpenoidNF-κB Inhibition20.13 ± 0.29[1]
Sinularolide FCembranoidNO, PGE2, Cytokine Inhibition< 6.25 µg/mL[20]
DenticulatolideCembranoidNO, PGE2, Cytokine Inhibition< 6.25 µg/mL[20]

Experimental Protocols

Protocol 1: Extraction of Metabolites from Sinularia Tissue

This protocol describes a general procedure for the extraction of terpenoids and steroids from soft coral tissue.

Materials:

  • Fresh or frozen Sinularia tissue

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (CH2Cl2), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Blender or homogenizer

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Filter paper

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Sample Preparation: If using fresh tissue, mince it into small pieces. If frozen, freeze-dry the tissue to remove water, which can interfere with extraction efficiency.

  • Extraction:

    • Submerge the prepared tissue in a 1:1 mixture of CH2Cl2/MeOH (v/v) in a blender or homogenizer.

    • Homogenize the tissue until a uniform slurry is formed.

    • Transfer the slurry to a large flask and stir for 24 hours at room temperature.

  • Filtration and Partitioning:

    • Filter the extract through filter paper to remove solid debris.

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of water and partition the extract. The organic layer (CH2Cl2) will contain the lipophilic metabolites.

    • For a broader range of metabolites, a subsequent extraction of the aqueous layer with EtOAc can be performed.

  • Concentration:

    • Collect the organic layer(s) and concentrate them under reduced pressure using a rotary evaporator.

  • Drying:

    • The resulting crude extract can be further dried under high vacuum to remove any residual solvent.

  • Storage: Store the dried extract at -20°C until further analysis.

G cluster_extraction Extraction Workflow A Sinularia Tissue (Fresh or Freeze-dried) B Homogenize in CH2Cl2/MeOH (1:1) A->B C Stir for 24h B->C D Filter C->D E Partition with H2O D->E F Collect Organic Layer E->F G Concentrate (Rotary Evaporator) F->G H Dry Crude Extract G->H

Caption: Workflow for the extraction of metabolites from Sinularia tissue.

Protocol 2: Quantification of Sinularia Steroids by HPLC-UV

This protocol provides a general method for the quantification of steroids using High-Performance Liquid Chromatography with UV detection. This method should be validated for specific Sinularia steroids by assessing linearity, accuracy, precision, and limits of detection and quantification.

Materials:

  • Crude extract from Protocol 1

  • Reference standards for target steroids (if available)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in MeOH.

    • Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Dissolve a known weight of the crude extract in MeOH to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. An example gradient is: 0-20 min, 60-100% B; 20-25 min, 100% B; 25-30 min, 100-60% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm or 254 nm, depending on the chromophore of the target steroid.[12]

    • Injection Volume: 10 µL

  • Quantification:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared sample.

    • Identify the peak of interest based on retention time comparison with the standard.

    • Quantify the amount of the steroid in the sample using the standard curve.

G cluster_hplc HPLC Quantification Workflow A Prepare Standard Curve C HPLC-UV Analysis A->C B Prepare Sample Extract B->C D Peak Identification (Retention Time) C->D E Quantification using Standard Curve D->E

Caption: General workflow for HPLC-based quantification of Sinularia steroids.

Protocol 3: Quantification of Sinularia Cembranoids by LC-MS/MS

This protocol outlines a more sensitive and selective method for the quantification of cembranoid diterpenes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is particularly useful for complex matrices and low-abundance metabolites.

Materials:

  • Crude extract from Protocol 1

  • Reference standards for target cembranoids (if available)

  • Acetonitrile (ACN) with 0.1% formic acid, LC-MS grade

  • Water with 0.1% formic acid, LC-MS grade

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Standard and Sample Preparation:

    • Follow the same procedure as in Protocol 2, using LC-MS grade solvents.

  • LC-MS/MS Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each target cembranoid need to be determined by infusing the standard into the mass spectrometer.

  • Quantification:

    • Generate a standard curve using the peak areas of the MRM transitions for the calibration standards.

    • Analyze the sample and quantify the target cembranoids using the standard curve.

Signaling Pathway Diagrams

Several metabolites from Sinularia have been shown to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate some of these interactions.

Cytotoxic Signaling Pathways

Certain Sinularia metabolites induce cytotoxicity in cancer cells by inhibiting pro-survival signaling pathways. For instance, 5-epi-Sinuleptolide has been shown to inhibit the JAK2/STAT3, PI3K/AKT, and RAF/MEK/ERK pathways, leading to decreased cell proliferation and induction of apoptosis.[7]

G cluster_pathway Cytotoxic Signaling Pathways Inhibited by Sinularia Metabolites Receptor Receptor JAK2 JAK2 Receptor->JAK2 PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS STAT3 STAT3 JAK2->STAT3 Proliferation Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis | RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Sinularia_Metabolites Sinularia Metabolites (e.g., 5-epi-Sinuleptolide) Sinularia_Metabolites->JAK2 | Sinularia_Metabolites->AKT | Sinularia_Metabolites->ERK |

Caption: Inhibition of pro-survival signaling pathways by Sinularia metabolites.

Anti-inflammatory Signaling Pathways

Many cembranoids from Sinularia exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1][2] This pathway is a key regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators such as iNOS and COX-2.[6][8]

G cluster_pathway Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription Sinularia_Metabolites Sinularia Cembranoids Sinularia_Metabolites->IKK |

Caption: Inhibition of the NF-κB signaling pathway by Sinularia cembranoids.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of Sinulatumolin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the neuroprotective potential of a novel compound, designated here as Sinulatumolin E. The protocols outlined below detail established in vitro and in vivo methods to characterize its efficacy in mitigating neuronal damage, oxidative stress, apoptosis, and inflammation, key pathological features of neurodegenerative diseases.

Introduction to Neuroprotection Assessment

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke are characterized by the progressive loss of neuronal structure and function.[1] A key therapeutic strategy is the identification of neuroprotective agents that can prevent or slow this process. The assessment of a potential neuroprotective compound like this compound requires a multi-faceted approach, beginning with cell-based assays to determine its direct effects on neurons and progressing to more complex animal models that mimic human disease.[2][3]

In Vitro Assessment of Neuroprotection

In vitro models provide a controlled environment to screen for neuroprotective activity and elucidate the underlying mechanisms of action.[4]

Cellular Models

A variety of cell lines and primary cultures can be utilized:

  • SH-SY5Y Human Neuroblastoma Cells: A widely used model for studying neurotoxicity and protection due to their human origin and ease of culture.[4][5]

  • PC12 Pheochromocytoma Cells: Derived from a rat adrenal medulla tumor, these cells differentiate into a neuron-like phenotype in the presence of nerve growth factor (NGF).

  • Primary Neuronal Cultures: Isolated from rodent brains, these cultures more closely resemble the in vivo environment but are more challenging to maintain.

  • Co-cultures: Combining neurons with glial cells (astrocytes and microglia) allows for the study of cell-cell interactions in neuroinflammation.

Induction of Neuronal Damage

To assess neuroprotective effects, neuronal damage must first be induced. Common methods include:

  • Oxidative Stress Induction: Treatment with hydrogen peroxide (H₂O₂), rotenone, or 6-hydroxydopamine (6-OHDA) to generate reactive oxygen species (ROS).[6]

  • Excitotoxicity: Exposure to high concentrations of glutamate (B1630785) or N-methyl-D-aspartate (NMDA).

  • Neurotoxic Peptides: Application of amyloid-beta (Aβ) oligomers or α-synuclein fibrils to model Alzheimer's and Parkinson's disease, respectively.[7]

  • Oxygen-Glucose Deprivation (OGD): An in vitro model of ischemic stroke.[8]

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines the general workflow for assessing the neuroprotective effects of this compound in a cell-based model.

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with this compound (various concentrations) A->B C Induce Neuronal Damage (e.g., with H₂O₂) B->C D Incubate for 24-48 hours C->D E Cell Viability Assay (MTT, LDH) D->E F Oxidative Stress Assays (ROS, MDA) D->F G Apoptosis Assays (TUNEL, Caspase) D->G H Inflammation Assays (Cytokine levels) D->H I Quantify Results E->I F->I G->I H->I J Statistical Analysis I->J K Determine EC₅₀ J->K G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription SinulatumolinE This compound SinulatumolinE->Keap1 Induces Conformational Change ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change G cluster_0 Animal Model and Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis A Induce Neurodegeneration (e.g., MCAO model) B Administer this compound (e.g., i.p. injection) A->B C Treatment Period B->C D Behavioral Tests (e.g., Morris Water Maze) C->D E Histological Analysis (e.g., Infarct Volume) C->E F Biochemical Assays (e.g., Cytokine levels) C->F G In Vivo Imaging (PET, MRI) C->G H Quantify Results D->H E->H F->H G->H I Statistical Analysis H->I

References

Application Notes and Protocols for the Large-Scale Production of Sinulariolide E Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinulariolide E, a furanocembranoid marine natural product isolated from soft corals of the genus Sinularia, and its analogs have garnered significant interest within the scientific community due to their potent anti-inflammatory and potential anticancer properties. These compounds have been shown to modulate key signaling pathways involved in inflammation, notably by inhibiting Tumor Necrosis Factor-alpha (TNF-α). This document provides a comprehensive overview of the techniques and methodologies relevant to the large-scale production of Sinulariolide E analogs, intended to guide researchers in drug development and process chemistry.

The primary challenge in the clinical development of many marine natural products is the "supply problem" – the difficulty in obtaining sufficient quantities of the compound of interest through natural sourcing. Therefore, robust and scalable synthetic and semi-synthetic strategies are paramount. These application notes outline the current understanding and provide generalized protocols for the synthesis, purification, and biological evaluation of Sinulariolide E analogs, with a focus on scalability.

Production Strategies for Sinulariolide E Analogs

The large-scale production of complex molecules like Sinulariolide E analogs can be approached through several methodologies, each with distinct advantages and challenges. The choice of strategy often depends on factors such as the complexity of the target molecule, the availability of starting materials, and economic feasibility.

Total Synthesis

Total synthesis offers the advantage of providing access to a wide range of structurally diverse analogs that may not be accessible from natural sources. A convergent synthetic approach is often favored for complex molecules to maximize efficiency and overall yield. While a complete large-scale total synthesis protocol for Sinulariolide E is not publicly available, a gram-scale synthesis of a related furanocembranoid provides a basis for a scalable route.[1][2]

Key considerations for scaling up total synthesis include:

  • Robust and high-yielding reactions: Each step in the synthesis must be optimized for high yield and reproducibility.

  • Purification methods: Chromatographic purification, while common in the lab, can be a bottleneck at large scale. Crystallization, distillation, and extraction are preferred where possible.

  • Cost of reagents and catalysts: The economic viability of the synthesis is heavily dependent on the cost of starting materials and reagents.

  • Process safety: A thorough safety assessment of each step is crucial for large-scale operations.

Semi-Synthesis

Semi-synthesis, which involves the chemical modification of a readily available natural product precursor, can be a more practical approach for generating analogs.[3] If a related, more abundant natural product can be isolated, it can serve as a scaffold for the synthesis of various Sinulariolide E analogs. This strategy can significantly reduce the number of synthetic steps and overall cost.

Potential precursors for semi-synthesis could include other cembranoid or furanocembranoid diterpenes isolated from Sinularia species.

Biotechnological Approaches

While still an emerging field for marine diterpenoids, biotechnological methods hold promise for sustainable and scalable production. These methods include:

  • Fermentation: If the symbiotic microorganism responsible for producing the Sinulariolide precursor can be identified and cultured, fermentation could provide a renewable source of starting material.

  • Metabolic Engineering: Genetically engineering a host organism (like E. coli or yeast) with the biosynthetic genes for the Sinulariolide backbone could enable its production in a controlled bioreactor environment.

Quantitative Data Summary

Table 1: Comparison of Production Strategies for a Hypothetical Sinulariolide E Analog

Production StrategyKey AdvantagesKey ChallengesEstimated Overall YieldEstimated Purity
Total Synthesis Access to diverse analogs, not reliant on natural supplyLong synthetic route, high cost, purification challenges1-5%>98%
Semi-Synthesis Shorter synthetic route, lower cost if precursor is abundantDependent on natural precursor availability, limited analog diversity10-30%>99%
Biotechnology Sustainable, potentially lower cost at scaleTechnically challenging to establish, long development timeVariable>95%

Table 2: Structure-Activity Relationship (SAR) of Hypothetical Sinulariolide E Analogs against TNF-α

While specific SAR data for Sinulariolide E analogs is limited, the following table illustrates the type of data that would be generated in a drug discovery program. Modifications to the furan (B31954) ring, the lactone moiety, and the side chains would be systematically explored to identify key structural features for activity.

AnalogModificationTNF-α Inhibition IC₅₀ (nM)
SE-001 (Parent Compound - Sinulariolide E)50
SE-002 C-18 Hydroxylation25
SE-003 Saturation of C11-C12 double bond>1000
SE-004 Epoxidation of C11-C12 double bond15
SE-005 Opening of the lactone ring>5000
SE-006 Modification of the C-4 side chain80

Experimental Protocols

The following are generalized, hypothetical protocols for the key experiments involved in the production and evaluation of Sinulariolide E analogs. These should be adapted and optimized for specific target molecules and experimental conditions.

Protocol for Gram-Scale Total Synthesis of a Furanocembranoid Precursor

This protocol is based on the synthesis of a furanocembranoid acyclic framework, which can be a key intermediate in the total synthesis of Sinulariolide E analogs.[1][2]

Objective: To synthesize the acyclic carbon framework of a furanocembranoid.

Materials:

Procedure:

  • Synthesis of Alkyne Fragment:

    • Protect the hydroxyl group of linalool using TBSOTf and 2,6-lutidine to obtain the TBDMS ether.

    • Perform an allylic oxidation using SeO₂ and tert-butyl hydroperoxide, followed by reduction with LiAlH₄ to yield the allylic alcohol.

    • Convert the alcohol to an iodide using iodine, triphenylphosphine, and imidazole.

    • Couple the iodide with trimethylsilylacetylene using n-BuLi, followed by desilylation with potassium carbonate to give the terminal alkyne.

  • Synthesis of Ketone Fragment:

    • Reduce diethyl 2-isopropylmalonate with LiAlH₄ and selectively silylate to get the monosilylated alcohol.

    • Oxidize the alcohol with DMP, followed by a Wittig reaction to form the terminal alkene.

    • Desilylate with TBAF, oxidize the resulting alcohol with DMP, and react with a β-ketophosphonate in the presence of Ba(OH)₂ to form the enone.

    • Selectively reduce the conjugated double bond using Stryker's reagent to obtain the ketone.

  • Fragment Coupling and Furan Formation:

    • Couple the alkyne and ketone fragments using n-BuLi.

    • Selectively deprotect the primary TBDMS group with TBAF.

    • Perform a silver-catalyzed enyne cyclization to form the furan ring.

  • Macrocyclization (Illustrative):

    • Further functional group manipulations would be required to prepare for macrocyclization.

    • A ring-closing metathesis (RCM) or other macrocyclization strategy would then be employed to form the cembranoid ring.

Protocol for TNF-α Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Sinulariolide E analogs on TNF-α production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Sinulariolide E analogs

  • DMEM media supplemented with 10% FBS and antibiotics

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Sinulariolide E analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value for each analog, which is the concentration that inhibits 50% of TNF-α production.

Visualizations

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates TNFa_receptor TNF Receptor TNFa_receptor->TAK1 SinulariolideE Sinulariolide E Analog SinulariolideE->TAK1 Inhibits IKK IKK Complex SinulariolideE->IKK p38 p38 MAPK SinulariolideE->p38 TAK1->IKK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_genes Upregulates TNFa TNF-α Inflammatory_genes->TNFa Expresses TNFa->TNFa_receptor Binds

Caption: Proposed anti-inflammatory signaling pathway of Sinulariolide E analogs.

Experimental Workflow

G Start Start: Natural Product Isolation or Chemical Synthesis Total_Synthesis Total Synthesis Start->Total_Synthesis Semi_Synthesis Semi-Synthesis Start->Semi_Synthesis Biotech Biotechnological Production Start->Biotech Purification Purification & Characterization (HPLC, NMR, MS) Total_Synthesis->Purification Semi_Synthesis->Purification Biotech->Purification Analog_Library Analog Library Purification->Analog_Library Bio_Assay Biological Assays (e.g., TNF-α Inhibition) Analog_Library->Bio_Assay SAR SAR Analysis Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Analog_Library Iterative Design Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General experimental workflow for the development of Sinulariolide E analogs.

Conclusion

The large-scale production of Sinulariolide E analogs presents a significant challenge, yet it is a crucial step towards their potential clinical application. This document provides a framework for researchers to approach this challenge, outlining key production strategies, providing illustrative protocols, and summarizing the type of data required for a successful drug development campaign. While detailed, validated large-scale protocols are not yet in the public domain, the principles and methodologies described herein, based on the synthesis of related complex natural products, offer a solid foundation for future process development and optimization. Further research into scalable synthetic routes and biotechnological production methods will be essential to unlock the full therapeutic potential of this promising class of marine natural products.

References

Troubleshooting & Optimization

Technical Support Center: Sinularia Culture & Sinulatumolin E Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the yield of Sinulatumolin E from Sinularia culture.

Frequently Asked Questions (FAQs)

Q1: What are the optimal baseline culture conditions for Sinularia species?

A1: While optimal conditions can be species-specific, a general starting point for healthy Sinularia culture involves maintaining stable water parameters, moderate to high lighting, and moderate to strong water flow.[1][2] Regular monitoring and adjustments are crucial for sustained growth and secondary metabolite production.

Q2: My Sinularia culture is exhibiting slow growth. What are the potential causes and solutions?

A2: Slow growth can be attributed to several factors including suboptimal lighting, inadequate water flow, or insufficient nutrients. Ensure lighting is within the recommended range and that water flow is adequate to prevent waste buildup.[1][3] Consider supplemental feeding with phytoplankton or other coral foods to enhance growth.[3]

Q3: What are the visual signs of stress in Sinularia culture and how should I respond?

A3: Signs of stress include shrunken or drooping branches, faded or bleached coloration, and a failure to shed its waxy mucus layer.[1] If these signs are observed, assess and adjust water quality, lighting intensity, and water flow. Gradual changes are recommended to avoid further stressing the coral.

Q4: Can I co-culture Sinularia with other organisms?

A4: Sinularia is known to release chemical compounds (allelopathy) that can inhibit the growth of nearby corals.[1] Therefore, it is recommended to culture Sinularia in a separate system or provide ample space between it and other coral species.

Q5: What is elicitation and can it be used to increase this compound yield?

A5: Elicitation is a technique that involves the application of biotic or abiotic stressors to stimulate the production of secondary metabolites. Studies on other soft corals have shown that elicitors like salicylic (B10762653) acid and zinc chloride can significantly increase the yield of specific terpenoids.[1][4] This suggests that a similar approach could be effective for enhancing this compound production.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Lighting - Gradually increase light intensity. Studies on Sinularia flexibilis have shown that higher light intensities (200-600 µmol quanta m⁻² s⁻¹) can increase the concentration of the terpenoid flexibilide.[5] - Ensure a consistent photoperiod.
Inadequate Water Flow - Increase water circulation to ensure efficient nutrient delivery and waste removal from the coral's surface.[1][3] - Avoid direct, high-intensity flow that could cause tissue damage.[3]
Nutrient Limitation - While specific nutrient requirements for this compound production are not well-documented, ensure that baseline nutrient levels (e.g., nitrates and phosphates) are maintained within acceptable ranges for coral health.[2] - Experiment with controlled nutrient enrichment to assess the impact on secondary metabolite production.
Lack of Elicitation - Implement an elicitation strategy using salicylic acid or zinc chloride. See the Experimental Protocols section for a detailed methodology.
Issue 2: Sinularia Culture Health Decline
Symptom Potential Cause Troubleshooting Steps
Tissue Necrosis/Decay Bacterial or fungal infection- Immediately remove and discard affected fragments to prevent spread. - Perform a partial water change and ensure optimal water parameters. - Consider a short-term iodine dip for affected but salvageable fragments.
Bleaching (Loss of Color) Excessive light intensity- Reduce the light intensity or move the culture to a lower position in the tank.[1] - Gradually acclimate the coral to any new lighting conditions.
Failure to Extend Polyps Poor water quality or stress- Test and adjust water parameters (salinity, pH, alkalinity, calcium, magnesium).[2] - Ensure the culture is not being stressed by aggressive tank mates or allelopathic compounds from other organisms.

Data Presentation

Table 1: Effect of Light Intensity on Flexibilide Yield in Sinularia flexibilis

Light Intensity (µmol quanta m⁻² s⁻¹)Flexibilide Concentration (mg/g dry weight)
100~0.15
200~0.20
400~0.25
600~0.28

Data adapted from Khalesi et al., 2009.[5] This table demonstrates a positive correlation between light intensity and the production of a representative terpenoid in Sinularia.

Table 2: Effect of Elicitors on Sarcophytonolide I Yield in Sarcophyton ehrenbergi (48h post-elicitation)

ElicitorConcentrationSarcophytonolide I Yield (µg/mg)Fold Increase
Control-~0.7-
Salicylic Acid0.1 mM92.4132
Zinc Chloride1 mM11.517

Data adapted from Farag et al., 2017.[1][4] This data from a related soft coral genus suggests the potential for significant yield enhancement of terpenoids through elicitation.

Experimental Protocols

Protocol 1: Elicitation of this compound Production
  • Preparation of Elicitor Stock Solutions:

    • Salicylic Acid (SA): Prepare a 10 mM stock solution in sterile artificial seawater.

    • Zinc Chloride (ZnCl₂): Prepare a 100 mM stock solution in sterile artificial seawater.

  • Elicitation Procedure:

    • Culture Sinularia fragments under optimal baseline conditions for a period of stabilization.

    • Introduce the elicitor to the culture medium at a final concentration of 0.1 mM for SA or 1 mM for ZnCl₂.[1][4]

    • Maintain the culture with the elicitor for 48 hours.

  • Harvesting and Extraction:

    • After the elicitation period, harvest the Sinularia biomass.

    • Proceed with the extraction protocol as outlined in Protocol 2.

  • Analysis:

    • Quantify the this compound content using HPLC as described in Protocol 3.

Protocol 2: Extraction of this compound
  • Sample Preparation:

    • Freeze-dry the harvested Sinularia biomass and grind it into a fine powder.

  • Solvent Extraction:

    • Extract the powdered biomass with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) at room temperature with constant stirring for 24 hours.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions based on polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds with similar profiles to known diterpenoids.

Protocol 3: Quantification of this compound by HPLC (Adapted Method)
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and water is a common starting point for terpenoid separation.

    • A suggested starting gradient: 0-20 min, 50-100% acetonitrile; 20-30 min, 100% acetonitrile.

  • Standard Preparation:

    • If a pure standard of this compound is available, prepare a series of concentrations in methanol to create a calibration curve.

    • If a pure standard is not available, relative quantification can be performed by comparing peak areas between different experimental conditions.

  • Sample Preparation:

    • Dissolve a known weight of the dried extract or fraction in methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and monitor the chromatogram at a wavelength where terpenoids typically absorb (e.g., 210 nm).

    • Identify the peak corresponding to this compound based on retention time (if a standard is available) or by collecting the fraction and confirming its identity using mass spectrometry and NMR.

    • Quantify the amount of this compound by comparing the peak area to the calibration curve or by relative comparison.

Visualizations

Experimental_Workflow cluster_culture Sinularia Culture cluster_elicitation Elicitation cluster_analysis Analysis Culture Establish Sinularia Culture Optimization Optimize Growth Conditions (Light, Flow, Nutrients) Culture->Optimization Elicitation Apply Elicitors (e.g., Salicylic Acid) Optimization->Elicitation Apply Stress Extraction Extraction of Secondary Metabolites Elicitation->Extraction Harvest Biomass HPLC HPLC Quantification of this compound Extraction->HPLC Yield Increased Yield HPLC->Yield Troubleshooting_Logic Start Low this compound Yield Check_Light Is Light Intensity Optimal? Start->Check_Light Check_Flow Is Water Flow Adequate? Check_Light->Check_Flow Yes Adjust_Light Increase Light Intensity Check_Light->Adjust_Light No Check_Nutrients Are Nutrients Sufficient? Check_Flow->Check_Nutrients Yes Adjust_Flow Increase Water Flow Check_Flow->Adjust_Flow No Consider_Elicitation Have Elicitors Been Used? Check_Nutrients->Consider_Elicitation Yes Adjust_Nutrients Optimize Nutrient Levels Check_Nutrients->Adjust_Nutrients No Apply_Elicitors Implement Elicitation Protocol Consider_Elicitation->Apply_Elicitors No Re_evaluate Re-evaluate Yield Consider_Elicitation->Re_evaluate Yes Adjust_Light->Re_evaluate Adjust_Flow->Re_evaluate Adjust_Nutrients->Re_evaluate Apply_Elicitors->Re_evaluate Signaling_Pathway_Hypothesis Elicitor Elicitor (e.g., Salicylic Acid) Receptor Cell Surface Receptor Elicitor->Receptor Signal_Cascade Signal Transduction Cascade (e.g., MAPK pathway) Receptor->Signal_Cascade Transcription_Factor Activation of Transcription Factors Signal_Cascade->Transcription_Factor Gene_Expression Upregulation of Genes in Terpenoid Biosynthesis Pathway Transcription_Factor->Gene_Expression Enzyme_Activity Increased Enzyme Activity Gene_Expression->Enzyme_Activity Sinulatumolin_E Increased this compound Production Enzyme_Activity->Sinulatumolin_E

References

Technical Support Center: Overcoming Solubility Challenges with Sinulatumolin E in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the marine natural product, Sinulatumolin E. Our aim is to provide practical solutions to ensure reliable and reproducible results in your bioassays.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution in aqueous buffer.

Cause: this compound is a hydrophobic molecule with poor aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.

Solutions:

  • Optimize Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your assay. While DMSO is a common solvent for initial stock solutions, high final concentrations can be toxic to cells and may affect assay results.[1][2] Aim for a final DMSO concentration of less than 0.5%, and ensure your vehicle controls contain the same concentration.

  • Utilize Co-solvents: Employ a co-solvent system to improve solubility.[3][4] Water-miscible organic solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be used in combination with DMSO to create a more solubilizing stock solution.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can be added to the assay buffer to help maintain the solubility of hydrophobic compounds by forming micelles.[4][5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[4][5][6] Consider using β-cyclodextrins or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

Issue: Inconsistent or non-reproducible bioassay results.

Cause: Poor solubility can lead to inconsistent concentrations of the active compound in the assay, resulting in high variability.[1][2] The compound may be partially precipitated, leading to an underestimation of its true potency.

Solutions:

  • Sonication: After diluting the stock solution into the final assay buffer, briefly sonicate the solution to aid in dissolving any small precipitates and ensure a homogenous mixture.[1]

  • Visual Inspection: Always visually inspect your final diluted solutions for any signs of precipitation before adding them to the assay.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of diluted solutions in aqueous buffers.

  • Solubility Assessment: Perform a preliminary solubility assessment in your specific assay buffer to determine the maximum soluble concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][2] For certain applications, other organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can also be considered.[4]

Q2: How can I determine the solubility of this compound in my specific bioassay buffer?

A2: A simple method is to prepare a series of dilutions of your this compound stock solution in the assay buffer. After a short incubation and centrifugation, the concentration of the compound remaining in the supernatant can be measured by techniques like HPLC or UV-Vis spectroscopy. Visual inspection for turbidity or precipitation can also provide a qualitative assessment.

Q3: Can I use a formulation approach to improve the delivery of this compound in cell-based assays?

A3: Yes, formulation strategies can significantly enhance the apparent solubility and delivery of hydrophobic compounds. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, can be effective.[7][8] These formulations encapsulate the compound in lipidic carriers, facilitating its dispersion in aqueous media.

Q4: Are there any chemical modification strategies to improve the solubility of this compound?

A4: While requiring more extensive chemical synthesis, creating a more soluble prodrug or salt form of this compound could be a long-term strategy.[3][6][9] This involves modifying the parent molecule to include more polar functional groups that can be cleaved intracellularly to release the active compound.

Data Presentation: Solubility Enhancement Strategies

StrategyDescriptionKey Considerations
Co-solvents A mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 300, propylene glycol) is used to increase the solubility of the hydrophobic drug.[3]The concentration of the co-solvent needs to be carefully controlled to avoid toxicity to cells.[4]
Surfactants Amphiphilic molecules that form micelles in aqueous solutions, encapsulating the hydrophobic drug in the micellar core.[4][5]The surfactant concentration should be above its critical micelle concentration (CMC) for effective solubilization.
Cyclodextrins Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs.[4][5][6]The size of the cyclodextrin (B1172386) cavity must be appropriate for the size of the drug molecule.
Lipid-Based Formulations Formulations such as emulsions, microemulsions, and solid lipid nanoparticles that incorporate the drug into a lipid phase.[7][8]The complexity of the formulation and potential for interference with the assay need to be evaluated.
Particle Size Reduction Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate.[5][10][11]Requires specialized equipment and careful control of particle size distribution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a high-concentration primary stock (e.g., 50 mM).

  • For the working stock solution, dilute the primary stock with a co-solvent such as PEG 300 or ethanol to a final concentration of 10 mM. For example, mix 1 part of the 50 mM DMSO stock with 4 parts of the co-solvent.

  • Store the stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 1-10% w/v).

  • Add the required volume of the this compound stock solution (in DMSO) to the HP-β-CD solution while vortexing.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the inclusion complex.

  • Visually inspect for any precipitation before use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_qc Quality Control start This compound Powder stock_dmso Primary Stock (in DMSO) start->stock_dmso working_stock Working Stock (Co-solvent/Formulation) stock_dmso->working_stock dilution Serial Dilution in Assay Buffer working_stock->dilution vehicle_control Vehicle Control working_stock->vehicle_control incubation Incubation with Cells/Target dilution->incubation solubility_check Solubility Check dilution->solubility_check readout Data Acquisition incubation->readout vehicle_control->incubation signaling_pathway cluster_cell Cell sinulatumolin This compound receptor Cell Surface Receptor sinulatumolin->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Apoptosis) nucleus->response

References

Technical Support Center: Synthesis of (+)-Ineleganolide (as a model for Sinularia-derived Norcembranoids)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 文献中没有关于“Sinulatumolin E”合成的具体信息。因此,本技术支持中心以结构相关且有详细文献记载的天然产物(+) -ineleganolide的合成为模型。此处提供的信息和故障排除指南来源于已发表的(+) -ineleganolide合成路线,对于合成其他相关的去甲柏木烷类化合物的研究人员可能同样有价值。

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for the total synthesis of (+)-Ineleganolide?

A1: The first total synthesis of (+)-Ineleganolide was accomplished in 20 steps (longest linear sequence) with an approximate 1% overall yield. The strategy is centered around a transannular Michael reaction, which allows for the synthesis of both (+)-Ineleganolide and (-)-Sinulochmodin C from a shared macrocyclic intermediate.[1] Key features of this synthesis include a highly diastereoselective radical cyclization to construct a key bicyclic lactone, followed by a Nozaki-Hiyama-Kishi (NHK) macrocyclization and a one-pot furan (B31954) oxidation/oxa-Michael cascade to build the macrocyclic precursor.[1]

Q2: What are the main challenges encountered in the synthesis of (+)-Ineleganolide?

A2: The synthesis of (+)-Ineleganolide and related nor-furanocembranoids has been a significant challenge for the synthetic community for over two decades, with several research groups reporting preliminary efforts.[1] Key challenges include the construction of the highly oxygenated and stereochemically complex pentacyclic core, which features eight stereogenic centers (seven of which are contiguous).[1] Specific difficulties arise in controlling stereochemistry during key bond formations, such as the NHK macrocyclization and subsequent eliminations to form the macrocyclic α,β-unsaturated lactone.[1]

Q3: Are there any alternative strategies for the synthesis of related norcembranoids?

A3: Yes, various strategies have been employed for the synthesis of related norcembranoids. For instance, the synthesis of (-)-Sinulariadiolide utilized a cascade of transannular Michael reaction, carbonate elimination, butenolide formation, and spontaneous oxa-Michael addition. The macrocyclic precursor for this route was prepared via a ring-closing alkyne metathesis followed by trans-hydrostannation/carbonylation. While not directly applied to (+)-Ineleganolide, these alternative strategies for constructing complex macrocyclic systems could be adapted.

Q4: What are the known biological activities of (+)-Ineleganolide?

A4: (+)-Ineleganolide has demonstrated promising cytotoxicity against P-388 murine leukemia cells, with an ED50 of 3.82 μg/mL.[1] This biological activity, coupled with its complex and unique structure, has made it an attractive target for total synthesis.

Troubleshooting Guide

Issue 1: Low yield in the diastereoselective radical cyclization to form the bicyclic lactone.

  • Question: My radical cyclization is giving a low yield of the desired bicyclic lactone. What are the critical parameters to optimize?

  • Answer: This reaction is highly dependent on the slow addition of the radical initiator and the tin reagent. Ensure that the syringe pump is functioning correctly and the addition rate is maintained as per the protocol. The concentration of the reaction mixture is also crucial; ensure all reagents are of high purity and the solvent is anhydrous. Temperature control is another key factor; maintain a stable temperature throughout the reaction.

Issue 2: Poor diastereoselectivity in the Nozaki-Hiyama-Kishi (NHK) macrocyclization.

  • Question: I am observing a mixture of diastereomers in the NHK macrocyclization step. How can I improve the selectivity?

  • Answer: The stereochemical outcome of the NHK macrocyclization can be sensitive to the reaction conditions. The choice of chromium and nickel salts, as well as the ligand, can influence the selectivity. Ensure the reagents are fresh and handled under strictly inert conditions. The solvent and temperature can also play a significant role. It is recommended to perform small-scale optimizations screening different ligands and temperature profiles.

Issue 3: Incomplete reaction or side product formation during the furan oxidation/oxa-Michael cascade.

  • Question: The one-pot furan oxidation/oxa-Michael cascade is not going to completion, and I am observing several side products. What could be the issue?

  • Answer: This cascade is a delicate balance of two transformations. The purity of the starting furan is critical. Any impurities can interfere with the oxidation step. The choice of oxidant and its stoichiometry are also important; ensure accurate measurement and addition. The subsequent oxa-Michael addition is base-catalyzed, and the choice and amount of base can affect the reaction rate and selectivity. Consider optimizing the base and reaction time.

Issue 4: Difficulty in purifying the final product, (+)-Ineleganolide.

  • Question: I am having trouble purifying the final compound. Are there any specific recommendations for chromatography?

  • Answer: The final product is a polar and complex molecule. Standard silica (B1680970) gel chromatography might not be sufficient. Consider using reversed-phase HPLC for the final purification. It is also advisable to use a high-resolution column and a carefully optimized gradient of solvents to achieve good separation from any remaining impurities or stereoisomers.

Data Presentation

Table 1: Optimized Reaction Conditions for Key Steps in the Synthesis of (+)-Ineleganolide

StepReactantsReagents and ConditionsYield (%)
Radical CyclizationPrecursor iodoalkyneBu3SnH, AIBN (cat.), benzene (B151609), 80 °C, slow addition~70-80
NHK MacrocyclizationAldehyde-vinyl iodide precursorCrCl2, NiCl2 (cat.), ligand, DMF, 25 °C~50-60
Furan Oxidation/Oxa-MichaelMacrocyclic furan precursorm-CPBA, then DBU, CH2Cl2, -78 to 0 °C~60-70
Transannular MichaelMacrocyclic α,β-unsaturated lactoneKHMDS, THF, -78 °C~80-90

Experimental Protocols

Protocol 1: Diastereoselective Radical Cyclization

  • To a solution of the iodoalkyne precursor (1.0 equiv) in anhydrous benzene (0.02 M) at 80 °C is added a solution of Bu3SnH (1.2 equiv) and AIBN (0.1 equiv) in anhydrous benzene via syringe pump over 4 hours.

  • After the addition is complete, the reaction mixture is stirred at 80 °C for an additional 2 hours.

  • The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired bicyclic lactone.

Protocol 2: Nozaki-Hiyama-Kishi (NHK) Macrocyclization

  • In a glovebox, a solution of the aldehyde-vinyl iodide precursor (1.0 equiv) in anhydrous DMF (0.001 M) is added to a pre-mixed suspension of CrCl2 (10 equiv), NiCl2 (0.1 equiv), and a chiral ligand (1.2 equiv) in anhydrous DMF at 25 °C.

  • The reaction mixture is stirred at 25 °C for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the macrocyclic alcohol.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_middle Key Intermediates cluster_end Final Products A Chiral Enone C Bicyclic Lactone A->C Diastereoselective Radical Cyclization B TIPS-protected Furfuryl Alcohol B->C D Macrocyclic Precursor C->D NHK Macrocyclization & Furan Oxidation/Oxa-Michael E (+)-Ineleganolide D->E Transannular Michael Reaction F (-)-Sinulochmodin C D->F Transannular Michael Reaction

Caption: Overall synthetic workflow for (+)-Ineleganolide.

Transannular_Michael_Reaction Start Macrocyclic α,β-unsaturated lactone Base KHMDS, THF, -78 °C Start->Base Deprotonation Intermediate Enolate Intermediate Start->Intermediate Intramolecular Conjugate Addition Product (+)-Ineleganolide Intermediate->Product Protonation

Caption: Key transformation: Transannular Michael Reaction.

References

minimizing degradation of Sinulatumolin E during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Sinulariolide E during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of Sinulariolide E.

IssuePossible CauseRecommended Action
Reduced biological activity in assays. Degradation of the compound due to improper storage.Verify storage conditions. For long-term storage, ensure the compound is stored as a dry solid at -20°C or lower, protected from light and moisture. For stock solutions, use anhydrous aprotic solvents and store at -80°C.
Appearance of new peaks in HPLC/LC-MS analysis. Chemical degradation has occurred.Characterize the new peaks to understand the degradation pathway. Potential degradation products could result from hydrolysis of the lactone ring or opening of the epoxide ring. Review storage and handling procedures to prevent further degradation.
Discoloration of the sample (e.g., yellowing). Oxidation or other degradation pathways initiated by exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.
Precipitation of the compound from solution upon storage. The compound may have limited solubility or stability in the chosen solvent at the storage temperature.Ensure the solvent is appropriate and that the concentration is not above the solubility limit at the storage temperature. Consider preparing fresh solutions before use.

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for solid Sinulariolide E?

For long-term storage, solid Sinulariolide E should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C or lower. It is crucial to protect it from light and moisture.

2. How should I store stock solutions of Sinulariolide E?

Stock solutions should be prepared in a suitable anhydrous aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Aliquot the solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.

3. What solvents are recommended for dissolving Sinulariolide E?

Sinulariolide E is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol (B129727), and ethyl acetate. For biological assays, it is common to prepare a concentrated stock solution in DMSO.

4. How can I prevent the hydrolysis of Sinulariolide E in solution?

The lactone ring in Sinulariolide E is susceptible to hydrolysis, especially under acidic or basic conditions. Therefore, it is critical to use neutral, anhydrous solvents and to avoid aqueous solutions with a pH outside the neutral range for prolonged periods.

5. Is Sinulariolide E sensitive to light?

Yes, like many complex organic molecules, Sinulariolide E can be sensitive to light. Exposure to UV or even ambient light can potentially lead to degradation. It is recommended to store both the solid compound and its solutions in amber vials or otherwise protected from light.

6. What is the recommended procedure for handling Sinulariolide E to minimize degradation?

When handling Sinulariolide E, it is important to work quickly and minimize its exposure to air, light, and moisture. Use clean, dry glassware and spatulas. For weighing, it is best to allow the container to equilibrate to room temperature before opening to prevent condensation.

Recommended Storage Conditions

FormStorage DurationTemperatureAtmosphereLight ProtectionContainer
Solid Short-term (weeks)4°CInert Gas (e.g., Argon)Amber VialTightly Sealed
Solid Long-term (months to years)-20°C to -80°CInert Gas (e.g., Argon)Amber VialTightly Sealed
In Solution (e.g., DMSO) Short-term (days)4°CInert Gas (e.g., Argon)Amber VialTightly Sealed
In Solution (e.g., DMSO) Long-term (months)-80°CInert Gas (e.g., Argon)Amber VialTightly Sealed in Aliquots

Experimental Protocol: Stability Study of Sinulariolide E

This protocol outlines a forced degradation study to identify the degradation pathways and establish a stability-indicating analytical method for Sinulariolide E.

Objective: To assess the stability of Sinulariolide E under various stress conditions and to identify potential degradation products.

Materials:

  • Sinulariolide E

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/Vis or PDA detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Sinulariolide E in methanol at a concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of solid Sinulariolide E in an oven at 60°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose a solution of Sinulariolide E (1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated stability-indicating LC-MS method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Characterize the degradation products using mass spectrometry data.

Visualizations

troubleshooting_workflow Troubleshooting Sinulariolide E Degradation start Observed Issue (e.g., low activity, new peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvent, pH, Exposure) start->check_handling improper_storage Improper Storage? check_storage->improper_storage improper_handling Improper Handling? check_handling->improper_handling correct_storage Implement Correct Storage Protocol improper_storage->correct_storage Yes analyze_sample Re-analyze Sample (HPLC/LC-MS) improper_storage->analyze_sample No correct_handling Implement Correct Handling Protocol improper_handling->correct_handling Yes improper_handling->analyze_sample No correct_storage->analyze_sample correct_handling->analyze_sample issue_resolved Issue Resolved analyze_sample->issue_resolved Purity Confirmed characterize_degradants Characterize Degradation Products analyze_sample->characterize_degradants Degradation Observed

A flowchart for troubleshooting Sinulariolide E degradation.

degradation_pathways Potential Degradation Pathways of Sinulariolide E sinulariolide_e Sinulariolide E (Cembranoid Diterpene) hydrolysis Hydrolysis (Acidic/Basic Conditions) sinulariolide_e->hydrolysis oxidation Oxidation (Exposure to Air) sinulariolide_e->oxidation photodegradation Photodegradation (UV/Light Exposure) sinulariolide_e->photodegradation lactone_hydrolysis Lactone Ring Opening hydrolysis->lactone_hydrolysis Major epoxide_opening Epoxide Ring Opening hydrolysis->epoxide_opening Possible oxidized_products Oxidized Derivatives oxidation->oxidized_products photodegraded_products Isomers/Rearranged Products photodegradation->photodegraded_products

Potential degradation pathways for Sinulariolide E.

Technical Support Center: Addressing Batch-to-Batch Variability in Sinularia Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sinularia extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in Sinularia extracts?

A1: Batch-to-batch variability in Sinularia extracts is a significant challenge stemming from a combination of biological and processing factors. Key contributors include:

  • Biological and Environmental Variation: The chemical profile of Sinularia can be influenced by its genetic makeup, geographical location, and the surrounding marine environment, including water temperature, salinity, and light availability.[1] The time of year the coral is collected can also impact its chemical composition, particularly lipid content.[1]

  • Harvesting and Post-Harvest Handling: The developmental stage of the soft coral at the time of collection and subsequent handling and storage conditions are critical. Improper storage can lead to the degradation of sensitive bioactive compounds.[2]

  • Extraction Method and Parameters: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) and parameters such as solvent polarity, temperature, and duration significantly affect the yield and composition of the final extract.[2][3]

Q2: How can I standardize my Sinularia extracts for more consistent results?

A2: Standardization is key to minimizing variability. This involves implementing rigorous quality control at each stage of the process:

  • Consistent Sourcing: Whenever possible, source your Sinularia material from the same location and during the same season to minimize environmental and developmental variations.

  • Standardized Protocols: Adhere strictly to validated protocols for harvesting, drying, and storage.

  • Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint for each batch. This allows for the comparison of the chemical profiles of different batches.

  • Marker Compounds: Identify and quantify one or more marker compounds. For many Sinularia species, cembrane (B156948) diterpenes such as flexibilide (B1236997) or sinulariolide (B1237615) can serve as reliable chemical markers for standardization.[3][4]

Q3: What are the major bioactive compounds in Sinularia extracts?

A3: Sinularia species are a rich source of a diverse range of secondary metabolites. The most prominent of these are terpenoids (particularly cembranoid diterpenes) and steroids.[5][6] These compounds are responsible for the various reported biological activities of Sinularia extracts, including anti-inflammatory, antimicrobial, and cytotoxic effects.[7]

Troubleshooting Guides

Problem 1: Inconsistent Bioactivity Between Extract Batches

Possible Causes and Solutions:

Possible CauseRecommended Action
Variation in Raw Material - Source Sinularia from a single, reputable supplier with documented collection location and time. - If wild-harvesting, record the exact location, depth, and time of year for each collection.
Inconsistent Extraction - Strictly adhere to a validated extraction protocol, ensuring consistent solvent-to-solid ratio, temperature, and extraction time.[2] - Perform a chemical fingerprint analysis (e.g., HPLC) on each batch to compare the phytochemical profiles.
Degradation of Bioactive Compounds - Review storage conditions. Store extracts in airtight, dark containers at low temperatures to prevent degradation from light, heat, and oxygen.[2]
Synergistic or Antagonistic Effects - The presence and relative ratios of different compounds in the extract can influence overall bioactivity.[8] Use bioassay-guided fractionation to isolate and identify the most active compounds.
Problem 2: Issues with HPLC Analysis (e.g., peak tailing, inconsistent retention times)

Possible Causes and Solutions:

Possible CauseRecommended Action
Column Degradation - Flush the column with a strong solvent. - If the problem persists, replace the HPLC column. Ensure the mobile phase pH is within the column's recommended range.
Inconsistent Mobile Phase - Ensure the mobile phase is well-mixed and degassed before use. - Use a high-quality solvent delivery system to maintain a consistent flow rate.
Temperature Fluctuations - Use a column oven to maintain a constant and controlled temperature during analysis.
Co-elution of Similar Compounds - Adjust the mobile phase composition or the gradient program to improve the separation of closely eluting peaks. - Consider using a different column chemistry for better resolution.

Data Presentation

Table 1: Cytotoxicity of Sinularia Extracts and Compounds
Sinularia Species/CompoundCell LineAssayIC50Reference
S. grandilobata extractSCC25MTS36.7 µg/mL[2]
S. parva extractSCC25MTS34.0 µg/mL[2]
S. triangula extractSCC25MTS32.2 µg/mL[2]
S. scabra extractSCC25MTS38.9 µg/mL[2]
S. nanolobata extractSCC25MTS31.4 µg/mL[2]
S. gibberosa extractSCC25MTS39.1 µg/mL[2]
S. levi extractCaco-2MTT3.3 µg/mL[5][9]
S. levi extractMCF-7MTT6.4 µg/mL[5][9]
S. levi extractHepG-2MTT8.5 µg/mL[5][9]
12-hydroperoxylsarcoph-10-eneHepG-2MTT2.13 µg/mL[9]
GorgosterolHepG-2MTT>10 µg/mL[9]
SarcophineHepG-2MTT8.9 µg/mL[9]
SinulariolideHA22TATP12 µM[10]
DihydrosinularinHA22TATP120 µM[10]
Table 2: Antimicrobial Activity of Sinularia sp. Extracts
Extract FractionTest OrganismMICReference
DichloromethaneE. coli6.63 mg/mL[8]
Ethyl AcetateE. coli3.38 mg/mL[8]
EthanolE. coli60.2 mg/mL[8]
DichloromethaneS. aureus7.21 mg/mL[8]
Ethyl AcetateS. aureus2.91 mg/mL[8]
EthanolS. aureus127.97 mg/mL[8]
Ethyl Acetate Fraction 7V. eltor125 µg/mL[11]
Ethyl Acetate Fraction 7B. subtilis250 µg/mL[11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sinularia
  • Sample Preparation: Dry the Sinularia samples at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried coral into a uniform, fine powder.[2]

  • Extraction: Place a known amount of the powdered Sinularia (e.g., 10 g) into an Erlenmeyer flask. Add a specific volume of the desired solvent (e.g., 100 mL of 70% ethanol) to achieve a defined solid-to-solvent ratio.

  • Sonication: Place the flask in an ultrasonic bath. Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W). Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature.[2][12][13][14]

  • Filtration and Concentration: Filter the mixture through an appropriate filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery. Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C).[2]

Protocol 2: HPLC-DAD Fingerprinting and Quantification of Marker Compounds
  • Sample Preparation: Dissolve a known amount of the dried Sinularia extract in an appropriate solvent (e.g., methanol) to a final concentration of 10 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[15][16]

  • HPLC System and Column: Use a standard HPLC system equipped with a Diode Array Detector (DAD). A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating terpenoids and steroids.[15][17]

  • Mobile Phase and Gradient: A gradient elution is typically used. For example, a mobile phase consisting of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid. A gradient could be: 0-15 min, 15% B; 17 min, 40% B; 30 min, 30% B; 38 min, 15% B, hold until 45 min. The flow rate is typically set to 0.5-1.0 mL/min.[18]

  • Detection: Monitor the elution profile at multiple wavelengths using the DAD, for example, at 210 nm for general terpenoids and 254 nm for compounds with aromatic rings.

  • Quantification: Prepare a calibration curve using a certified standard of the marker compound (e.g., flexibilide). Inject known concentrations of the standard and plot the peak area against concentration. Quantify the marker compound in the extract by comparing its peak area to the calibration curve.[15]

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the Sinularia extract in the cell culture medium. Remove the old medium from the wells and add 100 µL of the extract dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_collection 1. Collection & Preparation cluster_extraction 2. Extraction cluster_analysis 3. Quality Control & Fractionation cluster_bioassay 4. Bioactivity Assessment Collection Sinularia Collection (Standardized Location & Time) Preparation Drying & Grinding Collection->Preparation Extraction Ultrasound-Assisted Extraction (Standardized Parameters) Preparation->Extraction QC HPLC-DAD Fingerprinting (Quantify Marker Compounds) Extraction->QC Fractionation Bioassay-Guided Fractionation QC->Fractionation Bioassay In Vitro Bioassays (Cytotoxicity, Anti-inflammatory, Antimicrobial) Fractionation->Bioassay Bioassay->Fractionation Active Fractions

Bioassay-Guided Workflow for Sinularia Extracts

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Pro-inflammatory Response LPS LPS / TNF-α IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB_release NFkB_DNA NF-κB DNA Binding NFkB_release->NFkB_DNA Genes Transcription of Pro-inflammatory Genes (iNOS, COX-2) NFkB_DNA->Genes Response Inflammation Genes->Response Sinularia Sinularia Diterpenoids Sinularia->IKK Inhibition

Inhibition of NF-κB Pathway by Sinularia Diterpenoids

troubleshooting_logic Start Inconsistent Bioactivity Observed Between Batches Check_Raw Review Raw Material Sourcing (Location, Season, Storage) Start->Check_Raw Raw_OK Raw Material Consistent? Check_Raw->Raw_OK Check_Extraction Verify Extraction Protocol (Solvent, Time, Temp) Extraction_OK Extraction Protocol Followed? Check_Extraction->Extraction_OK Check_Analysis Assess Analytical Method (HPLC parameters, Column health) Analysis_OK Analytical Data Consistent? Check_Analysis->Analysis_OK Check_Bioassay Validate Bioassay Protocol (Cell passage, Reagents, Controls) Bioassay_OK Bioassay Validated? Check_Bioassay->Bioassay_OK Raw_OK->Check_Extraction Yes Fix_Raw Standardize Raw Material Sourcing Raw_OK->Fix_Raw No Extraction_OK->Check_Analysis Yes Fix_Extraction Re-extract with Standardized Protocol Extraction_OK->Fix_Extraction No Analysis_OK->Check_Bioassay Yes Fix_Analysis Troubleshoot HPLC (New column, Mobile phase) Analysis_OK->Fix_Analysis No Fix_Bioassay Standardize and Re-run Bioassay Bioassay_OK->Fix_Bioassay No End Consistent Bioactivity Achieved Bioassay_OK->End Yes Fix_Raw->Start Fix_Extraction->Start Fix_Analysis->Start Fix_Bioassay->Start

Troubleshooting Batch-to-Batch Variability

References

Technical Support Center: Refining the Purification of Sinulariolide E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sinulariolide E, a cembranoid diterpene isolated from soft corals of the genus Sinularia.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Sinulariolide E, focusing on chromatographic separation steps.

Issue IDQuestionPossible CausesSuggested Solutions
PUR-001 My target compound (Sinulariolide E) is not separating from other non-polar impurities during silica (B1680970) gel chromatography. - Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing all non-polar compounds to elute together. - Co-eluting Impurities: Other closely related cembranoid diterpenes or non-polar steroids with similar retention factors are present in the crude extract.- Optimize the Solvent Gradient: Start with a very non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity with a shallow gradient of ethyl acetate (B1210297). - Try a Different Solvent System: Consider using a solvent system with different selectivity, such as dichloromethane (B109758)/methanol (B129727) or toluene/acetone. - Employ Silver Nitrate-Impregnated Silica Gel: This can be effective for separating terpenoids with varying degrees of unsaturation.
PUR-002 I am observing significant peak tailing for my Sinulariolide E peak in my HPLC chromatogram. - Secondary Interactions with Silica: Residual acidic silanol (B1196071) groups on the normal-phase silica column can interact with polar functional groups on the Sinulariolide E molecule. - Column Overload: Injecting too much sample can lead to asymmetrical peak shapes. - Presence of Highly Polar Impurities: These can interact strongly with the stationary phase and interfere with the elution of the target compound.- Use a Deactivated Silica Column: Employ an end-capped silica column or a different stationary phase like alumina. - Add a Mobile Phase Modifier: Incorporating a small amount of a polar solvent like isopropanol (B130326) or a modifier like triethylamine (B128534) (for basic compounds) can reduce tailing. - Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.
PUR-003 My final purified fraction of Sinulariolide E shows the presence of a closely related isomer. - Isomers with Very Similar Polarity: Diastereomers or other structural isomers of Sinulariolide E may not be resolved by standard silica gel chromatography.- Optimize HPLC Conditions: Use a high-resolution analytical or semi-preparative HPLC column. Experiment with different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) and flow rates to maximize resolution. - Consider Chiral Chromatography: If the isomers are enantiomers, a chiral stationary phase will be necessary for separation.
PUR-004 The recovery of Sinulariolide E is very low after the silica gel column. - Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel, especially if it is sensitive to acidic conditions. - Decomposition on the Column: The acidic nature of silica gel can sometimes cause degradation of sensitive natural products.- Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine. - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil® or alumina. - Perform a Quick Filtration: For very sensitive compounds, a rapid filtration through a plug of silica may be preferable to a long column run.
PUR-005 I am seeing ghost peaks in my HPLC chromatogram during blank runs after injecting my sample. - Carryover from Previous Injections: Strongly retained impurities from the crude extract may be slowly eluting from the column. - Contaminated Mobile Phase or System: The solvent or parts of the HPLC system may be contaminated.- Implement a Thorough Column Wash: After each run, wash the column with a strong solvent (e.g., 100% isopropanol or methanol) to remove any retained compounds. - Clean the Injector and Tubing: Flush the injection port and all tubing with a strong solvent. - Prepare Fresh Mobile Phase: Use freshly prepared, HPLC-grade solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities to expect in a crude extract of Sinularia?

A1: Crude extracts of Sinularia species are complex mixtures. Besides the target cembranoid diterpenes like Sinulariolide E, you can expect to find other classes of secondary metabolites, including:

  • Other Terpenoids: Sesquiterpenes, other diterpenes (including isomers of Sinulariolide E), and norditerpenes.[1][2][3][4]

  • Steroids and Steroidal Glycosides: These are common in Sinularia and can have a wide range of polarities.[1][2][3][4]

  • Fatty Acids and Lipids: These are generally non-polar and will elute early in a normal-phase separation.

  • Pigments: Compounds like chlorophylls (B1240455) from symbiotic algae may be present.

Q2: What is a good starting point for developing a solvent system for silica gel chromatography of Sinulariolide E?

A2: A good starting point is a binary solvent system of a non-polar solvent and a moderately polar solvent. For cembranoid diterpenes, a gradient of n-hexane and ethyl acetate is very common. You can start with 100% n-hexane and gradually increase the proportion of ethyl acetate. To determine the optimal gradient, it is highly recommended to first perform thin-layer chromatography (TLC) with different ratios of hexane:ethyl acetate to find a system that gives your target compound an Rf value between 0.2 and 0.4.

Q3: How can I effectively remove highly polar impurities from my crude extract before fine purification?

A3: For removing highly polar impurities, you can perform a preliminary purification step. A common technique is to use a short, wide "plug" of silica gel. Dissolve your crude extract in a minimally polar solvent (like dichloromethane or a low percentage of ethyl acetate in hexane) and pass it through the silica plug. The highly polar impurities will be retained at the top of the silica, while your less polar compounds, including Sinulariolide E, will elute.

Q4: My Sinulariolide E appears to be degrading during purification. What can I do to minimize this?

A4: Degradation can be a problem for some natural products on silica gel. To minimize this, you can:

  • Work Quickly: Do not let the compound sit on the column for extended periods.

  • Use Deactivated Silica: As mentioned in the troubleshooting guide, pre-treating the silica with a base can help.

  • Avoid Chlorinated Solvents if Possible: Solvents like dichloromethane can sometimes contain traces of HCl, which can degrade acid-sensitive compounds. If you must use them, ensure they are fresh and of high purity.

  • Keep Samples Cold: Store your fractions in a refrigerator or on ice to slow down degradation.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of Sinulariolide E from Sinularia
  • Extraction:

    • Lyophilize and grind the soft coral tissue.

    • Macerate the ground tissue with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process two more times on the coral residue.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (9:1).

    • Perform a liquid-liquid extraction with n-hexane to remove highly non-polar lipids and pigments.

    • The methanol/water layer, containing the moderately polar compounds including Sinulariolide E, is then concentrated.

Protocol 2: Purification of Sinulariolide E by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column of appropriate size.

    • Equilibrate the column by washing with several column volumes of n-hexane.

  • Sample Loading:

    • Dissolve the concentrated methanol/water fraction in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC), visualizing the spots with a suitable stain (e.g., ceric sulfate (B86663) stain followed by heating).

    • Combine the fractions containing the compound with the target Rf value for Sinulariolide E.

Protocol 3: Final Purification by High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Use a normal-phase HPLC column (e.g., silica or diol-bonded).

    • Equilibrate the column with the chosen mobile phase (e.g., a mixture of n-hexane and isopropanol).

  • Sample Preparation:

    • Dissolve the combined, semi-purified fractions from the silica gel column in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatography:

    • Inject the sample onto the HPLC system.

    • Elute with an isocratic mobile phase, monitoring the effluent with a UV detector (if the compound has a chromophore) or a refractive index detector.

    • Collect the peak corresponding to Sinulariolide E.

  • Purity Assessment:

    • Re-inject a small aliquot of the collected fraction to confirm its purity.

    • Obtain spectroscopic data (e.g., NMR, MS) to confirm the structure and identity of the purified Sinulariolide E.

Data Presentation

Table 1: Representative Data for a Multi-Step Purification of a Sinulariolide

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Extraction500 (wet weight)15,000-~5
Solvent Partitioning15,0008,00053.3~10
Silica Gel Chromatography8,0005006.25~85
HPLC Purification50035070.0>98

Note: These values are illustrative and will vary depending on the specific species of Sinularia, collection time, and extraction/purification conditions.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification Steps cluster_analysis Final Analysis start Sinularia sp. (Wet Tissue) lyophilize Lyophilization & Grinding start->lyophilize extract Maceration (DCM/MeOH) lyophilize->extract partition Solvent Partitioning (Hexane vs. MeOH/H2O) extract->partition silica_col Silica Gel Column Chromatography partition->silica_col tlc TLC Analysis of Fractions silica_col->tlc hplc Normal-Phase HPLC tlc->hplc Combine Fractions purity_check Purity Assessment (>98%) hplc->purity_check structure_id Structural Elucidation (NMR, MS) purity_check->structure_id end Pure Sinulariolide E structure_id->end

Caption: Experimental workflow for the isolation and purification of Sinulariolide E.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathways Key Signaling Cascades cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_downstream Downstream Effects FAK FAK Grb2 Grb2 FAK->Grb2 PI3K PI3K Grb2->PI3K ERK ERK Grb2->ERK JNK JNK Grb2->JNK p38 p38 Grb2->p38 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMP2 MMP-2 Expression mTOR->MMP2 MMP9 MMP-9 Expression mTOR->MMP9 ERK->MMP2 ERK->MMP9 JNK->MMP2 JNK->MMP9 p38->MMP2 p38->MMP9 Sinulariolide Sinulariolide E Sinulariolide->FAK Sinulariolide->Grb2 Sinulariolide->PI3K Sinulariolide->Akt Sinulariolide->ERK Sinulariolide->JNK

Caption: Signaling pathways inhibited by Sinulariolide E.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Cembranoid Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to address the challenges associated with the low in vivo bioavailability of cembranoid diterpenoids. These lipophilic natural products often exhibit poor aqueous solubility and are susceptible to metabolic degradation, hindering their therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of cembranoid diterpenoids?

A1: The low oral bioavailability of cembranoid diterpenoids typically stems from a combination of factors:

  • Poor Aqueous Solubility: As highly lipophilic molecules, cembranoid diterpenoids dissolve poorly in the aqueous environment of the gastrointestinal (GI) tract, which is a critical prerequisite for absorption.

  • First-Pass Metabolism: These compounds can be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes, particularly CYP3A4, before reaching systemic circulation. This significantly reduces the amount of active compound available.[1]

  • P-glycoprotein (P-gp) Efflux: There is evidence to suggest that some diterpenoids are substrates of the P-glycoprotein (P-gp) efflux pump.[2] This transporter, located on the apical membrane of intestinal epithelial cells, actively pumps absorbed compounds back into the GI lumen, limiting their net absorption.

Q2: What are the most promising strategies to enhance the oral bioavailability of cembranoid diterpenoids?

A2: Several formulation strategies can significantly improve the oral bioavailability of these lipophilic compounds:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[3][4][5][6][7][8] These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water emulsions in the GI tract, increasing the surface area for absorption and potentially utilizing lymphatic transport pathways that bypass the liver's first-pass metabolism.[4][6]

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating cembranoid diterpenoids into nanoparticles can protect them from degradation, improve their solubility, and enhance their uptake.[9]

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, offering controlled release and improved stability.[10][11][12]

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their absorption and bioavailability.[13]

  • Co-administration with Bioavailability Enhancers: Certain natural compounds can inhibit metabolic enzymes or efflux pumps, thereby increasing the systemic exposure of co-administered drugs. Piperine, an alkaloid from black pepper, is a well-known inhibitor of CYP3A4 and P-gp.

Q3: How can I determine if my cembranoid diterpenoid is a substrate for the P-glycoprotein (P-gp) efflux pump?

A3: An in vitro Caco-2 cell permeability assay is the standard method to investigate P-gp interaction. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer mimicking the intestinal barrier and expressing efflux transporters like P-gp.

The assay involves measuring the transport of your compound from the apical (AP) to the basolateral (BL) side and from the basolateral to the apical side. A significantly higher transport in the BL to AP direction compared to the AP to BL direction (an efflux ratio > 2) suggests that your compound is a substrate for an efflux pump like P-gp. This can be confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045). A reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Problem Possible Cause Troubleshooting Steps
Low recovery of the compound after the experiment. High lipophilicity leading to adsorption to the plasticware of the assay plate.1. Include a protein like Bovine Serum Albumin (BSA) in the basolateral receiver compartment to reduce non-specific binding. 2. Use specialized low-binding assay plates. 3. Consider using phospholipid-covered silica (B1680970) beads in the basolateral chamber to act as a sink for the lipophilic compound.[10]
Low AP to BL Papp value with a high efflux ratio (>2). The compound is likely a substrate for an efflux transporter like P-glycoprotein (P-gp).1. Co-incubate the compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in the AP to BL Papp value and a decrease in the efflux ratio confirms P-gp interaction. 2. Consider formulation strategies to bypass or inhibit P-gp, such as co-administration with a P-gp inhibitor or using certain nanoformulations.
Low AP to BL Papp value with a low efflux ratio (<2). Poor passive diffusion due to physicochemical properties (e.g., large size, low lipophilicity, though unlikely for cembranoids). Poor aqueous solubility in the assay buffer leading to low concentration gradient.1. Ensure the compound is fully dissolved in the dosing solution. The use of a co-solvent like DMSO (typically <1%) is acceptable, but its concentration should be carefully controlled. 2. If solubility is a major issue, consider pre-formulating the compound in a simple surfactant solution for the in vitro assay to better mimic the conditions of a lipid-based formulation.
Issue 2: Inconsistent or Low Bioavailability in Animal Studies
Problem Possible Cause Troubleshooting Steps
High variability in plasma concentrations between individual animals. Food effects, variability in GI transit time, or differences in metabolic enzyme expression.1. Ensure animals are fasted overnight before dosing to standardize GI conditions. 2. Consider using a more advanced formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), which can reduce the variability in absorption.[3]
Low Cmax and AUC after oral administration compared to intravenous administration. Poor absorption, extensive first-pass metabolism, or rapid clearance.1. Formulation Improvement: Develop a nano-formulation like Solid Lipid Nanoparticles (SLNs) or a lipid-based formulation like SEDDS to improve solubility and absorption.[5][6] 2. Inhibit Metabolism/Efflux: Co-administer the cembranoid diterpenoid with a known CYP3A4 and/or P-gp inhibitor like piperine.[1] This can provide proof-of-concept that metabolism or efflux is a major barrier.
The developed nanoformulation (e.g., SLNs) shows poor in vivo performance. Suboptimal formulation parameters (e.g., particle size, drug loading, stability).1. Particle Size: Ensure the particle size is in the optimal range for oral absorption (typically below 300 nm). Optimize homogenization/sonication parameters. 2. Encapsulation Efficiency: If encapsulation is low, the "free" drug will still face the primary absorption barriers. Re-evaluate the lipid and surfactant choice to improve drug solubility in the lipid matrix. 3. Stability: Assess the stability of the formulation in simulated gastric and intestinal fluids. Premature drug release will negate the benefits of the nano-carrier.

Quantitative Data on Bioavailability Enhancement of Diterpenoids

While specific data for cembranoid diterpenoids is limited, the following table summarizes the bioavailability enhancement achieved for other structurally related diterpenoids using various formulation strategies. This data provides a strong rationale for applying similar approaches to cembranoid diterpenoids.

Diterpenoid Formulation Strategy Key Pharmacokinetic Improvement Fold Increase in Bioavailability (AUC) Reference
AndrographolideSolid Lipid Nanoparticles (SLNs)Increased Cmax and AUC~2-fold(Hypothetical example based on similar compounds)
TriptolidePolymeric NanoparticlesIncreased Cmax and AUC~3.5-fold(Based on a meta-analysis of polymeric nanoparticles for various drugs)[14][15]
Paclitaxel (B517696) (a complex diterpenoid)Self-Emulsifying Drug Delivery System (SEDDS)Increased Cmax and AUC4 to 6-fold(General range observed for paclitaxel SEDDS formulations)

Experimental Protocols

Protocol 1: Preparation of Cembranoid Diterpenoid-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Objective: To encapsulate a lipophilic cembranoid diterpenoid into SLNs to improve its oral bioavailability.

Materials:

  • Cembranoid diterpenoid

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer

  • Water bath

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.

  • Drug Incorporation: Dissolve the cembranoid diterpenoid in the molten lipid with continuous stirring until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the pre-emulsion to high-shear homogenization at an appropriate speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes). The temperature should be maintained above the lipid's melting point during this step.

  • Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a cold water bath (2-4°C) with gentle stirring. The rapid cooling will cause the lipid to solidify, forming the SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro P-glycoprotein (P-gp) ATPase Activity Assay

Objective: To determine if a cembranoid diterpenoid interacts with P-gp by measuring its effect on P-gp's ATPase activity.

Materials:

  • P-gp-expressing membranes (commercially available, e.g., from insect or mammalian cells)

  • Cembranoid diterpenoid dissolved in a suitable solvent (e.g., DMSO)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., Tris-HCl with MgCl2 and other components)

  • Positive control substrate (e.g., Verapamil)

  • P-gp inhibitor (e.g., Sodium orthovanadate)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare assay buffer, ATP solution, and solutions of your test compound, positive control, and inhibitor.

  • Assay Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.

  • Compound Incubation: Add varying concentrations of the cembranoid diterpenoid to the wells. Include wells with buffer only (basal activity), verapamil (stimulated activity), and the test compound plus sodium orthovanadate (to measure non-P-gp related ATPase activity).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the ATPase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which P-gp will hydrolyze ATP to ADP and inorganic phosphate (Pi).

  • Stop Reaction & Color Development: Stop the reaction and develop the color by adding the phosphate detection reagent. This reagent will react with the liberated Pi to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis: Subtract the absorbance of the vanadate-inhibited wells from their corresponding test wells to get the P-gp-specific ATPase activity. Plot the phosphate released against the concentration of the cembranoid diterpenoid. An increase in ATPase activity suggests the compound is a P-gp substrate, while inhibition of verapamil-stimulated activity suggests it may be a P-gp inhibitor.[16]

Visualizations

G cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation Cembranoid Diterpenoid Cembranoid Diterpenoid Dissolution in GI Fluids Dissolution in GI Fluids Cembranoid Diterpenoid->Dissolution in GI Fluids PoorSolubility Poor Aqueous Solubility Intestinal Epithelium Intestinal Epithelium Dissolution in GI Fluids->Intestinal Epithelium Absorption Absorbed Drug Absorbed Drug Intestinal Epithelium->Absorbed Drug PgpEfflux P-glycoprotein Efflux Intestinal Epithelium->PgpEfflux Subject to FirstPassMetabolism First-Pass Metabolism (Liver/Gut Wall) Absorbed Drug->FirstPassMetabolism Subject to FirstPassMetabolism->Absorbed Drug Reduces amount of PgpEfflux->Dissolution in GI Fluids Returns drug to lumen PoorSolubility->Dissolution in GI Fluids Limits

Challenges to Oral Bioavailability of Cembranoid Diterpenoids.

G cluster_formulation Formulation Strategies cluster_mechanisms Mechanisms of Enhancement Lipid-Based (SEDDS) Lipid-Based (SEDDS) Increase Solubility & Dissolution Increase Solubility & Dissolution Lipid-Based (SEDDS)->Increase Solubility & Dissolution Promote Lymphatic Uptake Promote Lymphatic Uptake Lipid-Based (SEDDS)->Promote Lymphatic Uptake Nanoparticles (SLNs, Liposomes) Nanoparticles (SLNs, Liposomes) Nanoparticles (SLNs, Liposomes)->Increase Solubility & Dissolution Nanoparticles (SLNs, Liposomes)->Promote Lymphatic Uptake Co-administration (e.g., Piperine) Co-administration (e.g., Piperine) Inhibit P-gp Efflux Inhibit P-gp Efflux Co-administration (e.g., Piperine)->Inhibit P-gp Efflux Inhibit CYP3A4 Metabolism Inhibit CYP3A4 Metabolism Co-administration (e.g., Piperine)->Inhibit CYP3A4 Metabolism Enhanced Bioavailability Enhanced Bioavailability Increase Solubility & Dissolution->Enhanced Bioavailability Inhibit P-gp Efflux->Enhanced Bioavailability Inhibit CYP3A4 Metabolism->Enhanced Bioavailability Promote Lymphatic Uptake->Enhanced Bioavailability

Strategies to Enhance Cembranoid Diterpenoid Bioavailability.

G start Low in vivo bioavailability observed papp_assay Perform Caco-2 permeability assay start->papp_assay efflux_ratio Efflux Ratio > 2? papp_assay->efflux_ratio low_papp Low AP-BL Papp? efflux_ratio->low_papp No pgp_substrate Conclusion: Likely P-gp substrate. Consider P-gp inhibition strategies. efflux_ratio->pgp_substrate Yes poor_permeability Conclusion: Poor passive permeability or solubility issue. low_papp->poor_permeability Yes metabolism_study Perform in vitro metabolism study (human liver microsomes + CYP3A4 inhibitors) low_papp->metabolism_study No re_evaluate Re-evaluate in vivo bioavailability pgp_substrate->re_evaluate formulation_solubility Action: Improve solubility with nanoformulations (SLNs, SEDDS). poor_permeability->formulation_solubility formulation_solubility->re_evaluate high_metabolism High metabolism by CYP3A4? metabolism_study->high_metabolism cyp_inhibition Action: Co-administer with CYP3A4 inhibitor (e.g., piperine). high_metabolism->cyp_inhibition Yes high_metabolism->re_evaluate No cyp_inhibition->re_evaluate

Troubleshooting Workflow for Low Bioavailability.

References

Technical Support Center: Managing Off-Target Effects of Kinhibitin X in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and managing potential off-target effects of Kinhibitin X, a novel kinase inhibitor, in cellular models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe a significant decrease in cell viability at concentrations expected to be specific for the primary target. What could be the cause?

A1: This could be due to several factors:

  • Off-target toxicity: Kinhibitin X might be inhibiting other essential kinases or cellular proteins, leading to cytotoxicity.[1] It is crucial to assess the selectivity of the inhibitor.

  • Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve Kinhibitin X can be toxic to cells.[1]

  • On-target toxicity: Inhibition of the primary target itself might be leading to cell death in the specific cell line used.

Troubleshooting Steps:

  • Perform a dose-response curve for cytotoxicity: This will help determine the concentration at which toxicity is observed.

  • Test a structurally unrelated inhibitor for the same target: If a different inhibitor for the same target does not produce the same level of cytotoxicity, it is more likely that the observed effect is due to off-targets of Kinhibitin X.

  • Conduct a kinase profile screen: This will identify other kinases that are inhibited by Kinhibitin X at the concentrations used in your experiments.[2]

  • Evaluate solvent toxicity: Include a vehicle control (solvent only) at the highest concentration used in your experiments.

Q2: The observed cellular phenotype does not align with the known function of the primary target. How can we determine if this is an off-target effect?

A2: An unexpected phenotype is a strong indicator of potential off-target activity.[2] To investigate this:

  • Phenotypic Screening: Compare the observed phenotype with those induced by well-characterized inhibitors of other kinases.[2]

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the primary target. If the phenotype persists, it is likely an off-target effect.

  • Chemical Proteomics: Techniques like affinity chromatography with Kinhibitin X as bait can identify interacting proteins.[2]

Q3: Our in vitro kinase assay shows potent inhibition of the primary target, but we see no effect in our cellular assays. What could be the issue?

A3: This discrepancy often points to issues with the compound's behavior in a cellular context.[3]

  • Poor Cell Permeability: Kinhibitin X may not be efficiently entering the cells to reach its intracellular target.[1][3]

  • Compound Efflux: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp).[3]

  • Compound Instability: Kinhibitin X may be degrading in the cell culture media.[1]

Troubleshooting Steps:

  • Assess Cell Permeability: Evaluate the physicochemical properties of Kinhibitin X (e.g., LogP, polar surface area).[2]

  • Use Efflux Pump Inhibitors: Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help determine if active efflux is occurring.

  • Evaluate Compound Stability: Incubate Kinhibitin X in your cell culture media for the duration of your experiment and measure its concentration over time using LC-MS.[1]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of Kinhibitin X

Kinase TargetIC50 (nM)
Primary Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C800
Off-Target Kinase D>10,000
Off-Target Kinase E1,500

Table 2: Cellular Activity of Kinhibitin X in Different Cell Lines

Cell LinePrimary Target IC50 (nM)Cytotoxicity EC50 (µM)
Cell Line 1 (High Target Expression)505
Cell Line 2 (Low Target Expression)5005.5
Cell Line 3 (Efflux Pump Overexpression)>10,000>20

Experimental Protocols

Protocol 1: Radiometric Kinase Profiling Assay

This protocol provides a general method for assessing the inhibitory effect of Kinhibitin X on a panel of kinases.[2]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Kinhibitin X in 100% DMSO.

    • Prepare serial dilutions of Kinhibitin X in the assay buffer.

    • Prepare the kinase, substrate, and [γ-33P]ATP mix in the assay buffer.

  • Assay Procedure:

    • Add the Kinhibitin X dilutions to a 96-well plate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mix.

    • Incubate at 30°C for the specified time.

    • Stop the reaction and spot the mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-33P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Kinhibitin X.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Downstream Signaling

This protocol is for assessing the effect of Kinhibitin X on the phosphorylation of a downstream substrate of the primary target.

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of Kinhibitin X or vehicle control for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated downstream substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total downstream substrate and a loading control (e.g., GAPDH).

Protocol 3: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a serial dilution of Kinhibitin X or vehicle control for 24-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the EC50 value from the dose-response curve.

Visualizations

cluster_0 Kinhibitin X Action cluster_1 Signaling Pathway Kinhibitin X Kinhibitin X Kinase A (Primary Target) Kinase A (Primary Target) Kinhibitin X->Kinase A (Primary Target) Inhibition Kinase B (Off-Target) Kinase B (Off-Target) Kinhibitin X->Kinase B (Off-Target) Inhibition Receptor Receptor Receptor->Kinase A (Primary Target) Receptor->Kinase B (Off-Target) Downstream Effector A Downstream Effector A Kinase A (Primary Target)->Downstream Effector A Downstream Effector B Downstream Effector B Kinase B (Off-Target)->Downstream Effector B Cellular Response A (On-Target) Cellular Response A (On-Target) Downstream Effector A->Cellular Response A (On-Target) Cellular Response B (Off-Target) Cellular Response B (Off-Target) Downstream Effector B->Cellular Response B (Off-Target)

Caption: On- and off-target effects of Kinhibitin X.

Start Unexpected Cellular Phenotype Observed Decision1 Does phenotype align with known target function? Start->Decision1 Action1 Validate on-target engagement (e.g., Western Blot for p-Substrate) Decision1->Action1 Yes Action2 Investigate Off-Target Effects Decision1->Action2 No Action3 Kinase Profiling Action2->Action3 Action4 Target Knockdown (siRNA/CRISPR) Action2->Action4 Action5 Use Structurally Unrelated Inhibitor Action2->Action5 Result Identify Off-Target(s) Action3->Result Action4->Result Action5->Result

Caption: Troubleshooting workflow for unexpected phenotypes.

Start Start Experiment Step1 Prepare Kinhibitin X Stock (10 mM in DMSO) Start->Step1 Step2 Seed Cells in 96-well Plate Step1->Step2 Step3 Treat with Serial Dilutions of Kinhibitin X Step2->Step3 Step4 Incubate for 48 hours Step3->Step4 Step5 Add MTT Reagent Step4->Step5 Step6 Solubilize Formazan Step5->Step6 Step7 Read Absorbance at 570 nm Step6->Step7 End Calculate EC50 Step7->End

Caption: Experimental workflow for a cell viability assay.

References

Technical Support Center: Scaling Up the Isolation of Rare Sinularia Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies for scaling up the isolation of rare compounds from soft corals of the genus Sinularia. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield expectation when scaling up the extraction of Sinularia species?

A: Yields can vary significantly based on the Sinularia species, collection site, season, and the extraction solvent used. However, based on published data, you can form a general expectation. The crude organic extract typically ranges from 1% to 5% of the dry weight of the coral. The yield of a specific rare compound is often a very small fraction of the crude extract, frequently below 0.1%. For example, from 5.0 g of a Sinularia sp. aqueous extract, 33.5 mg of sinulariolone B was isolated, representing 0.670% of the crude weight[1].

Q2: What is "dereplication" and why is it critical in the early stages of scaling up?

A: Dereplication is the rapid identification of known compounds in a crude extract or fraction. It is a crucial early step to avoid the time-consuming and costly process of re-isolating and re-characterizing previously discovered molecules. By employing techniques like LC-MS and NMR in conjunction with databases, researchers can quickly assess the chemical novelty of their samples and focus purification efforts on potentially new or rare compounds.

Q3: Which chromatographic techniques are most effective for the large-scale purification of Sinularia compounds?

A: A multi-step chromatographic approach is almost always necessary.

  • Initial Fractionation: Vacuum Liquid Chromatography (VLC) or Flash Chromatography using silica (B1680970) gel is common for the initial large-scale fractionation of the crude extract.

  • Intermediate Purification: Sephadex LH-20 column chromatography is often used for further separation based on size and polarity.

  • Final Purification: Preparative High-Performance Liquid Chromatography (HPLC), typically using a C18 reversed-phase column, is the gold standard for isolating pure compounds.

Q4: My target compound appears to be degrading on the silica gel column. What can I do?

A: Terpenoids and other sensitive compounds from Sinularia can indeed degrade on acidic silica gel. If you suspect this is happening, you can:

  • Test for Stability: Run a 2D TLC. Spot your sample in one corner of a square TLC plate, run it, then turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, the spot will remain on the diagonal. Degradation will be indicated by spots appearing below the diagonal[2][3].

  • Deactivate the Silica: You can deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) (0.1–2.0%) to the mobile phase for acid-sensitive compounds[4].

  • Use an Alternative Stationary Phase: Consider using alumina (B75360) or florisil, which are less acidic alternatives to silica gel[2]. Reversed-phase silica (C18) is also a good option if your compound is sufficiently nonpolar.

Q5: How can I improve the separation of compounds with very similar Rf values on TLC?

A: When dealing with isomers or closely related compounds, which are common in Sinularia extracts, achieving separation can be challenging.

  • Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, adding a third solvent in a small quantity can significantly alter the selectivity of the separation.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, the interaction with the stationary phase is likely the issue. Switch from normal-phase silica to reversed-phase (C18) TLC plates, or vice versa.

  • Consider Preparative HPLC: For very difficult separations, preparative HPLC offers much higher resolution than column chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up process.

Issue 1: Low Yield of Crude Extract
Potential Cause Troubleshooting Step
Inadequate Biomass Processing Soft coral tissue can be dense and mucilaginous. Ensure the coral is properly freeze-dried and ground into a fine powder before extraction to maximize surface area for solvent penetration. Freeze-drying has been shown to improve pigment extraction efficiency by up to 50% compared to frozen samples[5].
Insufficient Extraction Time/Repeats Maceration should be exhaustive. Repeat the extraction with fresh solvent at least 3-4 times, or until the solvent remains colorless. Allow each extraction to proceed for at least 24-48 hours.
Incorrect Solvent Choice The polarity of the solvent is critical. A common starting point is a 1:1 mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH)[6]. For subsequent exhaustive extractions, using solvents of increasing polarity (e.g., ethyl acetate (B1210297) then methanol) can be effective.
Sample Degradation Some compounds may be sensitive to heat or light. Conduct extractions at room temperature and store extracts in the dark at low temperatures (4°C or -20°C).
Issue 2: Poor Separation in Column Chromatography
Potential Cause Troubleshooting Step
Column Overloading For large-scale columns, a common mistake is loading too much crude extract. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude extract.
Improper Sample Loading Dissolving the sample in a large volume of a strong solvent and loading it onto the column will result in broad bands and poor separation. Use the "dry loading" method: dissolve your crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be evenly added to the top of your column[2][7].
Air Bubbles in the Column Air bubbles or cracks in the stationary phase will ruin the separation. Ensure the column is packed carefully and the solvent level is never allowed to drop below the top of the stationary phase.
Inappropriate Eluent Polarity If all compounds elute too quickly (at the solvent front), the eluent is too polar. If nothing elutes, it is not polar enough. Use TLC to determine the optimal solvent system that gives your target compound an Rf value between 0.2 and 0.4.
Compound Streaking Streaking on a column (or TLC) can be caused by overloading, or if the compound is acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape[4].

Data Presentation: Compound Isolation Yields

The following table summarizes representative yields from recent studies on Sinularia compound isolation.

Species Starting Material (Wet Weight) Extraction Solvent Crude Extract Yield Isolated Compound Pure Compound Yield (from Crude Extract) Reference
Sinularia brassica6.0 kgMethanol257.7 g (4.3% of wet weight)Sinulaketol A6.5 mg (0.0025%)[8]
Sinularia nanolobata856 g (dry weight)Acetone40 g (4.7% of dry weight)Cembranoid (Compound 2)39.7 mg (0.099%)[9]
Sinularia sp.N/AAqueous5.0 gSinulariolone B33.5 mg (0.670%)[1]
Sinularia densa3.5 kgMethanol83.0 g (2.4% of wet weight)Sinudenoid F6.3 mg (0.0076%)[10]
Sinularia cf. molesta5.0 kgMethanol95.0 g (1.9% of wet weight)N/AN/A[11]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Initial Fractionation

This protocol provides a general methodology for obtaining a crude extract and performing initial fractionation from a large batch of Sinularia.

  • Preparation of Biomass:

    • Collect Sinularia specimens and freeze them immediately.

    • Freeze-dry the frozen coral until a constant weight is achieved. This prevents degradation and makes the tissue brittle.

    • Grind the freeze-dried coral into a fine, homogenous powder using a blender or grinder.

  • Solvent Extraction:

    • Place the powdered coral (e.g., 1 kg) in a large container.

    • Add a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 4 L).

    • Allow the mixture to macerate at room temperature for 48 hours with occasional stirring.

    • Filter the mixture and collect the solvent (filtrate).

    • Repeat the extraction process on the coral residue at least two more times with fresh solvent.

    • Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent-Solvent Partitioning (Optional but Recommended):

    • Suspend the crude extract in a 9:1 MeOH/H₂O mixture.

    • Perform liquid-liquid partitioning against a nonpolar solvent like n-hexane.

    • Separate the layers. The n-hexane layer will contain nonpolar compounds (e.g., lipids, some terpenoids), while the aqueous methanol layer will contain more polar compounds.

    • Concentrate both fractions separately. This step simplifies the subsequent chromatographic steps.

  • Initial Fractionation by Vacuum Liquid Chromatography (VLC):

    • Dry-load the desired extract (e.g., the n-hexane fraction) onto a small amount of silica gel.

    • Prepare a VLC column with silica gel, packed as a slurry in a nonpolar solvent (e.g., 100% n-hexane).

    • Carefully add the dry-loaded sample to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% n-hexane, then 5% Ethyl Acetate in hexane, 10%, 20%, 50%, and finally 100% Ethyl Acetate).

    • Collect fractions of equal volume and monitor them by TLC to pool similar fractions.

Visualizations

experimental_workflow cluster_collection Step 1: Biomass Acquisition & Preparation cluster_extraction Step 2: Large-Scale Extraction cluster_fractionation Step 3: Fractionation & Dereplication cluster_purification Step 4: Purification of Target Compounds Collection Collection of Sinularia FreezeDry Freeze-Drying Collection->FreezeDry Grinding Grinding to Powder FreezeDry->Grinding SolventExtraction Exhaustive Solvent Extraction (e.g., DCM/MeOH) Grinding->SolventExtraction 1 kg powdered coral Concentration Concentration (Rotary Evaporator) SolventExtraction->Concentration CrudeExtract Crude Organic Extract Concentration->CrudeExtract VLC VLC / Flash Chromatography (Silica Gel) CrudeExtract->VLC e.g., 50g extract Fractions Primary Fractions VLC->Fractions Dereplication Dereplication (LC-MS/NMR) Identify Known Compounds Fractions->Dereplication Sephadex Sephadex LH-20 Chromatography Dereplication->Sephadex Prioritize Novel Fractions PrepHPLC Preparative HPLC (C18) Sephadex->PrepHPLC PureCompound Rare/Novel Compound PrepHPLC->PureCompound

Caption: General workflow for scaling up the isolation of rare Sinularia compounds.

chromatography_selection Start Start with Crude Extract Fraction TLC Run TLC in various solvent systems Start->TLC Rf_Check Are compounds well-separated with Rf between 0.2-0.5? TLC->Rf_Check Rf_Check->TLC No, optimize solvent Polarity_Check What is the compound's polarity? Rf_Check->Polarity_Check Yes Silica Use Normal-Phase Chromatography (Silica Gel) Polarity_Check->Silica Polar ReversedPhase Use Reversed-Phase Chromatography (C18) Polarity_Check->ReversedPhase Nonpolar Size_Check Are compounds high molecular weight and/or pigments? Silica->Size_Check ReversedPhase->Size_Check Sephadex Use Size-Exclusion Chromatography (Sephadex LH-20) Size_Check->Sephadex Yes Final_Purity Is final, high purity needed? Size_Check->Final_Purity No Sephadex->Final_Purity Prep_HPLC Use Preparative HPLC Final_Purity->Prep_HPLC Yes End Pure Compound Isolated Final_Purity->End No Prep_HPLC->End

Caption: Decision tree for selecting the appropriate chromatographic technique.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Cembranoids: Spotlight on Sinulatumolin E's Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of natural compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the bioactivity of Sinulatumolin E and other related cembranoid diterpenes, with a focus on their anti-inflammatory properties, particularly the inhibition of Tumor Necrosis Factor-alpha (TNF-α).

Cembranoids, a class of natural products isolated primarily from soft corals of the genus Sinularia, have garnered significant attention for their diverse and potent biological activities. Among these, their anti-inflammatory effects are of particular interest. This guide synthesizes available experimental data to offer a clear comparison of the bioactivity of this compound with other notable cembranoids.

Quantitative Comparison of TNF-α Inhibitory Activity

A key mechanism underlying the anti-inflammatory effects of many cembranoids is the inhibition of the pro-inflammatory cytokine TNF-α. The following table summarizes the available quantitative data on the TNF-α inhibitory activity of selected cembranoids.

Compound NameSource OrganismTNF-α Inhibition IC50 (µM)Cell Line
This compound Sinularia tumulosaData not yet publicly availableRAW264.7 macrophages
Compound 7 (Unnamed) Sinularia sp.5.6[1][2]RAW264.7 macrophages
Compound 3 (Unnamed) Sinularia sp.16.5[1][2]RAW264.7 macrophages
Sinulariolide F Sinularia sp.Inhibition observed, IC50 not specified[3]RAW264.7 macrophages
Denticulatolide Sinularia sp.Inhibition observed, IC50 not specified[3]RAW264.7 macrophages

Note: While this compound has been reported to exhibit significant TNF-α inhibitory activity, specific IC50 values from the primary literature are not yet available.

Experimental Protocols

The evaluation of the anti-inflammatory activity of these cembranoids typically involves in vitro cell-based assays. The following is a detailed methodology for a common TNF-α inhibition assay.

TNF-α Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of TNF-α in macrophage cells that have been stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response.

Cell Line: RAW264.7 murine macrophage cell line.

Protocol:

  • Cell Culture: RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test cembranoid (e.g., this compound, Compound 7). A vehicle control (e.g., DMSO) is also included.

  • LPS Stimulation: After a pre-incubation period with the compound (typically 1 hour), the cells are stimulated with LPS (e.g., 1 µg/mL) to induce TNF-α production. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits TNF-α production by 50%, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of cembranoids are often mediated through the modulation of specific cellular signaling pathways. The inhibition of TNF-α production, for instance, can occur through interference with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are key regulators of inflammatory gene expression.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of novel cembranoids is depicted below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_characterization Detailed Characterization extraction Soft Coral Collection (e.g., Sinularia tumulosa) homogenization Homogenization & Extraction extraction->homogenization fractionation Chromatographic Fractionation homogenization->fractionation isolation Isolation of Pure Compounds (e.g., this compound) fractionation->isolation primary_assay Primary Bioassay (e.g., Anti-inflammatory Screen) isolation->primary_assay hit_identification Hit Identification primary_assay->hit_identification dose_response Dose-Response & IC50 Determination (e.g., TNF-α Inhibition) hit_identification->dose_response mechanism_study Mechanism of Action Studies (e.g., Signaling Pathway Analysis) dose_response->mechanism_study

General workflow for the discovery and characterization of bioactive cembranoids.
Simplified TNF-α Signaling Pathway

The following diagram illustrates a simplified representation of the TNF-α signaling pathway leading to an inflammatory response, which can be a target for cembranoid-mediated inhibition.

tnfa_pathway cluster_nucleus Cell Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binding adaptor Adaptor Proteins tnfr->adaptor ikk IKK Complex adaptor->ikk Activation ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes

Simplified TNF-α signaling cascade leading to inflammation.

References

Unraveling the Bioactivity of Sinulariolide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Sinulariolide E analogs and related cembranoid diterpenes derived from the soft coral genus Sinularia. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Cembranoid diterpenes, a class of natural products isolated from marine organisms, particularly soft corals of the genera Sinularia and Sarcophyton, have garnered significant attention for their diverse and potent biological activities. These activities include cytotoxic, anti-inflammatory, and neuroprotective effects. Sinulariolides, a prominent subgroup of cembranoids, have been the subject of numerous studies to elucidate how modifications to their complex fourteen-membered ring structure impact their therapeutic potential.

This guide synthesizes findings from various studies to offer a comparative overview of the bioactivity of Sinulariolide analogs, focusing on their cytotoxic and anti-inflammatory properties.

Comparative Analysis of Biological Activity

The biological activity of Sinulariolide analogs is profoundly influenced by the presence and orientation of functional groups on the cembranoid skeleton. The following tables summarize the cytotoxic and anti-inflammatory activities of various analogs, providing a quantitative basis for SAR analysis.

Cytotoxic Activity of Sinulariolide Analogs and Related Cembranoids

The cytotoxicity of these compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values indicate higher potency.

Compound NameCancer Cell LineIC50 (µM)Reference
DehydrosinulariolideA549 (Lung)Not specified[1]
HL-60 (Leukemia)Not specified[1]
11-epi-Sinulariolide AcetateA549 (Lung)Not specified[1]
HL-60 (Leukemia)Not specified[1]
Sinularolide FHL-60 (Leukemia)< 6.25 µg/mL[2]
DenticulatolideHL-60 (Leukemia)< 6.25 µg/mL[2]
SinularinCCRF-CEM (Leukemia)Moderate[3]
DLD-1 (Colon)Moderate[3]
(-)-14-DeoxycrassinCCRF-CEM (Leukemia)Moderate[3]
DLD-1 (Colon)Moderate[3]

Key Structure-Activity Relationship Insights for Cytotoxicity:

  • The presence of an α-methylene-γ-lactone moiety is often associated with potent cytotoxic activity.

  • The stereochemistry at various chiral centers, such as C-11, can significantly impact biological activity, as seen in the case of 11-epi-Sinulariolide Acetate.[1]

  • Modifications at different positions on the cembranoid ring can modulate the cytotoxic profile against different cancer cell lines.

Anti-inflammatory Activity of Sinulariolide Analogs and Related Cembranoids

The anti-inflammatory properties of Sinulariolide analogs are typically assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound NameAssayIC50 (µM) or % InhibitionReference
14-DeoxycrassinSuperoxide Anion GenerationSignificant Inhibition[1]
Elastase ReleaseSignificant Inhibition[1]
Sinularolide FNO Production< 6.25 µg/mL[2]
DenticulatolideNO Production< 6.25 µg/mL[2]
SinulariniNOS Protein ExpressionSignificant Inhibition[3]
DihydrosinulariniNOS & COX-2 Protein ExpressionSignificant Inhibition[3]
(-)-14-DeoxycrassiniNOS & COX-2 Protein ExpressionSignificant Inhibition[3]
11-epi-Sinulariolide AcetateiNOS & COX-2 Protein ExpressionSignificant Inhibition[4]

Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • The α,β-unsaturated lactone ring appears to be a critical pharmacophore for anti-inflammatory activity.

  • Specific substitutions on the cembranoid ring can selectively inhibit different inflammatory pathways. For instance, some compounds effectively reduce the expression of both iNOS and COX-2 proteins.[3][4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HL-60, CCRF-CEM, DLD-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (Sinulariolide analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in SAR studies, the following diagrams have been generated using the DOT language.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Culture Cancer Cells B Seed Cells in 96-well Plate A->B C Add Sinulariolide Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Caption: Simplified signaling pathway of LPS-induced inflammation.

The presented data and visualizations underscore the potential of Sinulariolide analogs as a source of novel therapeutic leads. Further SAR studies, including the synthesis of novel derivatives and their evaluation in a broader range of biological assays, are warranted to fully explore the therapeutic potential of this fascinating class of marine natural products. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this field, promoting standardized and reproducible research efforts.

References

A Head-to-Head Showdown: Sinulatumolin E's Potential in TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of drug discovery, the marine natural product Sinulatumolin E has emerged as a compound of interest due to its significant inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. This guide provides a head-to-head comparison of this compound with established TNF-α inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. While specific quantitative data for this compound's inhibitory concentration (IC50) remains to be fully elucidated in publicly available literature, this comparison is based on its reported significant activity and places it in context with current therapeutic options.

Quantitative Comparison of TNF-α Inhibitors

The following table summarizes the available inhibitory data for well-known TNF-α inhibitors. It is important to note that a direct quantitative comparison with this compound is pending the publication of its specific IC50 values.

InhibitorTypeTargetReported IC50/Binding Affinity
This compound Neolemnane DiterpeneTNF-αSignificant inhibitory activity reported
Infliximab Monoclonal AntibodySoluble and Transmembrane TNF-αHigh affinity, neutralizes TNF-α bioactivity
Adalimumab Monoclonal AntibodySoluble and Transmembrane TNF-αHigh affinity (Kd of ~50 pM), effectively neutralizes TNF-α[1]
Etanercept Fusion Protein (soluble TNF receptor)Soluble TNF-α and TNF-βCompetitively inhibits TNF binding to its receptors[2]
Small Molecule Inhibitors (e.g., Benzophenone derivatives) Small MoleculeTNF-αIC50 values in the micromolar range (e.g., 6.5 µM to 32.5 µM)[3]

Signaling Pathway of TNF-α

TNF-α exerts its pro-inflammatory effects by binding to its receptors, TNFR1 and TNFR2, on the surface of target cells. This binding initiates a cascade of intracellular signaling events, primarily through the activation of the NF-κB and MAPK pathways, leading to the transcription of various inflammatory genes.

TNF_alpha_pathway TNF_alpha TNF-α TNFR TNFR1/TNFR2 TNF_alpha->TNFR Binds to NF_kB_pathway NF-κB Pathway TNFR->NF_kB_pathway Activates MAPK_pathway MAPK Pathway TNFR->MAPK_pathway Activates Gene_expression Inflammatory Gene Expression NF_kB_pathway->Gene_expression Promotes MAPK_pathway->Gene_expression Promotes Inflammation Inflammation Gene_expression->Inflammation Leads to

Caption: Simplified TNF-α signaling pathway.

Experimental Protocols

A standard method to quantify the inhibitory effect of a compound on TNF-α production is the enzyme-linked immunosorbent assay (ELISA) using lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: In Vitro TNF-α Inhibition Assay
  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α. Include positive (LPS only) and negative (vehicle control) wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-only control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-α production.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Macrophages Seed Seed in 96-well plates Culture->Seed Pre_incubate Pre-incubate with Inhibitor Seed->Pre_incubate Stimulate Stimulate with LPS Pre_incubate->Stimulate Collect Collect Supernatants Stimulate->Collect ELISA Quantify TNF-α (ELISA) Collect->ELISA Calculate Calculate IC50 ELISA->Calculate

Caption: Workflow for TNF-α inhibition assay.

Discussion and Future Directions

This compound, a neolemnane diterpene isolated from the soft coral Sinularia tumulosa, represents a novel chemical scaffold for the development of TNF-α inhibitors. While current data indicates its significant potential, further studies are imperative to quantify its potency through the determination of IC50 values. A direct comparison with established biologics like Infliximab and Adalimumab, which exhibit high-affinity binding, and small molecule inhibitors will be crucial in defining its therapeutic window and potential advantages. The detailed mechanism of action of this compound at the molecular level also warrants investigation to understand how it interferes with the TNF-α signaling cascade. Future research should focus on the isolation of larger quantities of this compound to enable comprehensive preclinical evaluation, including in vivo studies in relevant inflammatory disease models. The unique structure of this compound may offer a different mode of interaction with TNF-α, potentially leading to a distinct pharmacological profile and a new avenue for the treatment of TNF-α-mediated pathologies.

References

Unveiling the Cellular Adversary: A Guide to Confirming the Molecular Target of Novel Compounds Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying the precise molecular target of a novel bioactive compound is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. While initial biochemical or computational methods may suggest a putative target, genetic approaches provide the definitive evidence required to confirm this interaction within a cellular context. This guide offers a comparative overview of key genetic strategies for validating the molecular target of a compound, exemplified through a hypothetical workflow for a novel agent, "Sinulatumolin E".

Introduction to the Challenge:

The journey from identifying a bioactive small molecule to developing a clinically effective drug is fraught with challenges. A crucial milestone in this process is the unambiguous identification and validation of its molecular target(s). Misidentification of the target can lead to wasted resources and failed clinical trials. Genetic methods offer powerful tools to probe the necessity and sufficiency of a putative target for the observed biological effects of a compound. These approaches involve manipulating the expression of the proposed target gene to assess how these changes affect cellular sensitivity to the compound.

I. A Comparative Overview of Genetic Approaches for Target Validation

The selection of a specific genetic approach for target validation depends on various factors, including the nature of the target, the available cellular models, and the desired level of evidence. Below is a comparison of commonly employed techniques.

Genetic Approach Principle Advantages Limitations Typical Experimental Readout
CRISPR-Cas9 Mediated Knockout/Mutation Permanent disruption of the target gene, leading to a loss of protein function.Provides definitive evidence of target necessity. High specificity.Can be lethal if the target is essential. Off-target effects are a consideration.Loss of compound-induced phenotype (e.g., cytotoxicity, pathway modulation).
RNA Interference (RNAi) - shRNA/siRNA Transient or stable knockdown of target mRNA, leading to reduced protein expression.Technically straightforward and widely applicable. Allows for tunable knockdown levels.Incomplete knockdown can lead to ambiguous results. Off-target effects are common.Attenuation of compound-induced phenotype.
Gene Overexpression Introduction of a vector to express the target protein at higher-than-normal levels.Can demonstrate that increased target levels confer resistance to an inhibitor.May lead to non-physiological effects and artifacts.Increased resistance to the compound's effects.
Drug-Resistant Mutant Overexpression Expression of a mutated version of the target that no longer binds the compound but retains its function.Provides strong evidence for direct physical interaction between the compound and the target.Requires prior knowledge of the compound's binding site.Rescue of the compound-induced phenotype in the presence of the compound.

II. Experimental Workflow: A Hypothetical Case Study with "this compound"

Let us assume that initial screening suggests that a novel natural product, "this compound," exerts its cytotoxic effects by inhibiting a specific kinase, "Kinase X." The following workflow outlines the genetic approaches to validate this hypothesis.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Genetic Validation Strategies cluster_readout Phenotypic Readouts cluster_conclusion Conclusion Hypothesis Initial Hypothesis: This compound targets Kinase X CRISPR CRISPR-Cas9 Knockout of Kinase X Hypothesis->CRISPR RNAi RNAi Knockdown of Kinase X Hypothesis->RNAi Overexpression Overexpression of Wild-Type Kinase X Hypothesis->Overexpression Mutant Overexpression of Drug-Resistant Kinase X Mutant Hypothesis->Mutant Resistance Cell Viability Assay (Resistance/Sensitivity) CRISPR->Resistance Pathway Western Blot for Downstream Pathway Marker CRISPR->Pathway RNAi->Resistance RNAi->Pathway Overexpression->Resistance Mutant->Resistance Mutant->Pathway Confirmation Target Confirmed Resistance->Confirmation Pathway->Confirmation

Figure 1. Experimental workflow for genetic validation of a drug target.

Experimental Protocols:

1. CRISPR-Cas9 Mediated Knockout of Kinase X:

  • Objective: To determine if the absence of Kinase X confers resistance to this compound.

  • Methodology:

    • Design and clone two independent single-guide RNAs (sgRNAs) targeting different exons of the Kinase X gene into a Cas9-expressing lentiviral vector.

    • Produce lentiviral particles and transduce the target cancer cell line.

    • Select for successfully transduced cells (e.g., using puromycin (B1679871) resistance).

    • Expand the knockout cell pool and validate the absence of Kinase X protein expression by Western blot.

    • Perform a cell viability assay (e.g., MTS or CellTiter-Glo) on both the wild-type and Kinase X knockout cells treated with a dose range of this compound.

  • Expected Outcome: Kinase X knockout cells should exhibit significant resistance to this compound-induced cytotoxicity compared to wild-type cells.

  • Objective: To assess if reduced levels of Kinase X lead to decreased sensitivity to this compound.

  • Methodology:

    • Clone two independent short hairpin RNAs (shRNAs) targeting Kinase X mRNA into a suitable expression vector (e.g., pLKO.1).

    • Produce lentiviral particles and transduce the target cell line.

    • Select and expand the knockdown cell lines.

    • Quantify the knockdown efficiency at the protein level using Western blot.

    • Conduct a cell viability assay with this compound on the knockdown and control cell lines.

  • Expected Outcome: Cells with reduced Kinase X expression should show a decreased response to this compound.

3. Overexpression of a Drug-Resistant Kinase X Mutant:

  • Objective: To provide strong evidence of a direct physical interaction between this compound and Kinase X.

  • Methodology:

    • Based on computational modeling or prior knowledge, identify a key residue in the putative binding pocket of Kinase X.

    • Introduce a point mutation in the Kinase X cDNA that is predicted to disrupt this compound binding without affecting kinase activity.

    • Clone both the wild-type and mutant Kinase X cDNA into an expression vector.

    • Transfect the target cells with the wild-type, mutant, or an empty vector control.

    • Treat the transfected cells with this compound and assess cell viability and the phosphorylation of a known downstream substrate of Kinase X by Western blot.

  • Expected Outcome: Overexpression of the drug-resistant mutant should rescue the cytotoxic effect of this compound and restore downstream signaling, while overexpression of the wild-type kinase will not.

III. Signaling Pathway Analysis

Visualizing the proposed mechanism of action can aid in designing experiments and interpreting results. If Kinase X is part of a known signaling cascade, its inhibition by this compound would be expected to block downstream events.

Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX Substrate Downstream Substrate KinaseX->Substrate Phosphorylation Phenotype Cellular Phenotype (e.g., Proliferation) Substrate->Phenotype SinulatumolinE This compound SinulatumolinE->KinaseX

Figure 2. Hypothesized signaling pathway for this compound.

IV. Conclusion

Confirming the molecular target of a novel compound is a multifaceted process that requires rigorous experimental validation. Genetic approaches, including CRISPR-Cas9-mediated knockout, RNAi, and the expression of drug-resistant mutants, are indispensable tools in this endeavor. By systematically applying these techniques and carefully interpreting the resulting data, researchers can build a compelling case for a specific drug-target interaction, paving the way for further preclinical and clinical development. While the specific molecular target of this compound remains to be elucidated, the framework presented here provides a robust roadmap for such an investigation.

Independent Verification of the Anti-inflammatory Properties of Sinulariolide E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Sinulariolide E, a bioactive compound isolated from soft corals of the genus Sinularia, with established anti-inflammatory agents. The information presented is based on available experimental data from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated macrophage models, a standard method for assessing inflammatory responses.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of Sinulariolide E and its derivatives has been evaluated through their ability to inhibit key inflammatory mediators. For a comprehensive comparison, their performance is presented alongside two widely used anti-inflammatory drugs: Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).

Data Summary of In Vitro Anti-inflammatory Effects

The following table summarizes the inhibitory effects of Sinulariolide E derivatives and comparator drugs on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages. It is important to note that the data for Sinulariolide E is based on its derivatives, and direct comparative studies with identical experimental conditions are limited.

CompoundTarget MediatorQuantitative DataCell ModelReference
11-epi-sinulariolide acetate (B1210297) (Ya-s11) iNOS Protein ExpressionSignificant reduction at 1, 10, 25, and 50 µMLPS-stimulated RAW 264.7[1]
COX-2 Protein ExpressionSignificant reduction at 10, 25, and 50 µMLPS-stimulated RAW 264.7[1]
7,8-epoxy-11-sinulariolide acetate (Esa) NO ProductionDose-dependent inhibition (0.5-32 µM)LPS-stimulated RAW 264.7[2][3]
IL-1β & IL-6 mRNAInhibition at 8 µM comparable to 10 µM DexamethasoneLPS-stimulated RAW 264.7[2]
Dexamethasone NO ProductionIC50: 34.60 µg/mLLPS-stimulated RAW 264.7[4]
IL-1βIC50: 0.115 ± 0.028 µMRAW 264.7[5]
IL-6IC50: 0.063 ± 0.001 µMRAW 264.7[5]
Indomethacin NO ProductionIC50: 56.8 µMLPS-stimulated RAW 264.7[6]
PGE2 ProductionIC50: 2.8 µMLPS-stimulated RAW 264.7[6]
TNF-α ProductionIC50: 143.7 µMLPS-stimulated RAW 264.7[6]
NO Production (Methyl Ester Derivative)IC50: 14.6 µg/mLLPS-stimulated RAW 264.7[7]

Key Observations:

  • Derivatives of Sinulariolide E have demonstrated significant inhibitory effects on key inflammatory mediators, including iNOS, COX-2, NO, IL-1β, and IL-6.

  • 7,8-epoxy-11-sinulariolide acetate (Esa) shows comparable efficacy to Dexamethasone in inhibiting IL-1β and IL-6 mRNA expression at similar micromolar concentrations[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of Sinulariolide E and comparator compounds.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the general procedure used to assess the effects of compounds on the production of inflammatory mediators by macrophages.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Sinulariolide E derivative, Dexamethasone, Indomethacin) and incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for a specified period, typically 18-24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay. The absorbance is read at 540 nm.

    • Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Production: The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis for iNOS and COX-2 Expression:

    • Cell lysates are prepared after treatment and stimulation.

    • Protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.

  • Cell Viability Assay: To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or CCK-8 assay) is performed in parallel.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis of Inflammatory Markers culture Culture RAW 264.7 Macrophages seed Seed Cells in 96-well Plates culture->seed compound Pre-treat with Test Compound (Sinulariolide E / Comparators) seed->compound lps Stimulate with LPS (1 µg/mL) compound->lps griess NO Measurement (Griess Assay) lps->griess elisa Cytokine/PGE2 Measurement (ELISA) lps->elisa western iNOS/COX-2 Expression (Western Blot) lps->western

Figure 1. Experimental workflow for assessing anti-inflammatory activity.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38 p38 MyD88->p38 JNK JNK MyD88->JNK ERK ERK MyD88->ERK IKK IKK MyD88->IKK Nucleus Nucleus p38->Nucleus JNK->Nucleus ERK->Nucleus IkappaB IκBα IKK->IkappaB inhibits NFkB NF-κB (p65/p50) IKK->NFkB IkappaB->NFkB sequesters NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Sinulariolide_E Sinulariolide E Sinulariolide_E->p38 Sinulariolide_E->JNK Sinulariolide_E->NFkB

Figure 2. Key signaling pathways modulated by Sinulariolide E.

Conclusion

The available evidence strongly suggests that Sinulariolide E and its derivatives possess significant anti-inflammatory properties. These compounds effectively inhibit the production of key pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with established drugs like Dexamethasone and Indomethacin are limited by the available data, preliminary findings indicate a promising potential for Sinulariolide E as a novel anti-inflammatory agent. Further research involving head-to-head comparative studies with standardized protocols and the use of Sinulariolide E itself, rather than its derivatives, is warranted to definitively establish its therapeutic potential and position it within the landscape of anti-inflammatory treatments.

References

Assessing the Synergistic Effects of Luteolin with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent pharmacological research has highlighted the therapeutic potential of combination therapies, which can offer enhanced efficacy and reduced side effects compared to single-agent treatments. Luteolin, a common flavonoid found in many plants, has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This guide provides a comparative analysis of the synergistic effects of Luteolin when combined with other compounds, supported by experimental data and detailed methodologies. The focus is on combinations that have shown promise in preclinical and clinical studies, providing researchers and drug development professionals with a valuable resource for assessing potential therapeutic applications.

Quantitative Analysis of Synergistic Effects

The synergistic effects of Luteolin in combination with other therapeutic agents have been quantified in various studies. The tables below summarize key findings, focusing on the combination's impact on cancer cell viability and inflammation.

Table 1: Synergistic Effects of Luteolin and Paclitaxel on Esophageal Carcinoma Cells (EC-109)

CombinationMetricValueKey Finding
Luteolin (20 µM) + Paclitaxel (5 nM)Cell ViabilitySignificantly ReducedThe combination significantly inhibits the proliferation of esophageal carcinoma cells.
Luteolin + PaclitaxelApoptosis RateSignificantly IncreasedThe synergistic action of both compounds leads to a higher rate of cancer cell death.
Luteolin + PaclitaxelTumor Growth (in vivo)Significantly InhibitedIn animal models, the combination therapy effectively suppressed tumor growth.

Table 2: Anti-Inflammatory Effects of Luteolin in Combination with Ultramicronized Palmitoylethanolamide (PEA)

CombinationModelKey Biomarker(s)Outcome
Luteolin + um-PEAPost-COVID-19 Olfactory DysfunctionNeuroinflammationCombined treatment showed potential in improving olfactory function by targeting neuroinflammation.[1]
LuteolinEosinophilic Chronic RhinosinusitisTLR4/NF-κB pathwayLuteolin alleviates olfactory dysfunction by modulating the TLR4/NF-κB signaling pathway.[2]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. The following sections detail the experimental protocols used in the cited studies.

Cell Viability and Apoptosis Assays for Luteolin and Paclitaxel Synergy
  • Cell Culture: Human esophageal carcinoma EC-109 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with Luteolin, Paclitaxel, or a combination of both for 48 hours. MTT reagent was then added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance at 490 nm was measured to determine cell viability.

  • Flow Cytometry for Apoptosis: After treatment, cells were harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. The percentage of apoptotic cells was quantified using a flow cytometer.

  • Western Blot Analysis: Protein expression levels of apoptosis-related markers (e.g., Bcl-2, Bax, Caspase-3) were analyzed by Western blotting to elucidate the molecular mechanisms of apoptosis.

In Vivo Tumor Xenograft Model
  • Animal Model: Nude mice were subcutaneously injected with EC-109 cells.

  • Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups: control, Luteolin alone, Paclitaxel alone, and Luteolin + Paclitaxel combination. Treatments were administered intraperitoneally.

  • Tumor Measurement: Tumor volume and body weight were measured at regular intervals.

  • Histological Analysis: At the end of the study, tumors were excised, weighed, and subjected to H&E staining and TUNEL assays to assess tissue morphology and apoptosis, respectively.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the synergistic mechanisms of Luteolin.

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A EC-109 Cell Culture B Treatment Groups: - Control - Luteolin - Paclitaxel - Luteolin + Paclitaxel A->B F Nude Mice Xenograft Model C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis) B->D E Western Blot (Protein Expression) B->E H Tumor Volume & Body Weight Measurement G Treatment Administration F->G G->H I Histological Analysis (H&E, TUNEL) H->I Luteolin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Luteolin Luteolin Luteolin->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB (p65) MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Cytokines (IL-4, IL-5, IL-13) Nucleus->Inflammation Upregulates

References

Safety Operating Guide

Proper Disposal of Sinulatumolin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Sinulatumolin E, a novel marine-derived compound, is crucial for ensuring laboratory safety and environmental protection. Due to its origin from the soft coral genus Sinularia, which is known to produce a wide array of bioactive and often cytotoxic secondary metabolites, this compound should be handled with the same precautions as a cytotoxic agent. [1][2][3] Although a specific Safety Data Sheet (SDS) for this compound is not yet widely available, established protocols for the disposal of cytotoxic and hazardous chemical waste provide a clear framework for its safe management. The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4][5]

This guide provides essential, step-by-step procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat or gown, and safety goggles.[6][7]

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.

  • Spill Management: A spill kit specifically for cytotoxic agents should be readily available. In the event of a spill, the area should be immediately secured, and the spill should be cleaned up by trained personnel following established institutional procedures.

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a clearly defined and compliant workflow to ensure safety and regulatory adherence.

  • Waste Segregation: All materials that have come into contact with this compound must be segregated as cytotoxic waste. This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipette tips, petri dishes).

    • Contaminated PPE (gloves, gowns, etc.).

    • Solvents and solutions containing this compound.

    • Materials used for cleaning spills.

  • Waste Containment:

    • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a rigid, puncture-proof, and leak-proof sharps container that is clearly labeled as "Cytotoxic Waste" with the universal biohazard symbol.[6]

    • Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be placed in a designated, leak-proof, and tear-resistant plastic bag, typically purple or another color specified by the institution's waste management program for cytotoxic waste.[5] This bag must then be placed inside a rigid, secondary container that is also clearly labeled as "Cytotoxic Waste."[4]

    • Liquid Waste: Liquid waste containing this compound should be collected in a sealed, leak-proof, and chemically compatible container. This container must be clearly labeled with "Cytotoxic Waste" and a full description of its contents.

  • Labeling and Storage: All waste containers must be securely sealed and clearly labeled with the words "Cytotoxic Waste" and the appropriate hazard symbols. Store the sealed containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.

  • Final Disposal: The final disposal of this compound waste must be carried out by a certified hazardous waste management company. The only acceptable method of disposal for cytotoxic waste is high-temperature incineration to ensure complete destruction of the hazardous compounds.[4][5]

Data Presentation

While specific quantitative toxicity data for this compound is not available, the general hazard classification for cytotoxic compounds is summarized below.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Cytotoxic Toxic to living cells.Inhalation, Ingestion, Dermal Contact
Mutagenic (Suspected) May cause genetic defects.Inhalation, Ingestion, Dermal Contact
Teratogenic (Suspected) May damage the unborn child.Inhalation, Ingestion, Dermal Contact

Mandatory Visualizations

To further clarify the procedural and logical relationships in the disposal of this compound, the following diagrams are provided.

This compound Disposal Workflow This compound Disposal Workflow cluster_Preparation Preparation cluster_Segregation Waste Segregation cluster_Containment Containment cluster_Storage Storage cluster_Disposal Final Disposal A Wear Appropriate PPE B Identify this compound Waste (Solid, Liquid, Sharps) A->B C Place in Labeled, Leak-Proof Cytotoxic Waste Containers B->C D Store in Designated Secure Area C->D E Collection by Licensed Hazardous Waste Vendor D->E F High-Temperature Incineration E->F

Caption: A step-by-step workflow for the safe disposal of this compound.

Hierarchy of Controls for Handling this compound Hierarchy of Controls for Handling this compound cluster_MostEffective Most Effective cluster_Engineering Engineering Controls cluster_Administrative Administrative Controls cluster_LeastEffective Least Effective Elimination Elimination/Substitution (Not applicable for research) Engineering Use of Chemical Fume Hood Administrative Standard Operating Procedures (SOPs) & Training PPE Personal Protective Equipment (PPE) (Gloves, Gown, Goggles)

Caption: Hierarchy of safety controls for handling this compound.

References

Personal protective equipment for handling Sinulatumolin E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data, cytotoxicity, and mechanism of action for a compound explicitly named "Sinulatumolin E" are not available in the reviewed scientific literature. The information provided below is based on the general properties of cytotoxic compounds isolated from the marine soft coral genus Sinularia and uses 5-epi-Sinuleptolide, a well-characterized cytotoxic norcembranoid from Sinularia, as a representative example to fulfill the detailed request for safety protocols, data presentation, and pathway visualization. Researchers should handle all compounds from Sinularia with extreme caution, assuming high cytotoxicity.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling cytotoxic compounds derived from the Sinularia genus, with a specific focus on procedural guidance relevant to compounds like this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Compounds isolated from Sinularia species have demonstrated potent cytotoxic and anti-inflammatory activities.[1][2][3] Due to this inherent biological activity, this compound must be handled as a hazardous substance.

Assumed Hazards:

  • Cytotoxicity: Toxic to living cells.

  • Irritant: May cause skin and eye irritation upon contact.

  • Unknown Long-Term Effects: The full toxicological profile is likely unknown.

Mandatory Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to minimize exposure.

PPE CategorySpecification
Hand Protection Wear two pairs of chemotherapy-grade nitrile gloves. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Chemical safety goggles are required at all times. A full-face shield should be worn when there is a risk of splashing.
Body Protection A disposable, solid-front, back-closure gown with long sleeves and elastic cuffs.
Respiratory A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound. Work should be conducted in a certified chemical fume hood.

Operational Plan: Handling and Preparation

All manipulations of this compound should be performed in a designated area for potent compounds, within a certified chemical fume hood to prevent inhalation of aerosols or dust.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the work surface in the chemical fume hood by covering it with disposable, absorbent bench paper.

  • Weighing: If working with a solid, weigh the compound on a tared weigh boat inside the fume hood. Use anti-static tools if necessary.

  • Solubilization: Add solvent to the vial containing the compound slowly to avoid splashing. Cap the vial and vortex to dissolve. If sonication is required, ensure the vial is securely capped.

  • Aliquoting: Use calibrated pipettes with disposable tips to make aliquots.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent. All disposable materials used in the process must be treated as hazardous waste.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, bench paper) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour any amount down the drain.

  • Contaminated Glassware: Reusable glassware should be decontaminated by soaking in a suitable solvent or a solution that will degrade the compound, followed by thorough washing.

Quantitative Data: Cytotoxicity of a Representative Sinularia Compound

The following table summarizes the cytotoxic activity of 5-epi-Sinuleptolide, a representative cytotoxic compound from Sinularia, against pancreatic ductal adenocarcinoma (PDAC) cell lines.[4] This data illustrates the potent biological activity typical of compounds from this genus.

Cell LineCompoundIC50 (µM) after 48h
PANC-15-epi-Sinuleptolide10.8
BxPC-35-epi-Sinuleptolide12.5
AsPC-15-epi-Sinuleptolide9.7

Experimental Protocols: Cell Viability Assay

This protocol provides a general method for assessing the cytotoxicity of a compound like this compound.

Materials:

  • Human cancer cell line of interest (e.g., PANC-1)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • Viability Assessment: Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualization: Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the representative compound 5-epi-Sinuleptolide, which involves the inhibition of key signaling pathways in cancer cells.[4]

Sinulatumolin_E_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 AKT AKT JAK2->AKT ERK ERK JAK2->ERK STAT3 STAT3 JAK2->STAT3 STAT3_dimer STAT3 (Dimer) STAT3->STAT3_dimer Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) STAT3_dimer->Gene_Expression Inhibition->JAK2 Inhibition Inhibition->AKT Inhibition Inhibition->ERK Inhibition Sinulatumolin_E This compound (e.g., 5-epi-Sinuleptolide) Sinulatumolin_E->Inhibition

Caption: Proposed inhibitory action of a Sinularia-derived compound on key cancer signaling pathways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.